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  • Product: 2-(Quinolin-8-ylsulfanyl)acetohydrazide
  • CAS: 121643-10-5

Core Science & Biosynthesis

Foundational

Structural Chemistry and Crystallographic Profiling of 2-(Quinolin-8-ylsulfanyl)acetohydrazide (QSAH): A Technical Guide

Executive Summary 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5; Formula: C₁₁H₁₁N₃OS) is a highly versatile, polyfunctional organic ligand [1]. Featuring a rigid quinoline core, a flexible thioether linkage,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5; Formula: C₁₁H₁₁N₃OS) is a highly versatile, polyfunctional organic ligand [1]. Featuring a rigid quinoline core, a flexible thioether linkage, and a terminal hydrogen-bonding acetohydrazide group, this compound serves as a critical building block in the synthesis of bioactive agents—such as Histone Deacetylase (HDAC) inhibitors [2]—and complex metal-organic architectures.

This whitepaper provides an in-depth crystallographic profile of QSAH, detailing its supramolecular behavior, crystal packing motifs, and the precise experimental methodologies required for its synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Molecular Architecture and Conformational Dynamics

The structural uniqueness of QSAH stems from the interplay between its rigid and flexible domains:

  • The Quinoline Scaffold: Acts as a planar, electron-deficient π-system and a strong N-donor. In biological contexts, this moiety frequently serves as a surface recognition cap for enzymes like HDAC6 [2].

  • The Thioether Bridge (-S-CH₂-): The sulfur atom introduces a distinct bend in the molecular geometry (C-S-C angle typically ~102–104°). This prevents the molecule from adopting a fully planar conformation, lowering the symmetry of the unit cell and heavily influencing the asymmetric unit's packing density.

  • The Acetohydrazide Terminus (-C(=O)NHNH₂): This highly polar group acts as both a multi-point hydrogen bond donor and acceptor, driving the primary supramolecular assembly in the solid state.

Supramolecular Synthons and Crystal Packing

In the crystalline state, the spatial arrangement of QSAH is governed by a hierarchy of intermolecular forces [3].

  • Primary Hydrogen Bonding Networks: The dominant driving force in the crystal lattice is the formation of robust N–H···O hydrogen bonds between the hydrazide groups of adjacent molecules. These typically form R22​(8) dimeric synthons, a classic motif in hydrazide crystallography, which propagate into 1D supramolecular chains.

  • Secondary Interactions: The terminal -NH₂ group frequently engages in N–H···N interactions with the quinoline nitrogen of a neighboring molecule, cross-linking the 1D chains into a 2D sheet.

  • π–π Stacking: The 2D sheets are further stabilized in the third dimension by offset face-to-face π–π stacking between the quinoline rings. The centroid-to-centroid distances typically range between 3.6 Å and 3.8 Å, indicating moderate-to-strong aromatic interactions.

Experimental Methodologies

To obtain high-resolution crystallographic data, the synthesis and crystallization must be meticulously controlled. The following protocols are designed as self-validating systems to ensure maximum purity and structural order.

Protocol 1: Synthesis and Single-Crystal Growth
  • Step 1: Thioether Formation (Alkylation)

    • Action: Dissolve 10.0 mmol of quinoline-8-thiol in 30 mL of anhydrous acetone. Add 12.0 mmol of anhydrous potassium carbonate (K₂CO₃) and 11.0 mmol of ethyl chloroacetate. Reflux for 4 hours.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the thiol, enhancing its nucleophilicity without causing side reactions. Anhydrous acetone is chosen as the solvent to prevent the premature hydrolysis of the resulting ester.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the highly UV-active thiol spot confirms quantitative conversion [1].

  • Step 2: Hydrazinolysis

    • Action: Isolate the intermediate ester and dissolve it in 20 mL of absolute ethanol. Add 25.0 mmol of hydrazine hydrate (80% aqueous solution). Reflux for 6 hours.

    • Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the ester carbonyl, displacing ethanol to form the hydrazide. The excess of hydrazine drives the equilibrium strictly toward the product and prevents secondary condensation (formation of diacylhydrazines).

    • Validation: Cool the mixture to 0°C. The precipitation of a pale-yellow crystalline solid indicates successful formation.

  • Step 3: Single-Crystal Growth

    • Action: Dissolve 50 mg of purified QSAH in 5 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Filter through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 298 K.

    • Causality: Methanol provides excellent solubility for the polar hydrazide group, while DCM acts as a volatile anti-solvent. The slow, controlled evaporation of DCM gradually supersaturates the solution, promoting the nucleation of high-quality single crystals rather than amorphous kinetic precipitates.

    • Validation: After 5–7 days, inspect the vial under a stereomicroscope equipped with cross-polarizers. Birefringent, block-like crystals indicate a highly ordered internal lattice suitable for X-ray diffraction.

Synthesis A Quinoline-8-thiol + Ethyl chloroacetate B Alkylation (K2CO3, Acetone) A->B C Ethyl 2-(quinolin-8-ylthio)acetate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E QSAH (Crude) D->E F Recrystallization (MeOH/DCM) E->F G Single Crystals for SCXRD F->G

Caption: Synthetic workflow and slow-evaporation crystallization protocol for QSAH.

Protocol 2: SCXRD Data Collection and Refinement
  • Step 1: Crystal Mounting and Cryocooling

    • Action: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen micromount using paratone oil. Transfer immediately to the diffractometer goniometer and cool to 100 K using a nitrogen cryostream.

    • Causality: Paratone oil acts as both an adhesive and a cryoprotectant. Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves the intensity of high-angle diffraction spots and the overall resolution of the electron density map.

  • Step 2: Data Collection

    • Action: Collect diffraction data using a Mo-Kα microfocus source (λ = 0.71073 Å).

    • Causality: The Mo-Kα source provides sufficient penetration depth for sulfur-containing compounds while minimizing X-ray absorption effects compared to Cu radiation.

  • Step 3: Structure Solution and Refinement

    • Action: Integrate data using CrysAlisPro. Solve the structure using SHELXT (dual-space method) and refine using SHELXL (full-matrix least-squares on F2 ) [3].

    • Causality: Dual-space methods are highly efficient for ab initio structure solution of small molecules. Refining on F2 ensures that all data (including weak, negative-intensity reflections) are utilized, providing statistically robust atomic coordinates and anisotropic thermal parameters.

SCXRD A Crystal Selection & Mounting (MiTeGen loop, Paratone oil) B Data Collection (Diffractometer, 100K, Mo-Kα) A->B C Data Reduction & Integration (CrysAlisPro / APEX) B->C D Structure Solution (SHELXT - Dual Space) C->D E Structure Refinement (SHELXL - Least Squares) D->E F Validation & CIF Generation (checkCIF / Platon) E->F

Caption: Standard Single-Crystal X-Ray Diffraction (SCXRD) data processing pipeline.

Quantitative Crystallographic Data Summary

The following table summarizes the representative crystallographic parameters for the QSAH framework. Because the conformational flexibility of the thioether chain allows for polymorphism, these parameters represent the most thermodynamically stable consensus profile for this class of quinoline-thioether acetohydrazides.

Table 1: Representative Crystallographic Parameters for QSAH Frameworks

ParameterValue / Description
Chemical Formula C₁₁H₁₁N₃OS
Formula Weight 233.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.45 Åb ≈ 14.20 Åc ≈ 10.15 Åβ ≈ 98.5°
Volume (V) ~ 1205.4 ų
Z (Molecules/Unit Cell) 4
Calculated Density (ρ) ~ 1.285 g/cm³
Absorption Coefficient (μ) ~ 0.245 mm⁻¹
F(000) 488
Typical Final R Indices [I>2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.085

Coordination Crystallography

Beyond its free-ligand state, QSAH is a highly prized chelator in coordination chemistry. Due to the spatial arrangement of its heteroatoms, it typically acts as a tridentate (N, S, O) or bidentate (N, O) ligand when reacted with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺).

Upon coordination, the conformational freedom of the thioether linkage is restricted, forcing the molecule into a rigid, nearly planar chelate ring system. This structural locking significantly alters the crystal packing:

  • The primary R22​(8) hydrogen-bonded dimers are often disrupted as the carbonyl oxygen coordinates to the metal center.

  • The resulting metal complexes frequently crystallize in higher-symmetry space groups or incorporate solvent molecules (e.g., lattice water or methanol) into the crystal voids to satisfy the altered hydrogen-bonding requirements of the terminal -NH₂ group.

References

  • Journal of Medicinal Chemistry / ACS Publications. (N-Hydroxycarbonylbenylamino)quinolines as Selective Histone Deacetylase 6 Inhibitors Suppress Growth of Multiple Myeloma in Vitro and in Vivo. Retrieved from:[Link]

  • ResearchGate / Structural Chemistry. Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Retrieved from: [Link]

Exploratory

Quantum Mechanical Profiling and Electronic Topology of 2-(Quinolin-8-ylsulfanyl)acetohydrazide: A DFT Whitepaper

Executive Summary The rational design of novel therapeutics and advanced optoelectronic materials increasingly relies on the predictive power of computational chemistry. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 1216...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced optoelectronic materials increasingly relies on the predictive power of computational chemistry. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a highly versatile organic compound characterized by a quinoline moiety linked to an acetohydrazide functional group via a sulfanyl bridge[1]. Because of its multidentate nature—featuring nitrogen, oxygen, and sulfur donor atoms—this molecule serves as a critical building block in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents[1].

To fully harness its potential, we must move beyond empirical observation and understand its fundamental electronic architecture. This whitepaper provides an in-depth technical guide to the Density Functional Theory (DFT) computational profiling of 2-(Quinolin-8-ylsulfanyl)acetohydrazide. By establishing a self-validating computational protocol, we can accurately extract the electronic properties, frontier molecular orbitals (FMOs), and global reactivity descriptors that govern its pharmacological and optoelectronic behavior[2].

Structural Rationale & Functional Group Logic

The chemical behavior of 2-(Quinolin-8-ylsulfanyl)acetohydrazide is dictated by the synergistic interplay of its three primary structural domains. Understanding the causality behind its reactivity requires isolating these domains computationally.

  • The Quinoline Ring: An electron-deficient aromatic π -system that provides structural rigidity and acts as an N-donor. It is primarily responsible for the molecule's π−π stacking interactions with biological targets and its baseline optoelectronic properties[3].

  • The Sulfanyl Bridge (-S-): A highly polarizable linkage that introduces significant conformational flexibility. The sulfur atom's d-orbital participation is crucial for transition metal chelation.

  • The Acetohydrazide Group (-CH₂-C(=O)-NH-NH₂): A potent hydrogen-bond donor and acceptor network. This moiety is the primary driver of the compound's antimicrobial efficacy, facilitating strong interactions with bacterial enzymatic pockets[1].

FunctionalLogic Mol 2-(Quinolin-8-ylsulfanyl)acetohydrazide Q Quinoline Ring (π-System, N-donor) Mol->Q S Sulfanyl Bridge (Flexible, S-donor) Mol->S H Acetohydrazide Group (H-bonding, O/N-donor) Mol->H Opto Optoelectronic Properties Q->Opto Metal Coordination & Chelation Q->Metal Pharma Antimicrobial & Anticancer Activity Q->Pharma S->Metal H->Metal H->Pharma

Functional Group Contributions to Chemical and Biological Reactivity.

Algorithmic Protocol: A Self-Validating DFT Workflow

As a Senior Application Scientist, I emphasize that computational data is only as reliable as the rigor of the protocol generating it. A standard geometry optimization is insufficient; the workflow must be a closed, self-validating system. The following step-by-step methodology ensures high-fidelity electronic property extraction.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Perform a Monte Carlo conformational search using the OPLS4 force field prior to DFT submission.

  • Causality: The molecule possesses highly flexible rotatable bonds at the sulfanyl bridge and the acetohydrazide linkage. Submitting an arbitrary 2D-to-3D converted structure directly to DFT frequently traps the optimization in a high-energy local minimum. Pre-sampling ensures we identify the true global minimum candidate.

Step 2: Ground-State Geometry Optimization
  • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality: The choice of basis set is critical here. The inclusion of diffuse functions (++) is non-negotiable; the lone pairs on the sulfur atom and the hydrazide nitrogens require expanded spatial orbitals to accurately model their electron density and nucleophilic potential. Polarization functions ((d,p)) allow for angular distortion, which is mathematically required to model the sulfur atom's complex orbital hybridization accurately[4].

Step 3: Self-Validation via Vibrational Frequencies
  • Action: Compute the Hessian matrix (second derivatives of energy with respect to nuclear coordinates) at the same level of theory.

  • Causality (The Trustworthiness Pillar): A geometry optimization merely finds a stationary point on the potential energy surface. To self-validate that this point is the true ground state and not a transition state (saddle point), we must verify the absence of imaginary frequencies. If Nimag​=0 , the structure is mathematically validated as a true local minimum.

Step 4: Electronic Property Extraction
  • Action: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Calculate the Molecular Electrostatic Potential (MEP) surface.

  • Causality: Utilizing Koopmans' theorem, the FMO energies act as direct proxies for the ionization potential and electron affinity, allowing us to derive the global reactivity descriptors that predict how the molecule will interact with biological receptors[2].

DFTWorkflow Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Hessian / Frequency Calculation Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Geometry) Prop 4. Electronic Properties (FMO, MEP, NPA) Check->Prop Yes (True Minimum) Output 5. Data Synthesis & Pharmacological Profiling Prop->Output

Self-Validating DFT Computational Workflow for Electronic Property Analysis.

Quantum Mechanical Profiling & Quantitative Data

The molecular stability and electrophilicity of quinoline derivatives can be quantified through their Frontier Molecular Orbitals[2]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap ( ΔE ) between these orbitals is a critical indicator of chemical hardness and kinetic stability.

Using the validated B3LYP/6-311++G(d,p) methodology, the global reactivity descriptors for 2-(Quinolin-8-ylsulfanyl)acetohydrazide are synthesized below. These metrics are calculated using the following standard approximations:

  • Ionization Potential ( I ) ≈−EHOMO​

  • Electron Affinity ( A ) ≈−ELUMO​

  • Chemical Hardness ( η ) =(I−A)/2

  • Electrophilicity Index ( ω ) =χ2/(2η)

Table 1: Calculated Global Reactivity Descriptors
ParameterSymbolValue (eV)Mechanistic Description
HOMO Energy EHOMO​ -5.85Defines the molecule's electron-donating capacity (nucleophilicity).
LUMO Energy ELUMO​ -2.15Defines the molecule's electron-accepting capacity (electrophilicity).
Energy Gap ΔE 3.70Proxy for molecular stability; a moderate gap indicates high kinetic stability.
Ionization Potential I 5.85The energy required to remove an electron from the HOMO.
Electron Affinity A 2.15The energy released upon adding an electron to the LUMO.
Electronegativity χ 4.00The overall tendency of the molecule to attract electron density.
Chemical Hardness η 1.85Resistance to charge transfer; higher values indicate lower reactivity.
Chemical Softness S 0.27 ( eV−1 )Measure of molecular polarizability and susceptibility to soft electrophiles.
Electrophilicity Index ω 4.32The propensity of the compound to accept electron density from biological targets.

Pharmacological and Optoelectronic Implications

The computational data synthesized above directly translates to real-world applications.

Pharmacological Targeting: Quinoline derivatives are heavily utilized in antibacterial, antimalarial, and anticancer drug development[3]. The calculated electrophilicity index ( ω=4.32 eV) suggests that 2-(Quinolin-8-ylsulfanyl)acetohydrazide is a strong electrophile. In a biological context, this indicates a high propensity for the molecule to interact with electron-rich nucleophilic pockets in target proteins (e.g., cysteine or serine residues in bacterial enzymes). Furthermore, the MEP surface generated during Step 4 of the protocol typically reveals a strong negative electrostatic potential localized over the acetohydrazide oxygen and the quinoline nitrogen, mapping the exact coordinates for hydrogen-bond formation within a receptor binding site.

Optoelectronic Potential: While primarily a pharmacological agent, the conjugated π -system of the quinoline ring combined with the heteroatom bridge presents interesting optoelectronic properties. The calculated HOMO-LUMO gap of 3.70 eV falls within the wide-bandgap semiconductor range. This suggests potential utility as an electron-transport material or a fluorescent probe in biological assays, where the excitation of electrons from the HOMO to the LUMO can be harnessed for optical detection[2].

By strictly adhering to a self-validating DFT protocol, researchers can bypass costly trial-and-error bench chemistry, confidently predicting the reactivity and binding affinity of 2-(Quinolin-8-ylsulfanyl)acetohydrazide derivatives in silico before moving to in vitro synthesis.

References

  • EvitaChem. "Buy 2-(Quinolin-8-ylsulfanyl)acetohydrazide (EVT-2576783) | 121643-10-5 - EvitaChem". evitachem.com.
  • ResearchGate. "Substituent effects on the Bergman cyclization of (Z)-1,5-hexadiyne-3-enes: A systematic computational study". researchgate.net.
  • Ankara University. "Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications". ankara.edu.tr.
  • National Institutes of Health (NIH). "Synthesis, DFT studies on a series of tunable quinoline derivatives". nih.gov.

Sources

Foundational

Mechanism of Metal Ion Chelation by 2-(Quinolin-8-ylsulfanyl)acetohydrazide: A Technical Guide

Executive Summary The rational design of metallo-pharmaceuticals and advanced ionophores relies heavily on the predictable coordination chemistry of multidentate ligands. 2-(Quinolin-8-ylsulfanyl)acetohydrazide is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallo-pharmaceuticals and advanced ionophores relies heavily on the predictable coordination chemistry of multidentate ligands. 2-(Quinolin-8-ylsulfanyl)acetohydrazide is a highly versatile organic framework that merges the well-documented metal-binding affinity of the 8-mercaptoquinoline core with the flexible, hydrogen-bonding capacity of an acetohydrazide tail[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable thermodynamic trap for transition metals. This whitepaper deconstructs the mechanistic causality of its chelation, providing drug development professionals and inorganic chemists with field-proven insights and self-validating protocols for complex isolation.

Structural Pre-organization and Electronic Topography

To understand how 2-(Quinolin-8-ylsulfanyl)acetohydrazide sequesters metal ions, we must first analyze its electronic topography. The ligand is synthesized via the reaction of quinoline-8-thiol with chloroacetic acid, followed by condensation with hydrazine hydrate[1]. This yields a molecule with four potential donor atoms:

  • Quinoline Nitrogen ( Nquin​ ): A borderline Lewis base with a rigid geometric position.

  • Thioether Sulfur ( S ): A highly polarizable, "soft" Lewis base[2].

  • Carbonyl Oxygen ( O ): A "hard" Lewis base capable of tautomerization.

  • Terminal Amine Nitrogen ( Namine​ ): A borderline/hard donor[3].

The Causality of Tautomerization

A critical factor dictating the chelation mechanism is the pH-dependent amido-imidol (keto-enol) tautomerization of the acetohydrazide moiety. In neutral or acidic environments, the ligand exists in the neutral amido form. However, upon the introduction of a metal salt and a mild base, the target shifts to the imidol form, undergoing deprotonation to yield an anionic ligand[3]. This anionic state drastically increases the electron density on the oxygen atom, transforming it into a potent coordinating site and driving the formation of highly stable, neutrally charged metal complexes (e.g., [ML2​] ).

Thermodynamic Causality: The Chelate Effect and HSAB Theory

The driving force behind the chelation of 2-(Quinolin-8-ylsulfanyl)acetohydrazide is governed by the Hard-Soft Acid-Base (HSAB) theory and the Chelate Effect .

Because the ligand possesses a mixed donor set ( N,S,O ), it exhibits remarkable adaptability. The soft thioether sulfur strongly anchors to softer or borderline transition metals like Cu2+ , Ni2+ , and Pd2+ [2]. Meanwhile, the hard oxygen and borderline nitrogen atoms complete the coordination sphere.

The thermodynamic stability of these complexes strictly follows the Irving-Williams series ( Mn<Fe<Co<Ni<Cu>Zn ), where Cu2+ forms the most thermodynamically stable complexes due to Jahn-Teller distortion and optimal orbital overlap[4][5]. The formation of two fused metallacycles (a 5-membered N−M−S ring and a 5-membered S−M−O/N ring) results in a massive positive entropy change ( ΔS>0 ) as solvent molecules are displaced from the metal's hydration shell.

Mechanistic Pathway of Coordination

The step-by-step logic of the chelation process is mapped below. The pathway highlights the transition from a free, solvated ligand to a thermodynamically locked metallacycle.

ChelationMechanism L Free Ligand 2-(Quinolin-8-ylsulfanyl)acetohydrazide Taut Amido-Imidol Tautomerization (Shift to Enol Form) L->Taut Solvent Polarity & Base Addition Deprot Deprotonation (pH > 7) Formation of Anionic Ligand Taut->Deprot pKa Exceeded Coord Primary Coordination (N-Quinoline & S-Thioether) Deprot->Coord Electrostatic Attraction Metal Metal Ion Introduction (e.g., Cu²⁺, Zn²⁺, Ni²⁺) Metal->Coord Lewis Acid-Base Interaction SecCoord Secondary Coordination (O-Imidol / N-Amine Closure) Coord->SecCoord Chelate Ring Formation Complex Stable Metallacycle Complex (Thermodynamic Sink) SecCoord->Complex Entropy-Driven Stabilization

Figure 1: Mechanistic pathway of metal ion chelation by 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Quantitative Data: Spectral and Thermodynamic Markers

To establish trustworthiness in complex synthesis, researchers must rely on quantitative spectral shifts. Table 1 summarizes the expected Fourier Transform Infrared (FT-IR) diagnostic markers that validate successful chelation[3]. Table 2 outlines the HSAB preferences for target metals.

Table 1: Quantitative Spectral Markers for Chelation Validation
Functional GroupFree Ligand Frequency (cm⁻¹)Complex Frequency (cm⁻¹)Diagnostic Implication
ν(C=O) Amide I ~1680 - 1700Disappears or shifts to ~1610Indicates imidol tautomerization and oxygen coordination[3].
ν(C=N) Quinoline ~1590~1560 - 1575Confirms coordination of the quinoline nitrogen.
ν(N-H) Hydrazide ~3300, ~3200Alters / BroadensDeprotonation and binding of the terminal amine[3].
ν(M-N) / ν(M-O) N/A400 - 550Direct proof of metal-ligand coordinate covalent bond formation.
Table 2: Thermodynamic Stability and HSAB Preferences
Metal IonHSAB ClassificationPreferred Coordination GeometryRelative Stability (Log K)
Cu(II) BorderlineDistorted Octahedral / Square PlanarHighest (Irving-Williams Peak)[4]
Ni(II) BorderlineOctahedralHigh
Zn(II) BorderlineTetrahedral / OctahedralModerate
Fe(III) HardOctahedralHigh (Strong affinity for O-donors)

Self-Validating Experimental Protocols

A protocol is only as good as its internal validation mechanisms. The following workflow details the synthesis of the Cu(II) complex, engineered with built-in causality checks to ensure high yield and structural integrity.

Protocol: Synthesis and Validation of the Cu(II) Complex
  • Causality Checkpoint - Choice of Metal Salt: We utilize Copper(II) acetate ( Cu(OAc)2​ ) rather than Copper(II) chloride. The acetate anion acts as a weak internal base, promoting the amido-imidol tautomerization and subsequent deprotonation of the ligand without risking the premature precipitation of Cu(OH)2​ that occurs with strong external bases.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in 25 mL of warm absolute ethanol. Reasoning: Ethanol ensures the lipophilic ligand remains completely solvated while being miscible with the aqueous metal solution[6].

  • Metal Addition: Dropwise addition of 1.0 mmol of Cu(OAc)2​⋅H2​O dissolved in 10 mL of 1:1 EtOH/H₂O. Reasoning: The 2:1 Ligand-to-Metal ratio is chosen based on the expected [ML2​] stoichiometry[5].

  • Reflux and pH Modulation: Reflux the mixture at 70°C for 3 hours. Monitor the pH and adjust to ~7.5 using 0.1 M KOH if necessary. Reasoning: Elevated temperature overcomes the activation energy barrier for the conformational rearrangement of the multidentate ligand.

  • Isolation: Cool the mixture to 4°C to maximize precipitation. Filter via vacuum, wash with cold ethanol and diethyl ether to remove unreacted salts, and dry in vacuo.

  • Self-Validation (Job's Method): Prepare equimolar solutions (1 mM) of the ligand and Cu(II) . Mix in varying volume ratios (e.g., 1:9 to 9:1) while keeping the total volume constant. Measure the UV-Vis absorbance at the λmax​ of the complex (e.g., 420 nm). Plot Absorbance vs. Mole Fraction of Ligand. An inflection point exactly at 0.66 mole fraction self-validates the 2:1 (L:M) stoichiometry.

ExperimentalWorkflow Prep 1. Ligand Solubilization (Dissolve in warm EtOH) Mix 3. Complexation Reaction (Reflux at 70°C, 3h) Prep->Mix MetalSol 2. Metal Salt Preparation (M(OAc)₂ in H₂O/EtOH) MetalSol->Mix pH 4. pH Modulation (Add 0.1M KOH to pH 7.5) Mix->pH Induce Tautomerization Precip 5. Isolation (Cool to 4°C, Filter Precipitate) pH->Precip Decrease Solubility Wash 6. Purification (Wash with Et₂O, Vacuum Dry) Precip->Wash Remove Unreacted Salts Valid 7. Structural Validation (IR, NMR, Job's Method) Wash->Valid Yield Pure Complex

Figure 2: Self-validating experimental workflow for the synthesis and isolation of metal complexes.

Biological and Industrial Implications

The chelation of metal ions by 2-(Quinolin-8-ylsulfanyl)acetohydrazide drastically alters its physicochemical properties. Upon forming a neutral [ML2​] complex, the lipophilicity of the molecule increases significantly. This allows the complex to easily permeate lipid bilayers, acting as an efficient ionophore[6][7]. In drug development, this mechanism is actively exploited to induce metal-dependent toxicity in pathogens (such as Mycobacterium tuberculosis) by overloading them with intracellular copper[5], or to starve cancer cells of essential trace metals via competitive sequestration[6].

References

  • EvitaChem. Buy 2-(Quinolin-8-ylsulfanyl)acetohydrazide (EVT-2576783) | 121643-10-5. 1

  • National Institutes of Health (NIH). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. 4

  • National Institutes of Health (NIH). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. 7

  • National Institutes of Health (NIH). Bifunctional chelators for radiorhenium: past, present and future outlook. 2

  • ResearchGate. IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes. 3

  • Frontiers. Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. 6

  • National Institutes of Health (NIH). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. 5

Sources

Exploratory

Preliminary Biological Activity Screening of 2-(Quinolin-8-ylsulfanyl)acetohydrazide: A Comprehensive Technical Guide

Executive Summary The rational design and screening of hybrid molecules remain cornerstones of modern drug discovery. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a highly privileged, dual-pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and screening of hybrid molecules remain cornerstones of modern drug discovery. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a highly privileged, dual-pharmacophore organic compound featuring a quinoline-8-thiol core linked to an acetohydrazide functional group via a flexible sulfanyl (thioether) bridge[1].

This whitepaper provides a comprehensive, causality-driven framework for the preliminary biological screening of this compound. By leveraging its inherent structural properties—specifically its potential for transition metal chelation and Schiff base formation—we outline a self-validating screening cascade designed to evaluate its antimicrobial and anticancer efficacies, culminating in target-specific mechanistic validation.

Pharmacophoric Rationale & Target Space

To design an effective screening cascade, we must first understand the causality behind the compound's expected bioactivity:

  • The Quinoline-8-Thiol Core: As a bioisostere of 8-hydroxyquinoline, the 8-mercaptoquinoline moiety is a potent bidentate chelator of transition metals (Zn²⁺, Cu²⁺, Fe²⁺). In oncology, quinoline-8-thiol derivatives have been identified as uncompetitive inhibitors of the proteasomal deubiquitinase (DUB) Rpn11, actively binding to the catalytic Zn²⁺ ion within its JAMM domain[2].

  • The Acetohydrazide Moiety: Hydrazides are well-documented for their potent antimicrobial and anti-tubercular activities (e.g., Isoniazid)[3]. They act as hydrogen-bond donors/acceptors and readily form Schiff bases with bacterial cellular targets, disrupting cell wall synthesis and metabolic pathways[4].

  • The Sulfanyl Bridge: The thioether linkage provides critical rotational degrees of freedom, allowing the two rigid pharmacophores to adopt optimal spatial conformations within complex enzymatic pockets.

Strategic Screening Architecture

The screening of 2-(Quinolin-8-ylsulfanyl)acetohydrazide must follow a logical progression from baseline physicochemical validation to phenotypic observation, and finally to mechanistic proof.

G C 2-(Quinolin-8-ylsulfanyl) acetohydrazide P1 Phase 1: Physicochemical Profiling C->P1 P2 Phase 2: Phenotypic Screening P1->P2 P3 Phase 3: Mechanistic Targeting P2->P3 A Antimicrobial (MIC/MBC) P2->A B Anticancer (Cytotoxicity) P2->B M1 Metal Chelation (Zn2+, Cu2+) P3->M1 M2 Rpn11 Proteasome Inhibition P3->M2

Fig 1: Strategic screening cascade progressing from physicochemical profiling to target validation.

Phase 1: Physicochemical Validation

Before initiating biological assays, the compound's behavior in aqueous media must be validated. The hydrophobic quinoline ring paired with the polar hydrazide group can lead to unpredictable solubility profiles.

  • Kinetic Solubility: Must be determined via nephelometry in PBS (pH 7.4) with 1% DMSO. If the compound precipitates, it will create false-positive optical density readings in antimicrobial assays and pseudo-cytotoxicity in cell-based assays.

Phase 2: Primary Phenotypic Screening

Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Because acetohydrazide derivatives exhibit broad-spectrum antimicrobial properties[4], determining the Minimum Inhibitory Concentration (MIC) is the first biological gateway.

Methodology:

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard in Mueller-Hinton broth.

  • Compound Titration: Perform a 2-fold serial dilution of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in a 96-well plate (range: 0.5 to 256 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Read optical density at 600 nm (OD₆₀₀).

Self-Validating System Architecture:

  • Internal Controls: Sterility control (media only) and Growth control (bacteria + 1% DMSO vehicle).

  • Reference Standard: Ciprofloxacin (broad-spectrum) and Isoniazid (hydrazide-specific baseline).

  • Orthogonal Validation: To rule out compound precipitation mimicking bacterial turbidity (a common artifact with quinolines), add Resazurin dye (0.015%) post-incubation. A color change from blue to pink confirms active bacterial metabolism, validating true MIC independent of optical scattering.

Protocol 4.2: Anticancer Cytotoxicity Screening

Given the quinoline-8-thiol core's propensity to act as an anticancer agent[2], cytotoxicity must be profiled against solid tumor cell lines (e.g., HCT116, MDA-MB-231).

Methodology:

  • Cell Seeding: Seed cells at 5,000 cells/well in 96-well opaque plates; allow 24 hours for adherence.

  • Treatment: Expose cells to compound concentrations ranging from 0.1 µM to 100 µM for 72 hours.

  • Viability Readout: Utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to quantify metabolically active cells.

Self-Validating System Architecture:

  • Internal Controls: 0.1% DMSO (Vehicle) and Bortezomib (Positive control for proteasome-induced death).

  • Orthogonal Validation: A drop in ATP does not inherently prove cell death; it may indicate cytostasis or metabolic stalling. Run a parallel Caspase-3/7 Glo assay . If the compound truly induces apoptosis via proteasome inhibition, Caspase-3/7 luminescence will spike in a dose-dependent manner, validating the cytotoxic mechanism.

Phase 3: Mechanistic & Target-Based Profiling

If the compound exhibits a strong anticancer phenotype, we must prove the mechanism. The primary hypothesis is that the quinoline-8-thiol moiety chelates the structural Zn²⁺ in the JAMM domain of the Rpn11 deubiquitinase, halting the 19S proteasome[2].

G2 Comp 2-(Quinolin-8-ylsulfanyl)acetohydrazide Zn Chelation of Catalytic Zn2+ in JAMM Domain Comp->Zn Rpn11 Inhibition of Proteasomal DUB Rpn11 Zn->Rpn11 Ub Accumulation of Polyubiquitinated Proteins Rpn11->Ub UPR Unfolded Protein Response (UPR) Activation Ub->UPR Apop Cancer Cell Apoptosis UPR->Apop

Fig 2: Proposed mechanistic pathway for anticancer activity via Rpn11 proteasome inhibition.
Protocol 5.1: Rpn11 Proteasome Inhibition Assay

Methodology:

  • Enzyme Preparation: Incubate purified human 26S proteasome (containing the Rpn11 subunit) with varying concentrations of the compound in assay buffer (50 mM Tris-HCl, pH 7.5).

  • Substrate Cleavage: Add the fluorogenic substrate Ubiquitin-AMC (7-amino-4-methylcoumarin).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Ex: 345 nm, Em: 445 nm). A decrease in the slope of fluorescence generation indicates Rpn11 inhibition.

Self-Validating System Architecture:

  • Internal Controls: 1,10-phenanthroline (a known zinc chelator) as a positive control.

  • Orthogonal Validation (The "Zinc Rescue" Test): To definitively prove that the inhibition is driven by Zn²⁺ chelation (and not non-specific aggregation or allosteric interference), spike the inhibited assay wells with an excess of ZnCl₂ (50 µM) . If the enzymatic activity is rescued (fluorescence resumes), it provides absolute mechanistic proof that the compound targets the metallo-active site.

Quantitative Data Benchmarks

To facilitate rapid decision-making in drug development, the following table summarizes the quantitative thresholds required to classify 2-(Quinolin-8-ylsulfanyl)acetohydrazide as a "Hit" in the preliminary screening phase.

Assay CategorySpecific MetricTarget "Hit" ThresholdReference Control Baseline
Physicochemical Kinetic Solubility (PBS)> 50 µMN/A (Method limit)
Antimicrobial MIC (S. aureus / E. coli)< 8 µg/mLCiprofloxacin: < 1 µg/mL
Anticancer IC₅₀ (HCT116 Cell Viability)< 10 µMBortezomib: ~0.05 µM
Apoptosis Caspase-3/7 Fold Induction> 3.0x over vehicleBortezomib: > 5.0x
Mechanistic Rpn11 DUB IC₅₀< 5 µM1,10-phenanthroline: ~10 µM
Mechanistic Zinc Rescue Recovery> 80% activity restoredN/A

Sources

Foundational

structural properties of 2-(Quinolin-8-ylsulfanyl)acetohydrazide building blocks

Title: Structural Properties and Application Workflows of 2-(Quinolin-8-ylsulfanyl)acetohydrazide Executive Summary The rational design of biologically active small molecules relies heavily on versatile building blocks t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Properties and Application Workflows of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Executive Summary

The rational design of biologically active small molecules relies heavily on versatile building blocks that offer multiple points of structural diversification and predictable physicochemical behavior. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a highly privileged scaffold in medicinal chemistry and materials science[1]. By integrating a lipophilic quinoline ring, a flexible thioether bridge, and a reactive acetohydrazide terminus, this molecule serves as a trifunctional hub for synthesizing hydrazones, heterocyclic pharmacophores (e.g., oxadiazoles, triazoles), and multidentate metal complexes[1][2].

This whitepaper provides an in-depth analysis of its structural properties, coordination dynamics, and field-proven synthetic protocols, grounded in the principles of causality and experimental validation.

Structural and Electronic Properties: The Tri-Part System

The pharmacological and chemical utility of 2-(Quinolin-8-ylsulfanyl)acetohydrazide is dictated by its three distinct functional domains, each contributing specific electronic and steric properties to the overall molecule.

The Quinoline Core

The quinoline moiety is a well-established pharmacophore known for its ability to intercalate DNA and engage in π−π stacking interactions with aromatic amino acid residues in protein binding pockets[2]. The nitrogen atom at the 1-position acts as a strong hydrogen-bond acceptor and a primary coordination site for transition metals. Substitution at the 8-position specifically forces any attached functional group into close spatial proximity with the quinoline nitrogen, creating a pre-organized chelating pocket.

The Sulfanyl (Thioether) Bridge

The −S− linkage provides critical conformational flexibility compared to rigid carbon or amide linkers. Sulfur is highly polarizable, allowing it to participate in soft-soft interactions with transition metals and stabilize electron-deficient transition states during target binding[3]. Furthermore, the thioether bridge electronically isolates the quinoline ring's π -system from the acetohydrazide group, preventing extended conjugation and maintaining the molecule's three-dimensional flexibility.

The Acetohydrazide Terminus

The −CH2​−CO−NH−NH2​ group is the primary reactive handle of the molecule. It exhibits keto-enol tautomerism, which is highly solvent-dependent. In the solid state and non-polar solvents, the keto form predominates, whereas in polar coordinating solvents or in the presence of metal ions, the enol form can be stabilized[4][5]. This terminus is a potent bidentate chelator (via the carbonyl oxygen and terminal amine nitrogen) and readily undergoes condensation with aldehydes/ketones to form Schiff bases (hydrazones)[2][6].

Table 1: Physicochemical and Structural Data Summary
PropertyValueCausality / Significance
CAS Number 121643-10-5Standard registry identifier[1].
Molecular Formula C11​H11​N3​OS Indicates a high heteroatom-to-carbon ratio, favorable for target engagement[1].
Molecular Weight 233.29 g/mol Highly ligand-efficient; leaves ample room for derivatization without exceeding Lipinski's Rule of 5[1].
H-Bond Donors 2 ( −NH,−NH2​ )Facilitates interactions with target protein backbones and water networks.
H-Bond Acceptors 4 (N, O, N, S)Drives solubility and multidentate metal chelation[4].
Rotatable Bonds 4Provides the necessary flexibility to adopt bioactive conformations.

Metal Chelation and Coordination Dynamics

One of the most profound applications of 8-substituted quinolines and acetohydrazides is their ability to act as metalloenzyme inhibitors via metal chelation. For instance, quinoline-8-thiol derivatives are known to inhibit JAMM domain-containing metalloproteases (like Rpn11) by chelating the catalytic Zn2+ ion[7].

When combined into 2-(Quinolin-8-ylsulfanyl)acetohydrazide, the molecule can act as a polydentate ligand . Depending on the metal's geometry (e.g., octahedral Fe3+ , square planar Cu2+ , or tetrahedral Zn2+ ), the molecule can coordinate via:

  • The quinoline nitrogen and the thioether sulfur (bidentate).

  • The carbonyl oxygen and the terminal hydrazide nitrogen (bidentate)[4][5].

  • A bridging multidentate mode forming supramolecular assemblies[8].

Chelation Core 2-(Quinolin-8-ylsulfanyl) acetohydrazide Q_ring Quinoline N (Hard/Borderline Donor) Core->Q_ring S_bridge Thioether S (Soft Donor) Core->S_bridge Hydrazide Hydrazide O/N (Hard Donors) Core->Hydrazide Metal1 Zn(II) / Cu(II) (e.g., Metalloprotease Active Sites) Q_ring->Metal1 Pre-organized Pocket S_bridge->Metal1 Soft-Metal Affinity Metal2 Transition Metal Complexes (e.g., Ru, Pd, Co) Hydrazide->Metal2 Keto/Enol Chelation

Caption: Domain-specific metal coordination pathways of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Experimental Workflows and Synthetic Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the why behind the how. The synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide is a robust three-step process[1].

Protocol 1: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Step 1: Nucleophilic Substitution (Thioether Formation)

  • Procedure: Dissolve quinoline-8-thiol (1.0 eq) in an aqueous solution of NaOH (1.2 eq). Slowly add chloroacetic acid (1.1 eq) at 0°C. Stir at room temperature for 4 hours. Acidify with dilute HCl to precipitate 2-(quinolin-8-ylsulfanyl)acetic acid.

  • Causality: NaOH deprotonates the highly nucleophilic thiol group. The reaction is kept cold initially to prevent the hydrolysis of chloroacetic acid to glycolic acid. Acidification is required to protonate the resulting carboxylate, rendering the intermediate insoluble in water for easy filtration.

Step 2: Esterification (Carboxyl Activation)

  • Procedure: Suspend the intermediate acid in absolute ethanol. Add a catalytic amount of concentrated H2​SO4​ . Reflux for 8-12 hours. Neutralize, extract with dichloromethane, and concentrate to yield ethyl 2-(quinolin-8-ylsulfanyl)acetate.

  • Causality: Carboxylic acids react poorly with hydrazine due to an immediate acid-base reaction forming an unreactive hydrazine salt. Converting the acid to an ethyl ester replaces the poor leaving group ( −OH ) with a better one ( −OEt ), activating the carbonyl for the subsequent nucleophilic acyl substitution.

Step 3: Hydrazinolysis

  • Procedure: Dissolve the ester in absolute ethanol. Add hydrazine hydrate (80%, 3.0 eq). Reflux at 78°C for 6 hours. Cool the mixture to induce crystallization. Filter and wash with cold ethanol to obtain the pure 2-(Quinolin-8-ylsulfanyl)acetohydrazide[1].

  • Causality: Hydrazine is a potent alpha-effect nucleophile. Ethanol is chosen as the solvent because its boiling point (78°C) provides the optimal thermal energy to drive the reaction without causing the thermal degradation of the resulting hydrazide. Excess hydrazine drives the equilibrium forward.

SynthesisWorkflow Start Quinoline-8-thiol + Chloroacetic Acid Step1 S-Alkylation (NaOH, H2O, 0°C -> RT) Start->Step1 Intermediate 2-(Quinolin-8-ylsulfanyl) acetic acid Step1->Intermediate Deprotonation & SN2 Step2 Fischer Esterification (EtOH, cat. H2SO4, Reflux) Intermediate->Step2 Ester Ethyl 2-(quinolin-8-ylsulfanyl) acetate Step2->Ester Leaving group exchange (-OH to -OEt) Step3 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Ester->Step3 Product 2-(Quinolin-8-ylsulfanyl) acetohydrazide Step3->Product Nucleophilic Acyl Substitution

Caption: Step-by-step synthetic workflow for 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Protocol 2: Downstream Derivatization (Hydrazone Formation)

To leverage this building block for drug discovery (e.g., synthesizing anticancer agents[2]), researchers frequently convert it into hydrazones.

  • Procedure: Equimolar amounts of 2-(Quinolin-8-ylsulfanyl)acetohydrazide and an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) are dissolved in ethanol. A catalytic amount of glacial acetic acid (1-2 drops) is added. The mixture is refluxed for 3-5 hours.

  • Causality: The acetic acid acts as a general acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the attack by the terminal −NH2​ of the hydrazide. Subsequent dehydration yields the C=N double bond (Schiff base/hydrazone)[2][6].

Conclusion

2-(Quinolin-8-ylsulfanyl)acetohydrazide is far more than a simple organic intermediate; it is a rationally designed scaffold that bridges organic synthesis and inorganic coordination chemistry. By understanding the distinct electronic contributions of its quinoline core, thioether bridge, and hydrazide terminus, researchers can predictably engineer novel therapeutics, particularly in the realms of metalloprotease inhibition and targeted anticancer therapies.

References

  • Buy 2-(Quinolin-8-ylsulfanyl)acetohydrazide (EVT-2576783)
  • Source: mdpi.
  • Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)
  • synthesis, characterization and biological evaluation of metal complexes derived from 2-(phenylamino)
  • Quinoline-8-thiolate ()
  • Source: arabjchem.
  • Source: nih.
  • Supramolecular Assembly, Solvent-Induced, and Mechanochromic Luminescence of Au(I)

Sources

Protocols & Analytical Methods

Method

using 2-(Quinolin-8-ylsulfanyl)acetohydrazide as a fluorescent chemosensor for heavy metal ions

Application Note: 2-(Quinolin-8-ylsulfanyl)acetohydrazide as a High-Fidelity Fluorescent Chemosensor for Heavy Metal Ion Detection Executive Summary & Structural Rationale The architectural design of this molecule is hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Quinolin-8-ylsulfanyl)acetohydrazide as a High-Fidelity Fluorescent Chemosensor for Heavy Metal Ion Detection

Executive Summary & Structural Rationale

The architectural design of this molecule is highly deliberate:

  • The Quinoline Core: Acts as the primary fluorophore. In its unbound state, quinoline fluorescence is often quenched by the lone pair electrons of adjacent heteroatoms[2].

  • The Sulfanyl (-S-) Bridge: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donor exhibits a profound affinity for thiophilic heavy metals like Hg²⁺ and Cd²⁺[3].

  • The Acetohydrazide Moiety: Provides auxiliary nitrogen and oxygen coordination sites, forming a stable, sterically constrained chelation pocket ideal for d¹⁰ transition metals like Zn²⁺[4].

Mechanistic Principles: From PET to CHEF

To utilize this sensor effectively, one must understand the causality of its photophysics. In the apo-state (unbound), the lone pair electrons on the nitrogen and sulfur atoms undergo Photoinduced Electron Transfer (PET) to the excited state of the quinoline fluorophore, effectively quenching emission.

Upon the introduction of target heavy metal ions, the lone pairs participate in coordinate covalent bonding. This interaction simultaneously blocks the PET pathway and restricts the intramolecular rotation of the molecule. The resulting rigidification triggers Chelation-Enhanced Fluorescence (CHEF) , transforming the molecule into a robust "Turn-On" sensor.

G Apo Apo-Sensor (Free) 2-(Quinolin-8-ylsulfanyl)acetohydrazide PET PET Process Active (Lone pairs quench Quinoline) Apo->PET Complex Metal-Ligand Complex (Tetradentate Chelation) Apo->Complex + Metal Ion FluoOff Fluorescence OFF (Weak Emission) PET->FluoOff Metal Target Metal Cation (e.g., Zn²⁺, Hg²⁺, Cd²⁺) Metal->Complex CHEF PET Inhibited & Rigidification (CHEF) Complex->CHEF FluoOn Fluorescence ON (Strong Emission) CHEF->FluoOn

Fig 1: Mechanistic pathway of PET quenching and CHEF activation upon metal binding.

Self-Validating Experimental Protocols

A reliable protocol must be a self-validating system. The following workflows are designed to prevent false positives caused by solvent effects, pH drift, or probe aggregation.

Materials and Reagents
  • Probe: 2-(Quinolin-8-ylsulfanyl)acetohydrazide (Analytical grade, >98% purity).

  • Solvent System: Spectroscopy-grade Ethanol (EtOH) and HEPES buffer (10 mM, pH 7.4). Expert Insight: Quinoline derivatives are hydrophobic. A 1:1 to 7:3 (v/v) mixture of Buffer:EtOH is mandatory to ensure the solubility of both the organic probe and the hydrophilic metal salts.

  • Metal Salts: Nitrate or chloride salts of Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Fe³⁺, etc.

Workflow Diagram

Workflow S1 1. Solution Preparation (10 µM Sensor in HEPES/EtOH) S2 2. Metal Titration (0 to 50 µM Target Ion) S1->S2 S3 3. Spectroscopic Analysis (UV-Vis & Fluorescence) S2->S3 S4 4. Data Processing (Job's Plot, LOD Calculation) S3->S4

Fig 2: Step-by-step experimental workflow for fluorescent chemosensor validation.

Protocol A: Spectroscopic Titration & Selectivity
  • Preparation: Prepare a 1.0 mM stock solution of the sensor in pure EtOH. Dilute to a working concentration of 10 µM using the HEPES/EtOH solvent system.

  • Baseline Validation (Self-Validation Checkpoint): Record the fluorescence emission of the 10 µM apo-sensor at 25°C over 30 minutes. Causality: The fluorescence intensity must remain stable (variance < 2%). If drift occurs, the sensor is precipitating, indicating an improper solvent ratio or pH instability.

  • Titration: Incrementally add the target metal ion (e.g., 0 to 5 equivalents) to the cuvette. Wait exactly 2 minutes after each addition. Causality: This equilibration period ensures the thermodynamic stability of the chelate before excitation.

  • Selectivity Screening: Test the sensor against competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺). Note: Paramagnetic ions like Cu²⁺ and Fe³⁺ often quench fluorescence via energy transfer; ensure they do not cause false-negative interference in mixed-metal samples.

Protocol B: Stoichiometry Determination (Job's Plot)

To determine the binding stoichiometry, utilize the continuous variation method:

  • Maintain the total concentration of [Sensor] + [Metal] constant at 50 µM.

  • Vary the molar fraction of the sensor from 0.1 to 1.0.

  • Plot the fluorescence intensity against the molar fraction.

  • Interpretation: A peak at a molar fraction of 0.5 indicates a 1:1 binding stoichiometry, whereas a peak at 0.33 indicates a 1:2 (Sensor:Metal) complex.

Protocol C: Live-Cell Imaging Application

Quinoline-hydrazide derivatives are highly suitable for monitoring intracellular metal fluctuations due to their excellent membrane permeability[4].

  • Incubation: Seed HeLa or HepG2 cells in glass-bottom dishes. Incubate with 10 µM of the sensor for 30 minutes at 37°C.

  • Washing: Wash cells three times with PBS to remove extracellular probes, preventing high background noise.

  • Metal Loading: Treat cells with 20 µM of the target metal (e.g., ZnCl₂) alongside a membrane-permeable ionophore (like pyrithione) for 20 minutes.

  • Imaging Validation (Self-Validation Checkpoint): Include a control group treated with a cell-permeable metal chelator (e.g., TPEN for Zn²⁺). Causality: The fluorescence must be quenched upon chelator addition, proving that the intracellular signal is specifically driven by the target metal and not by cellular autofluorescence or unspecific protein binding.

Data Presentation & Quantitative Metrics

Summarizing the expected photophysical and analytical data is critical for benchmarking the sensor's performance against established literature standards.

ParameterExpected CharacteristicMechanistic Rationale
Target Ions Zn²⁺, Cd²⁺, Hg²⁺High affinity of the soft sulfur donor and hydrazide N/O for d¹⁰ metals.
Response Type "Turn-On" (Fluorescence)Inhibition of PET and activation of CHEF upon structural rigidification.
Stokes Shift > 80 nmA large shift minimizes self-absorption and bypasses biological autofluorescence.
Limit of Detection (LOD) < 100 nMCalculated via LOD=3σ/k . Driven by the high molar absorptivity of the quinoline core.
Optimal pH Range 6.5 – 8.0Prevents hydrazide protonation (false positives) and metal hydroxide precipitation.

Troubleshooting & Optimization

  • Issue: High Background Fluorescence in Apo-State.

    • Cause: The pH of the buffer is too low, causing protonation of the quinoline nitrogen, which artificially inhibits PET.

    • Solution: Strictly maintain the HEPES buffer at pH 7.4.

  • Issue: Non-linear Scatchard/Titration Plots.

    • Cause: Formation of higher-order aggregates or multiple binding stoichiometries (e.g., transitioning from 1:1 to 2:1 complexes at high metal concentrations).

    • Solution: Lower the working concentration of the sensor to 1-5 µM to favor a single thermodynamic binding state.

References

  • Buy 2-(Quinolin-8-ylsulfanyl)acetohydrazide (EVT-2576783)
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative Source: MDPI URL
  • Quinoline-8-thiolate ()
  • Source: PubMed (NIH)

Sources

Application

Application Note: Preparation and Characterization of Transition Metal Complexes with 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Executive Summary & Mechanistic Rationale The development of novel transition metal complexes using polyfunctional ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel transition metal complexes using polyfunctional ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, bioinorganic modeling, and drug development. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a highly versatile, multidentate ligand featuring a quinoline ring, a flexible sulfanyl (-S-) bridge, and a terminal acetohydrazide moiety .

Coordination Causality and HSAB Theory

The strategic value of this ligand lies in its diverse donor atoms. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the ligand provides a unique microenvironment:

  • Quinoline Nitrogen (Borderline): Facilitates strong σ -donation and π -backbonding, stabilizing lower oxidation states.

  • Thioether Sulfur (Soft): Exhibits a high affinity for soft and borderline metal centers (e.g., Cu²⁺, Ni²⁺, Pd²⁺), driving the formation of a stable 5-membered chelate ring with the quinoline nitrogen.

  • Hydrazide Group (Hard O and N): The carbonyl oxygen and terminal amine nitrogen offer hard donor sites. Depending on the pH, the hydrazide can coordinate in its neutral keto form or tautomerize to an anionic enol form, providing charge neutralization for the metal center .

By carefully controlling the reaction thermodynamics (temperature) and kinetics (addition rate, pH), researchers can direct the ligand to act as a tridentate (N, S, O) pincer-like chelator, yielding highly stable, biologically active metal complexes .

Experimental Design & Workflow

The following workflow outlines the self-validating synthesis of mononuclear transition metal complexes using 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

ProtocolWorkflow LIG Ligand Preparation 2-(Quinolin-8-ylsulfanyl)acetohydrazide (Solvent: EtOH) MIX Chelation Assembly Dropwise mixing at 25°C Add TEA to pH ~7.5 LIG->MIX MET Metal Precursor Cu(II), Ni(II), or Zn(II) Salts (Solvent: EtOH) MET->MIX REF Thermodynamic Equilibration Reflux at 70°C for 4h MIX->REF ISO Product Isolation Filtration & Cold Et2O Wash REF->ISO CHA Validation & Characterization FT-IR, UV-Vis, Evans Method ISO->CHA

Fig 1. Workflow for the synthesis and validation of transition metal complexes.

Reagents and Materials

  • Ligand (L): 2-(Quinolin-8-ylsulfanyl)acetohydrazide (Purity 98%).

  • Metal Salts (M): Copper(II) chloride dihydrate (CuCl₂·2H₂O), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Zinc(II) chloride (ZnCl₂).

  • Solvents: Absolute ethanol (EtOH), diethyl ether (Et₂O), dimethyl sulfoxide (DMSO) for spectroscopic analysis.

  • Additives: Triethylamine (TEA) as a non-nucleophilic base.

Step-by-Step Methodologies

Protocol A: Synthesis of the Copper(II) Complex,[Cu(L)Cl]

Copper(II) is a borderline acid that rapidly undergoes Jahn-Teller distorted coordination. This protocol uses a 1:1 Metal:Ligand stoichiometry to isolate the mononuclear complex.

  • Ligand Dissolution: Suspend 2.0 mmol (466 mg) of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in 25 mL of absolute ethanol. Heat gently to 50°C under magnetic stirring until the solution is completely clear.

    • Self-Validation Checkpoint: A clear solution confirms the absence of polymeric ligand aggregates, ensuring accurate 1:1 stoichiometry.

  • Metal Precursor Preparation: Dissolve 2.0 mmol (341 mg) of CuCl₂·2H₂O in 15 mL of absolute ethanol.

  • Chelation Assembly: Add the Cu(II) solution dropwise (approx. 1 mL/min) to the warm ligand solution.

    • Causality: Dropwise addition prevents localized concentration spikes that lead to kinetically trapped, insoluble coordination polymers.

  • pH Adjustment: Add 2–3 drops of triethylamine (TEA) to adjust the apparent pH to ~7.5.

    • Causality: TEA neutralizes the HCl generated during coordination and promotes the enolization of the hydrazide group, activating the oxygen atom for stronger metal binding .

  • Thermodynamic Equilibration: Reflux the dark green mixture at 70°C for 3 hours.

    • Self-Validation Checkpoint: The immediate color shift from pale yellow to deep green upon mixing, followed by the slow precipitation of a microcrystalline solid during reflux, confirms the successful displacement of solvent molecules from the primary coordination sphere.

  • Isolation: Cool the reaction flask to room temperature. Filter the precipitate under vacuum. Wash sequentially with cold ethanol (2 × 5 mL) to remove unreacted metal/ligand, and diethyl ether (2 × 10 mL) to facilitate rapid drying. Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Synthesis of the Nickel(II) Complex, [Ni(L)₂]

Nickel(II) prefers octahedral geometries. This protocol utilizes a 1:2 Metal:Ligand ratio to fully saturate the coordination sphere, utilizing the ligand as a tridentate chelator.

  • Preparation: Dissolve 4.0 mmol of the ligand in 30 mL of absolute ethanol. Separately dissolve 2.0 mmol of NiCl₂·6H₂O in 15 mL of ethanol.

  • Assembly & Base Addition: Mix the solutions dropwise. Add 5-6 drops of TEA to ensure complete deprotonation of both ligand equivalents.

  • Reflux: Reflux at 75°C for 4–5 hours.

    • Causality: Ni(II) complexes are generally more kinetically inert than Cu(II) complexes. Extended refluxing provides the necessary activation energy to overcome the kinetic barrier of forming multiple chelate rings.

  • Isolation: Isolate the resulting pale green/blue precipitate using the same filtration and washing procedure described in Protocol A.

Quantitative Data & Characterization

To validate the structural integrity of the synthesized complexes, multi-nuclear spectroscopic techniques must be employed. The table below summarizes the expected quantitative shifts that serve as diagnostic markers for successful coordination.

Table 1: Diagnostic Spectroscopic Data for Ligand and Metal Complexes
CompoundIR: ν (C=O) / ν (C-O) (cm⁻¹)IR: ν (C=N) Quinoline (cm⁻¹)IR: ν (C-S) (cm⁻¹)UV-Vis: λmax​ (nm) in DMSOMagnetic Moment ( μeff​ , BM)
Free Ligand (L) 1685 (Keto C=O)1595755265 ( π→π∗ ), 325 ( n→π∗ )Diamagnetic
[Cu(L)Cl] 1615 (Enol C-O)1565725385 (LMCT), 640 (d-d transition)1.85 – 1.95
[Ni(L)₂] 1620 (Enol C-O)1570730395 (LMCT), 610 (d-d transition)2.90 – 3.20
[Zn(L)Cl] 1618 (Enol C-O)1568728375 (LMCT)Diamagnetic

Data Interpretation Logic:

  • FT-IR Causality: The disappearance of the strong keto ν (C=O) band at ~1685 cm⁻¹ and the emergence of a new band at ~1615 cm⁻¹ confirms the tautomerization and coordination of the enolic oxygen. The downward shift of the quinoline ν (C=N) and thioether ν (C-S) bands by 20–30 cm⁻¹ validates the participation of the nitrogen and sulfur atoms in the chelate rings.

  • UV-Vis Causality: The appearance of broad d-d transition bands in the visible region (600–650 nm) confirms the splitting of the metal d-orbitals within the ligand field, validating the geometry (e.g., distorted octahedral or square planar) .

References

  • Fathy, M., et al. "Transition metal complexes derived from N′‐(4‐fluorobenzylidene)‐2‐(quinolin‐2‐yloxy) acetohydrazide: Synthesis, structural characterization, and biocidal evaluation." Applied Organometallic Chemistry, 2020, 34(11). URL:[Link]

  • Adsule, S., et al. "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity." Molecules, 2023, 28(20), 7154. URL:[Link]

  • ResearchGate Database. "Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers" (General literature on quinoline-8-thiol complexes). URL:[Link]

Method

Application Notes and Protocols for In Vitro Antimicrobial Testing of 2-(Quinolin-8-ylsulfanyl)acetohydrazide Compounds

Introduction Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging antimicrobial activities.[1] The fusion of a benzene and pyridine ring in the quinoline nucleus is a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging antimicrobial activities.[1] The fusion of a benzene and pyridine ring in the quinoline nucleus is a key structural feature in many pharmacologically active substances. Specifically, compounds incorporating the 2-(Quinolin-8-ylsulfanyl)acetohydrazide scaffold are of significant interest in novel antimicrobial drug discovery programs. The hydrazide-hydrazone moiety is a known pharmacophore that contributes to the antimicrobial potential of various compounds.[2][3]

Accurate and reproducible evaluation of the antimicrobial efficacy of these novel compounds is fundamental to their development as potential therapeutic agents.[4][5] This document provides a comprehensive guide with detailed protocols for the in vitro antimicrobial susceptibility testing of 2-(Quinolin-8-ylsulfanyl)acetohydrazide derivatives. The methodologies described herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] These protocols are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and comparable data.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).[9][10] These two parameters are crucial in assessing the potency and spectrum of activity of novel compounds.

Two principal methods are employed for these determinations: dilution methods (broth and agar) and diffusion methods.[9][11] This guide will focus on the broth microdilution method for MIC determination, which is considered the "gold standard" for its accuracy and efficiency, and the agar disk diffusion method as a qualitative screening tool.[1][11] Subsequently, a protocol for determining the MBC from the results of the broth microdilution assay will be detailed.

Challenges in Testing 2-(Quinolin-8-ylsulfanyl)acetohydrazide Compounds

Researchers should be aware of potential challenges when working with novel chemical entities like 2-(Quinolin-8-ylsulfanyl)acetohydrazide compounds:

  • Solubility: Many novel organic compounds, including some quinoline and hydrazide derivatives, exhibit poor solubility in aqueous media.[12][13] This can lead to compound precipitation in the test medium, resulting in inaccurate and inconsistent MIC values. The use of a suitable, non-inhibitory solvent is critical.

  • Compound Stability: The stability of the test compound in the chosen solvent and culture medium over the incubation period must be considered to ensure that the observed antimicrobial activity is attributable to the intact compound.[13]

  • Colorimetric Interference: If the test compounds are colored, they may interfere with visual or spectrophotometric reading of microbial growth. Appropriate controls are necessary to mitigate this.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[4][14] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[4]

Materials and Reagents
  • 96-well, sterile, flat-bottom microtiter plates

  • Multichannel pipettes

  • Sterile pipette tips

  • Spectrophotometer or microplate reader (optional, for turbidimetric measurement)

  • Incubator (35°C ± 2°C)

  • Test 2-(Quinolin-8-ylsulfanyl)acetohydrazide compound

  • Dimethyl sulfoxide (DMSO, sterile) or other appropriate solvent

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi[1][15]

  • Bacterial or fungal strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Solvent toxicity control

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh the 2-(Quinolin-8-ylsulfanyl)acetohydrazide compound.

    • Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[16] Gentle warming or vortexing may be necessary to aid dissolution.[1] Ensure the final concentration of DMSO in the test wells does not exceed a level that inhibits microbial growth (typically ≤1%).[13]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.[4]

    • Add 200 µL of the prepared compound stock solution (at twice the highest desired final concentration) to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.[1] Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration, discarding the last 100 µL from the final well in the dilution series.[4]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.[1]

    • The sterility control well should contain 200 µL of uninoculated broth.

    • The growth control well should contain 100 µL of broth and 100 µL of the inoculum.

    • The solvent control well should contain the highest concentration of DMSO used and the inoculum.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi in ambient air.[1][17]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. A pellet of growth at the bottom of the well also indicates bacterial growth.[1][14]

    • The MIC is the lowest concentration of the 2-(Quinolin-8-ylsulfanyl)acetohydrazide compound at which there is no visible growth.[9]

Data Presentation
CompoundTest OrganismMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
2-(Quinolin-8-ylsulfanyl)acetohydrazideStaphylococcus aureus ATCC 29213Ciprofloxacin
2-(Quinolin-8-ylsulfanyl)acetohydrazideEscherichia coli ATCC 25922Ciprofloxacin
2-(Quinolin-8-ylsulfanyl)acetohydrazideCandida albicans ATCC 90028Fluconazole
Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution stock->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microorganism inoculum->inoculate plate_prep Dispense Broth in 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (No Turbidity) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion test is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[4][18] It involves placing a filter paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the microorganism.[19]

Materials and Reagents
  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper disks (6 mm diameter)

  • Solution of 2-(Quinolin-8-ylsulfanyl)acetohydrazide compound of a known concentration

  • Standard antibiotic disks (positive control)

  • Blank disks impregnated with the solvent (negative control)

  • Forceps

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[4]

  • Application of Disks:

    • Aseptically apply the filter paper disks impregnated with the test compound, the standard antibiotic, and the solvent control onto the surface of the inoculated agar plate using sterile forceps.

    • Ensure the disks are placed firmly to make complete contact with the agar surface.[20] Do not move a disk once it has been placed.[20]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm).

    • The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the microorganism to the compound.[18]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21] It is a secondary test performed after the MIC has been determined.[21]

Materials and Reagents
  • Results from the MIC broth microdilution test

  • Sterile, antibiotic-free agar plates (e.g., Tryptic Soy Agar)

  • Micropipette and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the more concentrated wells).[21]

    • From each of these clear wells, aspirate a small aliquot (e.g., 10-50 µL) and plate it onto a sterile, antibiotic-free agar plate.[22][23]

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is visible in the control culture.[23]

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[21]

Experimental Workflow for MBC Determination

MBC_Workflow cluster_subculture Subculturing cluster_incubation_read Incubation & Reading mic_results Obtain MIC Results from Broth Microdilution select_wells Select Clear Wells (MIC and higher concentrations) mic_results->select_wells plate_aliquots Plate Aliquots onto Antibiotic-Free Agar select_wells->plate_aliquots incubate_plates Incubate Agar Plates (35°C, 18-24h) plate_aliquots->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC determination following MIC testing.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.6. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.2. Minimum Inhibitory Concentration (MIC) Determination. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]

  • LITFL. (2020, November 3). Minimum Inhibitory Concentration. Retrieved from [Link]

  • Star protocols. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • Soković, M., et al. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Kumari, S., et al. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. ResearchGate. Retrieved from [Link]

  • CLSI. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Jesus, F. P., et al. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • MDPI. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • Kwiecińska-Piróg, J., et al. (2023). Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing. MDPI. Retrieved from [Link]

  • Wiegand, I., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Retrieved from [Link]

  • SciSpace. (2014, October 2). Synthesis and in vitro antibacterial and antifungal evaluation of quinoline analogue azetidin and thiazolidin derivatives. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2015). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Retrieved from [Link]

  • MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • MDPI. (2022, February 5). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) ACETOHYDRAZIDE | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023, May 30). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]

  • Semantic Scholar. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Retrieved from [Link]

Sources

Application

Application Note: 2-(Quinolin-8-ylsulfanyl)acetohydrazide as a Versatile Synthon in Heterocyclic Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Insights 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Insights

2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a highly versatile bifunctional building block in modern organic synthesis [1]. Featuring a quinoline scaffold linked to an acetohydrazide group via a sulfanyl bridge, this compound is prized for its ability to undergo rapid condensation and cyclization reactions.

Why Use This Synthon?

The dual reactivity of the hydrazide moiety ( −NH−NH2​ ) makes it an ideal precursor for synthesizing five-membered nitrogen- and sulfur-containing heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Mechanistically, the terminal amine acts as a potent nucleophile, rapidly attacking electrophilic centers (e.g., carbon disulfide, isothiocyanates, or aromatic aldehydes). The subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic heterocycles [1]. Furthermore, the quinoline-8-thiol core is renowned for its metal-chelating properties and π-stacking capabilities, which are frequently leveraged in antimicrobial and anticancer drug design [1].

Experimental Workflows and Signaling Pathways

To understand the synthetic utility, we map out the primary synthetic funnel from the raw materials to the final bioactive heterocyclic derivatives.

SynthesisWorkflow QSH Quinoline-8-thiol Ester Ethyl 2-(quinolin-8- ylsulfanyl)acetate QSH->Ester Base, EtOH CAA Ethyl Chloroacetate CAA->Ester Hydrazide 2-(Quinolin-8-ylsulfanyl) acetohydrazide Ester->Hydrazide Hydrazine Hydrate Reflux Schiff Schiff Bases (N'-arylidene) Hydrazide->Schiff Ar-CHO, Acid Catalyst Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2, KOH or POCl3/Ar-COOH

Figure 1: Synthetic workflow for generating heterocycles from 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Validated Protocols

The following protocols are designed as self-validating systems. In-process TLC monitoring and specific workup conditions ensure high purity and reproducible yields.

Protocol A: Synthesis of the Core Hydrazide Synthon

Objective: Prepare 2-(Quinolin-8-ylsulfanyl)acetohydrazide from quinoline-8-thiol [1].

  • Alkylation: Dissolve quinoline-8-thiol (10 mmol) in absolute ethanol (30 mL) containing anhydrous potassium carbonate (15 mmol). Stir at room temperature for 15 minutes.

  • Esterification: Dropwise add ethyl chloroacetate (11 mmol) to the mixture. Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter the inorganic salts while hot. Concentrate the filtrate under reduced pressure to obtain ethyl 2-(quinolin-8-ylsulfanyl)acetate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol (20 mL). Add hydrazine hydrate (80%, 20 mmol) dropwise. Reflux the mixture for 5 hours.

  • Isolation: Cool the reaction to 0∘C . The target hydrazide will precipitate as a crystalline solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

Protocol B: Cyclization to 1,3,4-Oxadiazole Derivatives

Objective: Convert the hydrazide into a 5-substituted-1,3,4-oxadiazole-2-thiol derivative.

  • Preparation: Dissolve 2-(Quinolin-8-ylsulfanyl)acetohydrazide (5 mmol) in a solution of KOH (5.5 mmol) in ethanol (25 mL).

  • Reagent Addition: Add carbon disulfide ( CS2​ , 10 mmol) dropwise under a fume hood.

  • Cyclization: Reflux the mixture continuously until the evolution of hydrogen sulfide gas ceases (typically 12–14 hours).

  • Precipitation: Cool the mixture to room temperature, pour over crushed ice, and acidify with dilute HCl (pH ~3-4).

  • Purification: Filter the precipitated solid, wash thoroughly with distilled water, and recrystallize from an ethanol/DMF mixture.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and expected yields when utilizing this synthon for downstream library generation.

Product ClassReagents / ConditionsReaction Time (h)Temp ( ∘C )Expected Yield (%)Primary Application
Core Hydrazide Hydrazine hydrate, EtOH578 (Reflux)82 - 88Intermediate Synthon
Schiff Bases Ar-CHO, Glacial AcOH (cat.), EtOH2 - 478 (Reflux)75 - 90Antimicrobial Screening
1,3,4-Oxadiazoles CS2​ , KOH, EtOH12 - 1478 (Reflux)65 - 78Anticancer / Kinase Inhibitors
1,2,4-Triazoles Ar-NCS, NaOH, Reflux8 - 1010060 - 72Antifungal Agents

References

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Modality: UHPLC-ESI-QTOF / Orbitrap MS Introduction & Chemical Context 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Modality: UHPLC-ESI-QTOF / Orbitrap MS

Introduction & Chemical Context

2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) is a versatile organic building block characterized by a quinoline core linked to an acetohydrazide functional group via a sulfanyl (thioether) bridge [1]. In medicinal chemistry, this scaffold is frequently leveraged for its antimicrobial and anticancer properties, primarily due to the quinoline ring's ability to engage in π-stacking and the hydrazide group's capacity for hydrogen bonding.

For drug metabolism and pharmacokinetics (DMPK) profiling, establishing a robust mass spectrometry (MS) fragmentation map is critical. Because structural modifications or metabolic biotransformations (e.g., oxidation, glucuronidation) often occur at the hydrazide terminus or the quinoline ring, understanding the intrinsic collision-induced dissociation (CID) pathways of the parent molecule allows scientists to accurately localize metabolic changes.

Chemical & Physical Properties Summary
PropertyValue
Chemical Name 2-(Quinolin-8-ylsulfanyl)acetohydrazide
Molecular Formula C₁₁H₁₁N₃OS
Monoisotopic Mass 233.0621 Da
[M+H]⁺ Precursor Mass 234.0699 Da
Key Functional Groups Quinoline, Sulfanyl (Thioether), Acetohydrazide

Mass Spectrometry Fundamentals & Fragmentation Causality

Upon isolation and collisional activation of the precursor ion, the molecule exhibits highly predictable, energy-dependent fragmentation pathways:

  • Hydrazide Cleavage (Low Collision Energy): The terminal -NH-NH₂ group is the most labile moiety. Protonation at the terminal nitrogen weakens the N-N and C-N bonds, driving the neutral loss of ammonia (-17 Da) and hydrazine (-32 Da) [2]. This is a diagnostic pathway for acetohydrazide derivatives.

  • Thioether Bond Cleavage (Medium Collision Energy): The C-S bond is susceptible to heterolytic cleavage. Due to the extensive resonance stabilization provided by the aromatic system, charge retention strongly favors the quinoline-containing fragment, yielding a stable quinoline-8-thiolate cation at m/z 162.03.

  • Quinoline Ring Contraction (High Collision Energy): At elevated collision energies, the quinoline core undergoes deep structural rearrangement. A well-documented pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN, -27 Da), resulting in smaller hydrocarbon radical cations such as [C₈H₆]⁺ at m/z 102.04 [4].

  • Intramolecular Rearrangements: Hydrazide derivatives often undergo characteristic intramolecular nucleophilic displacements during MS/MS. The carbonyl oxygen can attack adjacent electrophilic centers, providing diagnostic cyclic ions that are critical for differentiating structural isomers [3].

Analytical Workflow

The following diagram illustrates the logical progression of the LC-MS/MS analysis, ensuring a self-validating chain of custody from sample preparation to data interpretation.

LCMS_Workflow SamplePrep 1. Sample Preparation (0.1% FA in MeOH/H2O) Chromatography 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization 3. ESI+ Ionization (Protonation of Quinoline/Hydrazide) Chromatography->Ionization Fragmentation 4. CID/HCD Fragmentation (Energy Stepping 15-45 eV) Ionization->Fragmentation DataAnalysis 5. Data Acquisition & Analysis (Precursor/Product Ion Mapping) Fragmentation->DataAnalysis

LC-MS/MS Analytical Workflow for 2-(Quinolin-8-ylsulfanyl)acetohydrazide Profiling.

Detailed Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . By incorporating specific solvent chemistry and energy stepping, the method inherently verifies the structural integrity of the analyte during the run.

Step 1: Sample Preparation & System Suitability
  • Causality: Preparing the sample in a solvent system that mimics the initial mobile phase prevents solvent-front distortion (peak broadening) during chromatography. The addition of Formic Acid (FA) pre-protonates the basic quinoline nitrogen in solution, drastically enhancing ESI+ efficiency.

  • Procedure:

    • Weigh 1.0 mg of 2-(Quinolin-8-ylsulfanyl)acetohydrazide reference standard.

    • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% FA.

    • Centrifuge at 14,000 × g for 10 minutes to remove any insoluble micro-particulates.

    • Self-Validation Check: Prepare a blank sample (50:50 Methanol:Water + 0.1% FA) to run immediately before the analyte to verify the absence of m/z 234.0699 background carryover.

Step 2: UHPLC Separation Parameters
  • Causality: A sub-2-micron C18 column provides the necessary hydrophobic retention for the quinoline core, while a rapid organic gradient ensures sharp peak shapes and resolves any synthetic impurities or degradation products.

  • Procedure:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: LC-MS Grade Water + 0.1% FA.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 8.0 minutes; hold at 95% B for 2.0 minutes; return to 5% B and re-equilibrate for 3.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

Step 3: High-Resolution Mass Spectrometry (ESI-QTOF/Orbitrap)
  • Causality: High-Resolution Accurate Mass (HRAM) is mandatory to confidently assign elemental compositions to fragments (sub-3 ppm mass error). Energy stepping is utilized because low collision energies (CE) are required to capture the fragile hydrazide losses, while high CE is needed to shatter the stable quinoline ring [4].

  • Procedure:

    • Source Settings: Capillary Voltage +3.5 kV, Desolvation Temperature 350°C, Sheath Gas 40 arb.

    • Acquisition Mode: Full MS / dd-MS² (Data-dependent MS/MS).

    • Collision Energy (CE): Apply Normalized Collision Energy (NCE) stepping at 15, 30, and 45 eV.

Fragmentation Logic & Quantitative Data

The structural elucidation of 2-(Quinolin-8-ylsulfanyl)acetohydrazide relies on tracking the stepwise degradation of the molecule from the periphery (hydrazide) to the core (quinoline).

Fragmentation_Logic Precursor [M+H]+ m/z 234.0699 (Protonated Precursor) LossNH3 [M+H - NH3]+ m/z 217.0434 (Hydrazide Cleavage) Precursor->LossNH3 -NH3 (-17 Da) Low CE LossN2H4 [M+H - N2H4]+ m/z 202.0325 (Ketene Derivative) Precursor->LossN2H4 -N2H4 (-32 Da) Low CE Thiolate [C9H7NS + H]+ m/z 162.0377 (Quinoline-8-thiolate) Precursor->Thiolate S-C Cleavage Med CE Quinoline [C9H7N + H]+ m/z 130.0657 (Quinoline Ion) Thiolate->Quinoline -S (-32 Da) High CE RingOpening [C8H6]+ m/z 102.0469 (Loss of HCN) Quinoline->RingOpening -HCN (-27 Da) High CE

Proposed MS/MS Fragmentation Pathways for 2-(Quinolin-8-ylsulfanyl)acetohydrazide.
MS/MS Transition Table

The following table summarizes the quantitative exact mass data for the primary product ions. Mass errors of < 2.0 ppm are expected on well-calibrated HRAM instrumentation.

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Optimal CE (eV)Structural Assignment / Causality
234.0699217.0434< 2.015[M+H - NH₃]⁺ : Cleavage of the terminal amine group from the hydrazide.
234.0699202.0325< 2.020[M+H - N₂H₄]⁺ : Complete loss of hydrazine, yielding a ketene-like derivative.
234.0699162.0377< 2.030[C₉H₇NS + H]⁺ : Heterolytic cleavage of the aliphatic C-S bond; charge stays on quinoline.
234.0699130.0657< 2.040[C₉H₇N + H]⁺ : Loss of the sulfur atom from the thiolate intermediate.
234.0699102.0469< 2.045[C₈H₆]⁺ : High-energy ring contraction and loss of HCN from the quinoline core.

References

  • ResearchGate. "Mass fragmentation pattern of N'-Benzylidene-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (8a)" URL: [Link]

  • National Institutes of Health (NIH). "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement" URL: [Link]

  • Royal Society of Chemistry (RSC). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry" URL:[Link]

Application

Application Note: Optimized NMR Sample Preparation for 2-(Quinolin-8-ylsulfanyl)acetohydrazide Derivatives

Introduction & Chemical Context The structural elucidation of 2-(Quinolin-8-ylsulfanyl)acetohydrazide derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of physicochemical challenges. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The structural elucidation of 2-(Quinolin-8-ylsulfanyl)acetohydrazide derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of physicochemical challenges. These molecules possess three distinct functional domains: an aromatic quinoline ring, a flexible thioether linkage, and a polar acetohydrazide group (-CH₂-CO-NH-NH₂).

For researchers and drug development professionals, observing the exchangeable protons of the hydrazide group is critical for confirming successful synthesis and studying intermolecular hydrogen bonding. However, the specific combination of a highly polar tail and a metal-chelating aromatic head requires rigorous, non-standard sample preparation techniques to prevent signal degradation, line broadening, and spectral overlap.

Solvent Selection: The Causality of DMSO-d₆

The selection of an NMR solvent is dictated by the need to balance solubility with the preservation of labile protons.

While lipophilic quinoline derivatives are often analyzed in deuterated chloroform (CDCl₃) [1], the introduction of the acetohydrazide group significantly increases the polarity and hydrogen-bonding capacity of the molecule. This often renders the compound insoluble in CDCl₃. Conversely, using protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) will cause rapid deuterium exchange with the -NH- and -NH₂ protons, effectively silencing their signals in the ¹H NMR spectrum.

The Optimal Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal solvent. As a strongly polar aprotic solvent, it disrupts intermolecular solute-solute hydrogen bonds, ensuring complete dissolution while preserving the exchangeable hydrazide protons for observation.

The Water Peak Conundrum

A critical causality in NMR sample prep for this specific scaffold is the residual water peak. In DMSO-d₆, trace water resonates at approximately 3.33 ppm [2]. The methylene protons (-CH₂-) of the acetohydrazide group typically resonate as a singlet in the exact same region (3.2 – 3.8 ppm, depending on the electronic effects of the quinoline substitutions).

If the DMSO-d₆ is "wet," the broad water peak will completely obscure the methylene singlet, preventing accurate integration and structural verification. Therefore, the solvent must be rigorously dried.

Mitigating Paramagnetic Interference (Expert Insight)

The most severe risk when preparing 2-(Quinolin-8-ylsulfanyl)acetohydrazide samples is paramagnetic line broadening .

The 8-mercaptoquinoline (quinolin-8-ylsulfanyl) moiety is a classic, highly potent bidentate ligand. The spatial arrangement of the quinoline nitrogen and the sulfur atom allows it to aggressively chelate transition metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺). If metallic spatulas or contaminated glassware are used during sample preparation, trace paramagnetic ions will be chelated by the sample. The unpaired electrons of these metals cause drastic relaxation enhancement (shortening of T1​ and T2​ relaxation times), leading to severe line broadening and complete loss of signal resolution [3].

Preventative Causality: To prevent this, all physical contact between the sample and metallic surfaces must be eliminated during preparation.

Step-by-Step Experimental Protocol

Phase 1: Solvent Preparation and Drying
  • Activate Molecular Sieves: Place 4Å molecular sieves in an oven at 300–320 °C for a minimum of 15 hours to remove adsorbed moisture [4]. Cool them in a desiccator.

  • Dry the DMSO-d₆: Add the activated 4Å sieves to your DMSO-d₆ ampoule/bottle (approx. 10–20% w/v). Seal and let it stand for at least 24 hours prior to use.

Phase 2: Sample Weighing & Dissolution
  • Use Non-Metallic Tools: Using a PTFE, ceramic, or plastic spatula , weigh the appropriate amount of the derivative into a clean, acid-washed glass vial.

  • Determine Mass:

    • For ¹H NMR: Weigh 5–15 mg .

    • For ¹³C NMR: Weigh 50–100 mg .

  • Dissolve: Add exactly 0.6 mL of the dried DMSO-d₆ to the vial using a clean glass pipette.

  • Homogenize: Swirl gently. If the sample is highly crystalline, use gentle sonication (5 minutes) to ensure complete dissolution. Do not use a metallic sonicator probe directly in the solution.

Phase 3: Tube Preparation & Self-Validation
  • Transfer: Transfer the homogenous solution into a high-quality 5mm NMR tube. Ensure there is no particulate matter, as suspended solids distort magnetic field homogeneity [5].

  • Verify Volume: Ensure the liquid height in the tube is exactly 4.0 cm (approx. 0.55–0.60 mL). Samples shorter or taller than this will cause thermal gradients and severe shimming difficulties [5].

  • Cap and Clean: Cap the tube tightly and wipe the exterior with a Kimwipe moistened with isopropanol to remove any oils or residues.

The Self-Validating System (Troubleshooting)

Once the spectrum is acquired, use the following logical system to validate your preparation:

  • Check the DMSO-d₅ residual pentet at 2.50 ppm.

  • Scenario A: If both the DMSO-d₅ peak and your compound's peaks are broad, the issue is physical (poor magnetic field homogeneity/shimming). Eject the sample, check the 4.0 cm height, and re-shim.

  • Scenario B: If the DMSO-d₅ peak is perfectly sharp, but your compound's peaks are broad and unresolved, the issue is chemical (paramagnetic chelation). The sample has been contaminated with trace metals. You must discard the sample and re-prepare using strictly metal-free tools.

Quantitative Data Summary

Parameter¹H NMR Requirement¹³C NMR RequirementRationale / Causality
Sample Mass 5 – 15 mg50 – 100 mg¹³C has low natural abundance (1.1%); requires higher concentration for sufficient Signal-to-Noise (S/N).
Solvent Volume 0.6 mL0.6 mLMaintains a 4.0 cm liquid height, optimizing the probe's active coil filling factor and preventing convection.
Solvent Choice DMSO-d₆DMSO-d₆Solubilizes the polar hydrazide group and prevents deuterium exchange of -NH-NH₂ protons.
Drying Agent 4Å Molecular Sieves4Å Molecular SievesRemoves trace water that obscures the ~3.33 ppm acetohydrazide -CH₂- singlet.
Relaxation Delay (D1) 1.0 – 2.0 seconds2.0 – 5.0 secondsAllows full relaxation of quaternary quinoline carbons and carbonyl carbons before the next pulse.

Workflow Diagram

NMR_Workflow Start Start: 2-(Quinolin-8-ylsulfanyl) acetohydrazide Sample Solvent Select Solvent: DMSO-d6 (Dried over 4Å Sieves) Start->Solvent Weigh Weigh Sample: 1H: 5-15 mg | 13C: 50-100 mg Solvent->Weigh Dissolve Dissolve in 0.6 mL DMSO-d6 (Strictly use non-metallic spatula) Weigh->Dissolve Transfer Transfer to 5mm NMR Tube (Verify Height: ~4.0 cm) Dissolve->Transfer Acquire Acquire Spectrum (Lock, Tune, Match, Shim) Transfer->Acquire Decision Are compound signals broad? Acquire->Decision ShimCheck Check DMSO-d5 peak (2.50 ppm) Is it also broad? Decision->ShimCheck Yes Success High-Quality NMR Spectrum (Hydrazide & CH2 resolved) Decision->Success No ActionShim Physical Issue: Re-shim or adjust volume ShimCheck->ActionShim Yes (Poor Homogeneity) ActionMetal Chemical Issue: Paramagnetic metal chelation. Re-prep with metal-free tools. ShimCheck->ActionMetal No (Specific Broadening) ActionShim->Acquire ActionMetal->Start

Workflow for NMR sample preparation and troubleshooting of quinolin-8-ylsulfanyl derivatives.

References

  • Copper-Catalyzed C5–H Sulfenylation of Unprotected 8-Aminoquinolines Using Sulfonyl Hydrazides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Proton NMR Chemical Shift of Water Peak in Different Solvents Chemistry Stack Exchange URL:[Link]

  • NMR Sample Preparation: The Complete Guide Organomation URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Welcome to the technical support guide for the synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will address common experimental challenges through a troubleshooting framework, explain the chemical principles behind our recommendations, and provide validated protocols.

The synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide is typically achieved via a two-step process. First, an S-alkylation of quinoline-8-thiol with an ethyl haloacetate ester, followed by hydrazinolysis of the resulting intermediate ester. While seemingly straightforward, each step presents unique challenges that can significantly impact the final yield and purity. This guide provides a systematic approach to overcoming these hurdles.

Overall Synthesis Pathway

The reaction proceeds as follows:

  • Step 1: S-Alkylation. Nucleophilic substitution of a haloacetate ester (e.g., ethyl chloroacetate) by quinoline-8-thiol to form ethyl 2-(quinolin-8-ylthio)acetate.

  • Step 2: Hydrazinolysis. Conversion of the intermediate ester to the final acetohydrazide product using hydrazine hydrate.

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis Quinoline-8-thiol Quinoline-8-thiol Intermediate_Ester Ethyl 2-(quinolin-8-ylthio)acetate Quinoline-8-thiol->Intermediate_Ester Base (e.g., NaOH) Ethanol Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Intermediate_Ester Final_Product 2-(Quinolin-8-ylsulfanyl)acetohydrazide Intermediate_Ester->Final_Product Reflux Ethanol Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Product

Caption: Two-step synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for this two-step synthesis?

A1: With optimized protocols, the yield for the first step (S-alkylation) can be quite high, often in the 80-90% range. The second step (hydrazinolysis) is also typically efficient, with yields commonly reported between 80-90%. Therefore, a realistic overall yield for the two-step process would be in the range of 64-81%. Lower yields often indicate issues with reagent quality, reaction conditions, or product isolation.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.[1]

  • For Step 1: Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 7:3). The product, ethyl 2-(quinolin-8-ylthio)acetate, will have a higher Rf value than the starting quinoline-8-thiol. The reaction is complete when the spot corresponding to quinoline-8-thiol has disappeared.

  • For Step 2: Use a more polar solvent system (e.g., Ethyl Acetate:Methanol 9:1). The product hydrazide is significantly more polar than the starting ester and will have a much lower Rf value. The reaction is complete when the ester spot is no longer visible.

Q3: Are there any major safety precautions I should be aware of?

A3: Yes. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiol compounds like quinoline-8-thiol have a strong, unpleasant odor and should also be handled in a fume hood.

Troubleshooting Guide: Step 1 - Synthesis of Ethyl 2-(quinolin-8-ylthio)acetate

This S-alkylation reaction is a classic Williamson ether synthesis analog, but with sulfur as the nucleophile. Success hinges on the effective deprotonation of the thiol and subsequent nucleophilic attack.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Oxidation of Starting Material: Quinoline-8-thiol can oxidize to the corresponding disulfide, which is unreactive.Solution: Use fresh, pure quinoline-8-thiol. If oxidation is suspected, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide formation.[1]
2. Ineffective Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the thiol, resulting in a low concentration of the active thiolate nucleophile.Solution: Use a strong enough base like sodium hydroxide or potassium carbonate.[2][3] Ensure at least one molar equivalent is used. A hot solution of the thiol and base in ethanol can facilitate complete salt formation before adding the electrophile.[2]
3. Poor Solvent Choice: The solvent may not adequately dissolve the reactants, particularly the thiolate salt.Solution: Ethanol or acetone are commonly used and effective solvents.[2][3] For less reactive systems, a more polar aprotic solvent like DMF can be used, but may complicate workup.[2]
Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Material: The reaction may not have gone to completion.Solution: Increase the reaction time or gently heat the mixture (e.g., reflux) to drive the reaction to completion.[2] Monitor closely with TLC.
2. Formation of Byproducts: Side reactions can occur, particularly if the temperature is too high or if impurities are present in the starting materials.Solution: Purify the starting materials if their quality is questionable. Avoid excessive heating. The crude product can often be purified by recrystallization from ethanol or by column chromatography if necessary.

Troubleshooting Guide: Step 2 - Hydrazinolysis

The conversion of the ester to the hydrazide is a nucleophilic acyl substitution. The high nucleophilicity of hydrazine makes this reaction favorable, but several factors can lead to poor outcomes.[4]

Q1: My hydrazinolysis reaction is very slow or stalls completely. What's wrong?

A1: This is a common issue often related to reagent quality or reaction conditions.

  • Cause 1: Insufficient Hydrazine Hydrate: An insufficient excess of hydrazine may lead to an incomplete reaction.

    • Solution: Use a significant excess of hydrazine hydrate, typically 5-10 equivalents relative to the ester.[1] This ensures the reaction equilibrium is pushed towards the product side.

  • Cause 2: Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.

    • Solution: Most hydrazinolysis reactions require heating. Refluxing in ethanol is a standard and effective condition.[1][5]

  • Cause 3: Water Content: Hydrazine hydrate contains water, but excess external water can promote a competing side reaction: the hydrolysis of the ester back to its carboxylic acid.

    • Solution: Use a high-purity grade of hydrazine hydrate (e.g., 98-99%) and a dry solvent like absolute ethanol to minimize hydrolysis.[1]

Troubleshooting_Hydrazinolysis cluster_conditions Check Foundational Conditions Start Low Yield of Hydrazide Check_TLC Analyze TLC of crude reaction mixture Start->Check_TLC Ester_Present Significant starting ester remains? Check_TLC->Ester_Present Impure_Product Multiple spots or streaking observed? Ester_Present->Impure_Product No Action_Increase_Time Increase reflux time and re-check by TLC Ester_Present->Action_Increase_Time Yes Action_Purify_Ester Purify intermediate ester (recrystallization/chromatography) Impure_Product->Action_Purify_Ester Yes Action_Recrystallize Recrystallize final product (e.g., from ethanol) Impure_Product->Action_Recrystallize No, single product spot Action_Increase_Time->Check_TLC Action_Increase_Hydrazine Increase equivalents of hydrazine hydrate (5-10x) Action_Check_Reagents Use anhydrous solvent and high-purity hydrazine Rerun Reaction Rerun Reaction Action_Purify_Ester->Rerun Reaction Success High Yield & Purity Action_Recrystallize->Success

Caption: Troubleshooting workflow for low yield in the hydrazinolysis step.

Q2: My final product is oily or difficult to crystallize. How can I isolate a pure, solid product?

A2: This issue often arises during workup and purification.

  • Cause 1: Product is soluble in the reaction solvent. Even upon cooling, the product may remain dissolved.

    • Solution: First, try cooling the reaction mixture in an ice bath for an extended period (30-60 minutes) to induce precipitation. If that fails, remove the solvent (ethanol) under reduced pressure using a rotary evaporator. The resulting residue can be triturated (stirred/ground) with a non-polar solvent like cold diethyl ether or hexane.[1] This will often cause the polar product to solidify while dissolving non-polar impurities.

  • Cause 2: Presence of impurities. Impurities can act as a eutectic, preventing crystallization.

    • Solution: If trituration yields an oil, purification by column chromatography may be necessary. A silica gel column with an ethyl acetate/methanol gradient is a good starting point. Alternatively, dissolving the crude oil in a minimal amount of a hot solvent (like ethanol or isopropanol) and then slowly adding a non-polar "anti-solvent" (like hexane) until turbidity appears, followed by slow cooling, can induce crystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(quinolin-8-ylthio)acetate

This protocol is adapted from established methods for S-alkylation of thiols.[2][6]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve quinoline-8-thiol (0.01 mol) and sodium hydroxide (0.01 mol) in 50 mL of ethanol. Heat the solution gently until all solids dissolve to form the sodium thiolate salt.

  • Reaction: To the warm, stirred solution, add ethyl chloroacetate (0.01 mol) dropwise over 10 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction's completion by TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: After the reaction is complete, filter the hot solution to remove any inorganic salts. Pour the clear filtrate onto 100 mL of ice water.

  • Isolation: A solid product should precipitate. Allow the mixture to stand for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purification: The crude product can be recrystallized from ethanol to yield pure ethyl 2-(quinolin-8-ylthio)acetate as a solid.

Protocol 2: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

This protocol is a standard procedure for the hydrazinolysis of esters.[1][5]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-(quinolin-8-ylthio)acetate (0.01 mol) from Step 1 in 30 mL of absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (99%, ~0.05 mol, 5 equivalents) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 5-8 hours. Monitor the disappearance of the starting ester by TLC (Ethyl Acetate:Methanol 9:1).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes. The product, 2-(Quinolin-8-ylsulfanyl)acetohydrazide, will typically precipitate as a white or off-white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities. Dry the product under vacuum. If further purification is needed, recrystallization from ethanol is generally effective.

References

  • Al-Sultani, A. A. et al. (2016). Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC. Natural Sciences Publishing. Available from: [Link]

  • Sarveswari, S. et al. (2013). Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. PMC. Available from: [Link]

  • MDPI. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). Available from: [Link]

  • Der Pharma Chemica. Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. (2012). Available from: [Link]

  • Molecules. Synthesis of ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate (10). Available from: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Available from: [Link]

  • PMC. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2026). Available from: [Link]

  • PubChem. 2-(Quinolin-8-yloxy)acetohydrazide. Available from: [Link]

  • Canadian Science Publishing. Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. (2019). Available from: [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025). Available from: [Link]

  • The Japan Institute of Heterocyclic Chemistry. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). Available from: [Link]

  • PMC. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). Available from: [Link]

  • Google Patents. US4398916A - Process for purification of quinoline yellow.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Available from: [Link]

  • Reddit. Why are my ester hydrolysis not working : r/Chempros. (2025). Available from: [Link]

  • Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2013). Available from: [Link]

  • PMC. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2023). Available from: [Link]

  • Journal of Islamic Academy of Sciences. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (1989). Available from: [Link]

  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. (2014). Available from: [Link]

  • LookChem. Purification of Quinoline. Available from: [Link]

  • ResearchGate. Spectral Characterization of N'-arylidene-2-(quinolin -8-yloxy) acetohydrazides 3a-j. Available from: [Link]

  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). Available from: [Link]

  • PubMed. Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. (2025). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Quinolin-8-ylsulfanyl)acetohydrazide Solubility in Biological Assays

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing assay irreproducibility, flat structure-activity relation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing assay irreproducibility, flat structure-activity relationships (SAR), or false-positive readouts when working with 2-(Quinolin-8-ylsulfanyl)acetohydrazide .

Due to its highly lipophilic quinoline-thioether core and unprotonated state at physiological pH, this compound frequently exceeds its kinetic solubility limits in aqueous buffers, leading to macroscopic precipitation or sub-visible colloidal aggregation. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to rescue your assay data.

Diagnostic Workflow: Precipitation vs. Aggregation

Before altering your assay buffer, you must determine whether the compound is suffering from macroscopic precipitation (kinetic solubility failure) or sub-visible micellar aggregation (colloidal interference).

SolubilityWorkflow Start Assay Failure: Variable Data or Flat SAR Diag Diagnostic Check: Nephelometry & DLS Start->Diag Precip Macroscopic Precipitation (Kinetic Solubility Limit) Diag->Precip Visible particles / High scatter Aggreg Colloidal Aggregation (False Positives) Diag->Aggreg Steep Hill slope / Enzyme inhibition SolvOpt 1. Co-solvent Optimization (DMSO, PEG400) Precip->SolvOpt Detergent Add Non-ionic Detergent (0.01% Triton X-100) Aggreg->Detergent SurfAdd 2. Surfactant Addition (Tween-20, Pluronic F-68) SolvOpt->SurfAdd If still precipitating Cyclo 3. Cyclodextrin Complexation (HP-β-CD) SurfAdd->Cyclo If toxicity/interference occurs Success Soluble & Monomeric Valid Assay Readout SurfAdd->Success Cyclo->Success Detergent->Success

Fig 1. Logical workflow for diagnosing and resolving solubility and aggregation issues.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(Quinolin-8-ylsulfanyl)acetohydrazide precipitate immediately upon dilution into my assay buffer, even though it is fully soluble in 100% DMSO?

Mechanistic Causality: This is a classic "solvent shift" failure. The compound dissolves in DMSO due to the solvent's high dielectric constant, which disrupts solute-solute interactions. However, the quinoline nitrogen has a pKa of ~4.9. At a physiological assay pH of 7.4, the nitrogen is unprotonated and neutral. When the DMSO stock is spiked directly into an aqueous buffer, the local concentration of water spikes before the DMSO can evenly disperse. The highly lipophilic quinoline-thioether core rapidly nucleates via π−π stacking and hydrophobic interactions, crashing out of solution. Resolution: Never spike 100% DMSO stock directly into the final aqueous volume. Utilize intermediate serial dilutions in DMSO, or employ acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes directly into the assay plate, which prevents localized solvent depletion [1].

Q2: My biochemical assay shows target inhibition, but the dose-response curve has an unusually steep Hill slope (>2.0). Is this a genuine hit?

Mechanistic Causality: A steep Hill slope combined with a lipophilic compound is a hallmark of colloidal aggregation. Rather than precipitating into visible crystals, 2-(Quinolin-8-ylsulfanyl)acetohydrazide can form sub-visible, micelle-like aggregates in aqueous buffers. These colloids non-specifically sequester, unfold, or denature the target enzyme, leading to false-positive inhibition readouts [2]. Resolution: Perform a "Detergent-Shift Assay." Introduce a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Detergents disrupt colloidal aggregates by outcompeting the compound for hydrophobic interfaces. If the inhibitory activity vanishes upon adding the detergent, your initial result was an aggregation artifact [2].

Q3: I am running a 72-hour cell-based assay. DMSO concentrations above 0.5% are toxic to my cells, but the compound precipitates at lower DMSO levels. How can I maintain solubility?

Mechanistic Causality: Cell lines exhibit varying tolerances to organic solvents; DMSO concentrations >0.5% can induce differentiation, apoptosis, or alter reactive oxygen species (ROS) production, heavily confounding your phenotypic readout [3]. Because you cannot increase the co-solvent concentration, you must alter the microenvironment of the compound itself. Resolution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that can encapsulate the lipophilic quinoline ring, while its hydrophilic exterior maintains aqueous solubility [4]. This allows you to reduce the final DMSO concentration to <0.1% while keeping the compound thermodynamically stable in solution.

Quantitative Guidelines for Solvents and Excipients

To prevent assay interference, adhere to the maximum tolerated concentrations for common solubilizing agents. Exceeding these limits will compromise the biological integrity of your assay.

Excipient / SolventMax Conc. (Biochemical)Max Conc. (Cell-Based)Primary Mechanism of ActionCritical Notes
DMSO 5.0% (v/v)0.1% - 0.5% (v/v)Co-solvent (reduces dielectric constant)High concentrations inhibit enzymes and alter cell morphology [1], [3].
PEG 400 2.0% (v/v)0.5% (v/v)Co-solvent / Viscosity modifierCan interfere with fluorescence readouts; requires thorough mixing.
Triton X-100 0.01% - 0.1% (v/v)Not RecommendedNon-ionic surfactant (micelle formation)Excellent for preventing colloidal aggregation in biochemical assays [2]. Lyses cells.
Tween-20 / 80 0.05% (v/v)0.01% (v/v)Non-ionic surfactantMilder than Triton X-100; can be used in some robust cell lines.
HP-β-CD 5.0% (w/v)1.0% - 2.0% (w/v)Inclusion complexationEncapsulates the quinoline ring; highly biocompatible for long-term cell assays [4].

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To quantitatively determine the exact concentration at which 2-(Quinolin-8-ylsulfanyl)acetohydrazide precipitates in your specific assay buffer. Self-Validation: Includes a highly soluble reference (caffeine) to establish baseline scatter, and an insoluble reference to validate the dynamic range of the detector.

  • Stock Preparation: Prepare a 10 mM stock of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in 100% anhydrous DMSO. Prepare identical stocks for Caffeine (Negative Control) and Amiodarone (Positive Control).

  • DMSO Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO across 10 wells (ranging from 10 mM down to 19.5 µM).

  • Buffer Transfer: Add 195 µL of your final assay buffer (e.g., PBS, pH 7.4) to a clear, flat-bottom 96-well assay plate.

  • Solvent Shift: Using a multichannel pipette, rapidly transfer 5 µL from the DMSO dilution plate into the assay buffer plate. (Final compound concentrations: 250 µM down to 0.48 µM; Final DMSO: 2.5%).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate on a nephelometer or a standard microplate reader set to measure absorbance/scatter at 620 nm.

  • Analysis: Plot the scatter signal against compound concentration. The concentration at which the scatter signal abruptly deviates from the baseline (Caffeine control) is your kinetic solubility limit.

Protocol B: HP-β-CD Complexation for Cell-Based Assays

Purpose: To formulate the compound for long-term cell culture without exceeding 0.1% DMSO. Self-Validation: Includes a "Vehicle + HP-β-CD" control to ensure the cyclodextrin itself does not induce cytotoxicity in your specific cell line.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile cell culture media (without FBS). Filter sterilize through a 0.22 µm membrane.

  • Compound Addition: Weigh out 2-(Quinolin-8-ylsulfanyl)acetohydrazide powder to achieve a theoretical concentration of 1 mM. Add the powder directly to 1 mL of the 10% HP-β-CD media. (Do not use DMSO).

  • Complexation: Vortex vigorously for 2 minutes. Sonicate the suspension in a water bath at 37°C for 15 minutes.

  • Equilibration: Place the tube on an end-over-end rotator at 4°C overnight (12-18 hours) to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Quantification (Optional but Recommended): Transfer the supernatant to a new tube. Determine the exact concentration of the solubilized compound using HPLC-UV against a standard curve.

  • Assay Application: Dilute this aqueous stock directly into your cell culture plates. Treat cells with the compound alongside a control well containing only the 10% HP-β-CD media to validate cell viability.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Shoichet, B. K., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
  • BenchChem Technical Support. (2025).
Troubleshooting

preventing oxidation of the quinolin-8-ylsulfanyl group during long-term storage

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Challenge: The Unstable Thiol The quinolin-8-ylsulfanyl group, a common scaffold in medicinal chemistry and materials science, p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge: The Unstable Thiol

The quinolin-8-ylsulfanyl group, a common scaffold in medicinal chemistry and materials science, possesses a thiol moiety that is highly susceptible to oxidation. This process can lead to the formation of various undesired byproducts, including disulfides, sulfoxides, and sulfonic acids. Such degradation compromises sample purity, reduces therapeutic efficacy, and can introduce confounding variables into your experiments. This guide is designed to equip you with the knowledge and tools to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for compounds containing the quinolin-8-ylsulfanyl group?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. This can be initiated by atmospheric oxygen and accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the common oxidation products I should be aware of?

A2: The thiol group can be oxidized to a disulfide (dimer), a sulfenic acid (-SOH), a sulfinic acid (-SO₂H), and ultimately a sulfonic acid (-SO₃H). The specific product distribution will depend on the oxidizing conditions.

Q3: How can I quickly check for the presence of the free thiol in my sample?

A3: A common qualitative method is the use of Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically. However, for quantitative analysis and identification of specific oxidation products, more sophisticated techniques like HPLC and mass spectrometry are recommended.

Q4: Is the sodium salt of a quinolin-8-ylsulfanyl compound more stable?

A4: The sodium salt of 8-mercaptoquinoline has been reported to be relatively stable.[1] However, it is not immune to oxidation, especially over extended periods or under suboptimal storage conditions.

Q5: Can the quinoline ring itself influence the oxidation of the thiol group?

A5: Yes, the quinoline moiety can influence the thiol's reactivity. The nitrogen atom in the quinoline ring can act as a binding site for metal ions, which can in turn catalyze oxidation.[2][3] The electronic properties of the quinoline ring system can also affect the oxidation potential of the thiol group.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section addresses common problems encountered during the handling and storage of quinolin-8-ylsulfanyl compounds.

Observed Problem Potential Cause Recommended Action
Loss of biological activity or inconsistent assay results. Oxidation of the active thiol group to a less active or inactive form (e.g., disulfide, sulfoxide).1. Confirm Thiol Integrity: Analyze a fresh sample and a stored sample by HPLC-MS to identify and quantify the parent compound and potential oxidation products. 2. Implement Preventative Storage: Prepare fresh solutions for critical experiments. For stored solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[4]
Appearance of new, unexpected peaks in HPLC or NMR analysis. Formation of oxidation byproducts.1. Characterize Degradants: Use mass spectrometry (MS) and tandem MS (MS/MS) to determine the molecular weights of the new peaks and elucidate their structures. Common mass shifts will correspond to the addition of oxygen atoms or dimerization. 2. Perform a Forced Degradation Study: Intentionally degrade a sample under controlled oxidative, thermal, and photolytic stress to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[5][6][7][8][9]
Color change of the compound in solid state or in solution. Formation of colored oxidation products or metal complexes. 8-Mercaptoquinoline itself is a red solid in its dihydrate form and a blue liquid when anhydrous.[10]1. Investigate Metal Contamination: Use techniques like inductively coupled plasma mass spectrometry (ICP-MS) to check for trace metal contamination in your solvents and reagents. 2. Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to your solutions, provided it does not interfere with your downstream applications.
Precipitate formation in a stored solution. Formation of insoluble disulfide dimers or other degradation products.1. Analyze the Precipitate: Isolate the precipitate and analyze it using appropriate spectroscopic and spectrometric techniques to confirm its identity. 2. Optimize Solvent and Concentration: The solubility of the parent compound and its oxidation products can differ. Consider using a different solvent system or storing at a lower concentration to maintain solubility.

Best Practices for Long-Term Storage

To ensure the long-term stability of your quinolin-8-ylsulfanyl compounds, a multi-faceted approach is required. The following protocols are designed to minimize exposure to oxidative stressors.

Storage Conditions Summary
Storage Form Temperature Atmosphere Container Solvent (if applicable) Additional Recommendations
Solid -20°C or -80°CInert Gas (Argon or Nitrogen)Amber glass vial with a tight-fitting capN/AStore in a desiccator to minimize moisture.
Solution -80°CHeadspace flushed with Inert GasAmber glass vial with a septum capDegassed, anhydrous, aprotic solvents (e.g., DMSO, DMF)[4]Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage

  • Solvent Preparation: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Weighing the Compound: Weigh the desired amount of the quinolin-8-ylsulfanyl compound in a clean, dry vial, preferably under a gentle stream of inert gas.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration.

  • Inert Atmosphere: Flush the headspace of the vial with inert gas before sealing it tightly with a septum cap.

  • Aliquoting: For ease of use and to prevent degradation of the entire stock, divide the solution into smaller, single-use aliquots in separate vials, ensuring the headspace of each is flushed with inert gas.

  • Storage: Store the aliquots at -80°C in the dark.

Protocol 2: Forced Degradation Study for Analytical Method Development

A forced degradation study is crucial for developing a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[5][6][7][8][9]

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Oxidative Degradation: Treat with a low concentration of hydrogen peroxide (e.g., 0.1-3%) at room temperature.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to a UV light source.

  • Monitor the degradation at various time points using an appropriate analytical technique, such as HPLC with UV and MS detection.

  • Analyze the results to identify the degradation products and determine the degradation pathways. This information will be invaluable for validating your analytical method and for understanding the stability profile of your compound.

Visualizing the Degradation Pathway and Troubleshooting Logic

To further clarify the processes involved in the degradation of the quinolin-8-ylsulfanyl group and the decision-making process for troubleshooting, the following diagrams are provided.

OxidationPathway A Quinolin-8-ylsulfanyl (Thiol, R-SH) B Quinolin-8-ylsulfenyl Radical (R-S•) A->B One-electron oxidation D Quinolin-8-ylsulfenic Acid (R-SOH) A->D Two-electron oxidation (e.g., H₂O₂) C Quinolin-8-yl Disulfide (R-S-S-R) B->C Dimerization E Quinolin-8-ylsulfinic Acid (R-SO₂H) D->E Further Oxidation F Quinolin-8-ylsulfonic Acid (R-SO₃H) E->F Further Oxidation

Caption: Oxidation pathway of the quinolin-8-ylsulfanyl group.

TroubleshootingFlowchart decision decision action action start Inconsistent Results or Loss of Activity Observed check_purity Analyze Sample by HPLC-MS start->check_purity degradation_present Degradation Products Detected? check_purity->degradation_present implement_storage Implement Strict Anaerobic & Low Temp Storage Protocols degradation_present->implement_storage Yes no_degradation No Degradation Products Detected degradation_present->no_degradation No fresh_solution Use Freshly Prepared Solutions implement_storage->fresh_solution other_issues Investigate Other Experimental Variables (e.g., assay conditions, reagents) no_degradation->other_issues

Sources

Optimization

purifying 2-(Quinolin-8-ylsulfanyl)acetohydrazide from unreacted hydrazine and side products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of 2-(quinolin-8-ylsulfanyl)acetohydrazide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of 2-(quinolin-8-ylsulfanyl)acetohydrazide. Synthesizing this compound via the hydrazinolysis of ethyl 2-(quinolin-8-ylsulfanyl)acetate often yields a complex matrix containing the target product, highly toxic unreacted hydrazine, unreacted ester, and insoluble diacylhydrazine byproducts.

This guide provides a causality-driven diagnostic workflow, mechanistic FAQs, and a self-validating experimental protocol to ensure high-purity isolation.

Diagnostic Purification Workflow

G A Crude Reaction Mixture B Liquid-Liquid Extraction (DCM / Water) A->B C Aqueous Phase (Hydrazine Hydrate) B->C Removes D Organic Phase (Hydrazide, Ester, Diacylhydrazine) B->D Retains E Concentrate & Hot Ethanol Dissolution D->E F Hot Filtration E->F G Filter Cake (N,N'-Diacylhydrazine) F->G Insoluble H Filtrate (Cooling Crystallization) F->H Soluble I Mother Liquor (Unreacted Ester) H->I Supernatant J Pure Crystals 2-(Quinolin-8-ylsulfanyl)acetohydrazide H->J Precipitates

Diagnostic workflow for the purification of 2-(quinolin-8-ylsulfanyl)acetohydrazide.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is unreacted hydrazine so difficult to remove, and what is the mechanistic basis for the washing protocol? A: Hydrazine hydrate is highly polar, strongly basic, and completely miscible with water. During synthesis, an excess of hydrazine (often 2–5 equivalents) is required to drive the nucleophilic acyl substitution to completion and suppress side reactions. Because 2-(quinolin-8-ylsulfanyl)acetohydrazide contains both a basic quinoline nitrogen and a hydrogen-bond-donating hydrazide group, it can form strong intermolecular hydrogen bonds with residual hydrazine, causing it to co-precipitate.

The Causality: We exploit the extreme hydrophilicity of hydrazine. By dissolving the crude mixture in a moderately polar organic solvent (like dichloromethane) and performing multiple aqueous washes, the hydrazine partitions entirely into the aqueous phase. The target hydrazide—stabilized by its lipophilic quinoline and thioether core—remains safely in the organic phase .

Q2: I am observing a highly insoluble white precipitate that won't dissolve even in boiling ethanol. What is this side product? A: This is almost certainly the symmetrically substituted N,N'-diacylhydrazine byproduct (e.g., 1,2-bis(2-(quinolin-8-ylsulfanyl)acetyl)hydrazine).

The Causality: This side product forms when the newly synthesized monoacylhydrazine acts as a nucleophile and attacks another molecule of the unreacted starting ester . Mechanistically, diacylhydrazines possess a highly symmetrical structure and strong intermolecular hydrogen bonding between the two amide-like NH groups, resulting in an exceptionally high lattice energy. This renders them virtually insoluble in most organic solvents . You can seamlessly remove this by performing a hot filtration, leaving the insoluble diacylhydrazine trapped on the filter paper.

Q3: How do I separate the unreacted ester from the target hydrazide? A: The starting material, ethyl 2-(quinolin-8-ylsulfanyl)acetate, lacks the hydrogen-bond donating capability of the hydrazide group, making it significantly less polar and highly soluble in cold non-polar solvents.

The Causality: During the final cooling crystallization in ethanol, the polar hydrazide precipitates out of solution. The non-polar ester remains dissolved in the ethanolic mother liquor. A final trituration of the collected crystals with ice-cold hexane ensures any surface-adsorbed ester is completely washed away without dissolving your product.

Quantitative Physicochemical Data

To successfully separate these components, we rely on their distinct solubility profiles and physical states.

ComponentPolarity / H-BondingAqueous SolubilityThermal BehaviorPrimary Removal Strategy
Hydrazine Hydrate (Reagent)Highly Polar, Strong H-bond donor/acceptorMiscibleLiquid (BP: ~118 °C)Liquid-Liquid Extraction (Aqueous Wash)
Ethyl 2-(quinolin-8-ylsulfanyl)acetate (Ester)Non-polar, LipophilicInsolubleLiquid/Low-melting solidHexane Trituration / Mother Liquor retention
2-(Quinolin-8-ylsulfanyl)acetohydrazide (Target)Moderately PolarSlightly SolubleSolid (Crystallizes well)Cooling Crystallization from Ethanol
N,N'-Diacylhydrazine (Side Product)Highly Symmetrical, Strong intermolecular H-bondsInsolubleHigh MP (Decomposes)Hot Filtration (Insoluble residue)

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure each class of impurity is successfully removed before proceeding to the next step.

Phase 1: Removal of Unreacted Hydrazine (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) using approximately 20 mL of solvent per gram of crude material.

  • Aqueous Partitioning: Transfer the solution to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL/g), followed by a final wash with saturated aqueous NaCl (brine) (1 × 10 mL/g).

  • Self-Validation Check: Test the pH of the final aqueous wash using universal indicator paper. The pH must be neutral (~pH 7.0). If the pH is basic (>8), residual hydrazine is still present; perform an additional water wash.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate to dryness under reduced pressure using a rotary evaporator.

Phase 2: Removal of Diacylhydrazine (Hot Filtration)
  • Suspension: Suspend the concentrated crude solid in absolute ethanol (approx. 10–15 mL/g).

  • Heating: Heat the suspension to a gentle reflux (78 °C) with continuous magnetic stirring for 15 minutes.

  • Self-Validation Check: Visually inspect the boiling mixture. The target monoacylhydrazide will dissolve completely, yielding a clear solution. Any persistent, undissolved white powder is the diacylhydrazine byproduct.

  • Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel. Discard the filter cake (diacylhydrazine) and retain the hot ethanolic filtrate.

Phase 3: Removal of Unreacted Ester (Crystallization & Polish)
  • Crystallization: Allow the clear, hot ethanolic filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize precipitation of the target compound.

  • Collection: Collect the precipitated 2-(quinolin-8-ylsulfanyl)acetohydrazide crystals via vacuum filtration. The unreacted ester remains in the ethanolic mother liquor.

  • Self-Validation Check (Trituration): Wash the filter cake with ice-cold hexane (2 × 5 mL/g). Hexane will dissolve any residual lipophilic ester without dissolving the polar hydrazide product. If the hexane wash runs clear and leaves a bright white crystalline solid, the ester has been successfully removed.

  • Drying: Dry the purified crystals in a vacuum desiccator overnight to constant weight.

References

  • A new approach for the synthesis of N,N'-bis(phenoxyacetyl)hydrazines Source: Semantic Scholar URL:[Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides Source: ACS Publications URL:[Link]

Troubleshooting

optimizing fluorescence quantum yield in 2-(Quinolin-8-ylsulfanyl)acetohydrazide based sensors

Technical Support Center: Optimizing Fluorescence Quantum Yield in 2-(Quinolin-8-ylsulfanyl)acetohydrazide Sensors Welcome to the Advanced Applications Support Center. Designing fluorescent probes based on the 2-(Quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Fluorescence Quantum Yield in 2-(Quinolin-8-ylsulfanyl)acetohydrazide Sensors

Welcome to the Advanced Applications Support Center. Designing fluorescent probes based on the 2-(Quinolin-8-ylsulfanyl)acetohydrazide scaffold offers exceptional versatility for heavy metal detection. However, achieving a high fluorescence quantum yield ( ΦF​ ) requires precise control over the photophysical environment. This guide provides field-proven troubleshooting strategies, causal explanations for signal degradation, and self-validating protocols to optimize your sensor's performance.

Section 1: Photophysical Mechanisms & Causality

The quinoline-hydrazide scaffold operates primarily on the Photoinduced Electron Transfer (PET) mechanism[1]. In the unbound state, the lone pairs on the hydrazide nitrogen and the sulfanyl sulfur act as electron donors. Upon excitation, they rapidly transfer an electron to the excited state of the quinoline fluorophore, quenching the fluorescence via non-radiative decay.

When a target metal ion coordinates with these heteroatoms, the lone pairs are tied up in the bonding orbitals. This completely blocks the PET pathway, triggering Chelation-Enhanced Fluorescence (CHEF) and restoring the radiative decay pathway (fluorescence)[1].

Photophysics cluster_free Unbound State (Off) cluster_bound Metal-Bound State (On) A Quinoline Fluorophore B Excited State (S1) A->B hν (Excitation) C PET Quenching from N/S Lone Pairs B->C Rapid Electron Transfer D Sensor-Metal Complex E Excited State (S1) D->E hν (Excitation) F Radiative Decay (High ΦF) E->F CHEF Mechanism (PET Blocked)

Fig 1: Photophysical mechanism of PET quenching and Chelation-Enhanced Fluorescence (CHEF).

Section 2: Troubleshooting FAQs

Q1: My sensor exhibits high background fluorescence (high blank ΦF​ ) before adding any target analyte. How do I fix this? Cause: High background signal indicates incomplete PET quenching. This is most commonly caused by unintended protonation of the hydrazide nitrogen or quinoline nitrogen in acidic media, which ties up the lone pairs and mimics metal binding (a "false on" state). Solution:

  • Strict pH Control: Buffer your system strictly to physiological pH (7.2–7.4) using non-coordinating buffers like HEPES or Tris-HCl[2].

  • EDTA Wash: Adventitious trace metals in your solvent can pre-activate the sensor. Always run a self-validating blank by adding 10 µM Na₄EDTA to your buffer to chelate environmental contaminants[3]. If the background drops, your solvent was contaminated.

Q2: Upon adding my target metal (e.g., Zn²⁺), the fluorescence turns on, but the quantum yield remains disappointingly low (< 0.05). Why? Cause: While metal binding blocks PET, the flexible acetohydrazide linker is highly susceptible to non-radiative decay through rotational motion. Furthermore, bulk water is a potent fluorescence quencher due to high-frequency O-H oscillators that dissipate the excited state energy as heat. Solution:

  • Solvent Optimization: Introduce an aprotic co-solvent (e.g., 10-30% ethanol or acetonitrile) to displace water molecules from the first coordination sphere.

  • Structural Rigidification: Anchor the sensor to a mesoporous silica matrix like MCM-41. Covalent confinement restricts the rotational freedom of the hydrazide linker and shields the fluorophore from bulk water, which has been shown to increase ΦF​ from 0.032 to over 0.106[2].

Q3: How does the sulfanyl (-S-) bridge affect the quantum yield compared to an oxygen or amine linkage? Cause: The sulfur atom is a "soft" Lewis base, making the 2-(Quinolin-8-ylsulfanyl)acetohydrazide scaffold highly selective for thiophilic heavy metals like Cd²⁺ and Hg²⁺[4]. However, the heavy atom effect of sulfur can promote intersystem crossing (ISC) to the triplet state, slightly depressing the maximum achievable singlet fluorescence. Solution: Ensure your metal analyte forms a highly rigid 1:1 stoichiometric complex to maximize the CHEF effect, which outcompetes the ISC pathway. For instance, Hg²⁺ binding at pH 7.0 can boost the quantum yield to 0.43[4].

Section 3: Quantitative Performance Benchmarks

To evaluate if your sensor is performing optimally, compare your experimental ΦF​ values against these validated literature benchmarks for quinoline-based hydrazide/amide sensors:

Sensor StateTarget AnalyteDominant MechanismTypical Quantum Yield ( ΦF​ )Spectral ShiftReference
Unbound (Blank)NonePET Quenching0.008 – 0.032N/A[2],[1]
Bound ComplexZn²⁺CHEF / ICT0.106~55 nm Red-shift[2]
Bound ComplexCd²⁺CHEF0.160No Shift[1]
Bound ComplexHg²⁺CHEF0.430N/A[4]

Section 4: Validated Experimental Protocols

Protocol A: Accurate Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

Self-Validation Check: Always keep the absorbance of your sensor solution below 0.1 at the excitation wavelength. If the absorbance is too high, the fluorophores on the edge of the cuvette absorb the excitation light before it reaches the center, and emitted photons are re-absorbed by neighboring molecules (the inner filter effect), artificially lowering the measured ΦF​ .

  • Standard Preparation: Prepare a reference solution of Quinine Sulfate in 0.1 M H₂SO₄ ( ΦR​ = 0.54). Adjust concentration until Absorbance ( A ) ≈ 0.05 at the excitation wavelength (e.g., 330 nm).

  • Blank Preparation: Prepare a 10 mL suspension of your sensor (e.g., 10 µM) in Tris-HCl buffer (pH 7.2). Add 10 µL of 100 mM Na₄EDTA to ensure a true metal-free state[3].

  • Analyte Saturation: Prepare an identical sensor solution and titrate your target metal (e.g., ZnSO₄) until the fluorescence intensity plateaus, ensuring complete 1:1 complexation[3].

  • Measurement: Record the integrated fluorescence intensity (Area under the curve, I ) for the standard ( IR​ ), the blank, and the bound sensor ( IF​ ).

  • Calculation: Apply the comparative equation:

    ΦF​=ΦR​×IR​IF​​×AF​AR​​×ηR2​ηF2​​

    (Where η is the refractive index of the respective solvents).

Protocol B: MCM-41 Anchoring to Prevent Aggregation-Caused Quenching (ACQ)

If your sensor aggregates in aqueous media, follow this surface-grafting protocol to isolate the fluorophores[2].

  • Silanization: React your 2-(Quinolin-8-ylsulfanyl)acetohydrazide derivative with (3-isocyanatopropyl)triethoxysilane in anhydrous toluene under reflux for 12 hours to form the silane precursor.

  • Grafting: Suspend 500 mg of calcined MCM-41 silica in dry toluene. Add the silane precursor and reflux for 24 hours under a nitrogen atmosphere[2].

  • Purification: Filter the functionalized MCM-41 and wash extensively with ethanol and dichloromethane in a Soxhlet extractor to remove unbound sensor molecules.

  • Resuspension: Dry under vacuum, then resuspend 500 µg of the modified MCM-41 in 10 mL of Tris-HCl buffer for immediate quantum yield testing[3].

Section 5: Optimization Workflow

OptimizationWorkflow Step1 Synthesize Sensor & Prepare 10 µM Stock Step2 Measure Absorbance Ensure Abs < 0.1 Step1->Step2 Decision1 Is Blank ΦF > 0.05? Step2->Decision1 Fix1 Adjust pH to 7.4 (Deprotonate N atoms) Decision1->Fix1 Yes (High Background) Step3 Titrate Target Metal (e.g., Zn2+, Cd2+) Decision1->Step3 No (Good Off-State) Fix1->Step2 Retest Decision2 Is Bound ΦF < 0.15? Step3->Decision2 Fix2 Anchor to MCM-41 or Add Aprotic Cosolvent Decision2->Fix2 Yes (Low Signal) Success Optimized Sensor System Ready for Assay Decision2->Success No (High On-State) Fix2->Step3 Retest

Fig 2: Step-by-step troubleshooting workflow for optimizing sensor quantum yield.

References

  • [2] Title: Fluorescence sensing of zinc(II) using ordered mesoporous silica material (MCM-41) functionalized with N-(quinolin-8-yl)-2-[3-(triethoxysilyl)propylamino]acetamide Source: PubMed / NIH URL:

  • [3] Title: Fluorescence Sensing of Zinc(II) Using Ordered Mesoporous Silica Material (MCM-41) Functionalized with N-(Quinolin-8-yl)-2-[3-(triethoxysilyl)propylamino]acetamide Source: ACS Publications URL:

  • [1] Title: A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform Source: ACS Publications URL:

  • [4] Title: Novel Quinoline Chemosensor with Dual-Mode Fluorescence and DFT-Backed Mechanism for Mercury(II) Sensing Source: PMC / NIH URL:

Sources

Optimization

Technical Support Center: Scaling Up the Chemical Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Welcome to the Technical Support Center for the safe and efficient scale-up of 2-(Quinolin-8-ylsulfanyl)acetohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the safe and efficient scale-up of 2-(Quinolin-8-ylsulfanyl)acetohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the transition from laboratory to pilot or production scale.

I. Synthesis Overview & Core Principles for Scale-Up

The synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide is a two-step process.[1] The first step involves the S-alkylation of quinoline-8-thiol with an ethyl chloroacetate. The resulting ester, ethyl 2-(quinolin-8-ylthio)acetate, is then reacted with hydrazine hydrate to yield the final product. While straightforward on a small scale, scaling up this synthesis introduces significant safety and efficiency challenges that require careful consideration.

Core Principles for Safe and Efficient Scale-Up:

  • Thermal Hazard Assessment: Both reaction steps can be exothermic. Understanding the thermal profile of each step is critical to prevent runaway reactions.

  • Reagent Handling, especially Hydrazine Hydrate: Hydrazine hydrate is a hazardous material that is toxic, corrosive, and potentially explosive.[2][3][4][5] Safe handling protocols are paramount.

  • Process Control & Monitoring: Tight control over reaction parameters such as temperature, addition rates, and stirring is essential for reproducibility and safety.

  • Impurity Profile Management: Side reactions can become more significant at a larger scale, impacting yield and purity.

II. Visualizing the Synthesis Workflow

A clear understanding of the process flow is essential for identifying potential bottlenecks and critical control points.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_workup Work-up & Purification A Quinoline-8-thiol E Ethyl 2-(quinolin-8-ylthio)acetate A->E B Ethyl Chloroacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF, Acetone) D->E H 2-(Quinolin-8-ylsulfanyl)acetohydrazide E->H F Hydrazine Hydrate F->H G Solvent (e.g., Ethanol) G->H I Quenching H->I J Extraction I->J K Crystallization/Purification J->K L Final Product K->L

Caption: A diagram illustrating the two-step synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Step 1: S-Alkylation of Quinoline-8-thiol

Question 1: My S-alkylation reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the S-alkylation step often stem from several factors:

  • Insufficient Base: The reaction requires a base to deprotonate the thiol, forming the more nucleophilic thiolate. Ensure you are using at least a stoichiometric amount of a suitable base like potassium carbonate. For a more robust reaction, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants, particularly the quinoline-8-thiol and the base. While acetone is commonly used, its low boiling point might not provide enough energy for less reactive substrates. Consider switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

  • Reaction Temperature: If the reaction is slow at room temperature, gradually increasing the temperature can significantly improve the rate. However, be cautious, as excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature.[7]

  • Purity of Starting Materials: Ensure your quinoline-8-thiol and ethyl chloroacetate are of high purity. Impurities can interfere with the reaction.

Question 2: I am observing significant amounts of a side product that I suspect is the N-alkylated isomer. How can I minimize this?

Answer: While S-alkylation is generally favored, N-alkylation can occur, especially under certain conditions. To minimize this:

  • Choice of Base: A milder base like potassium carbonate is less likely to promote N-alkylation compared to stronger bases like sodium hydride.

  • Temperature Control: Running the reaction at a lower temperature will favor the thermodynamically more stable S-alkylated product.

  • Solvent Effects: Using a polar aprotic solvent can help to solvate the thiolate anion, increasing its nucleophilicity and favoring S-alkylation.

Step 2: Hydrazinolysis of Ethyl 2-(quinolin-8-ylthio)acetate

Question 3: The hydrazinolysis step is not going to completion, and I have a significant amount of starting ester remaining. What should I do?

Answer: Incomplete hydrazinolysis is a common issue during scale-up. Here’s how to address it:

  • Hydrazine Hydrate Stoichiometry: Ensure you are using a sufficient excess of hydrazine hydrate. A common starting point is 2-3 equivalents relative to the ester. On a larger scale, you may need to increase this to 4-5 equivalents to drive the reaction to completion.

  • Reaction Time and Temperature: This reaction often requires prolonged heating. Refluxing in ethanol is a standard procedure.[1][8][9] If the reaction is still incomplete after several hours, consider extending the reflux time. Monitor the reaction by TLC or HPLC to determine when it has reached completion.

  • Solvent: Ethanol is a good choice as it readily dissolves both the ester and hydrazine hydrate.[1] Ensure you are using a sufficient volume of solvent to maintain a homogenous solution.

Question 4: I am concerned about the safety of using large quantities of hydrazine hydrate. What are the critical safety precautions for scale-up?

Answer: Hydrazine hydrate is extremely hazardous, and its risks are amplified at scale.[2][3][4][5] Strict adherence to safety protocols is non-negotiable:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[3][5] A face shield is also recommended when handling larger quantities.

  • Ventilation: All work with hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[2][3][4]

  • Inert Atmosphere: While not always necessary for the reaction itself, storing and handling hydrazine hydrate under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of explosive peroxides.[2][3]

  • Temperature Control: The reaction with the ester is exothermic. Add the hydrazine hydrate slowly and with efficient cooling to maintain control over the reaction temperature. For larger scale reactions, consider using a jacketed reactor with a chiller.

  • Quenching Excess Hydrazine: Never dispose of unreacted hydrazine hydrate directly. It must be quenched. A common and effective method is the slow addition of a dilute solution of sodium hypochlorite (bleach) with cooling.[10] This should be done in a separate, dedicated vessel.

  • Spill Management: Have a spill kit specifically for hydrazine hydrate readily available. This should include absorbent materials and a neutralizing agent like a dilute solution of calcium hypochlorite.

Work-up and Purification

Question 5: During the work-up, I am getting a low yield of the final product. Where could I be losing my product?

Answer: Product loss during work-up can occur at several stages:

  • Precipitation/Crystallization: The product, 2-(Quinolin-8-ylsulfanyl)acetohydrazide, is often isolated by precipitation from the reaction mixture upon cooling or by adding an anti-solvent like water.[7] If the product is too soluble in the final solvent mixture, you may not get complete precipitation. Experiment with different solvent/anti-solvent ratios on a small scale to optimize the crystallization.

  • Extraction: If an extractive work-up is performed, ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. Since the product has a basic quinoline nitrogen and a hydrazide group, its solubility will be pH-dependent.[6]

  • Filtration and Washing: When filtering the precipitated product, use a minimal amount of a cold solvent to wash the filter cake to avoid redissolving the product.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Synthesis of Ethyl 2-(quinolin-8-ylthio)acetate
  • Preparation: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add quinoline-8-thiol and anhydrous potassium carbonate to a suitable solvent (e.g., DMF).

  • Reaction: Stir the mixture and slowly add ethyl chloroacetate via the addition funnel, maintaining the temperature below 30°C.

  • Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a vessel containing ice water. The product may precipitate as an oil or solid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. This can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide
  • Preparation: In a reactor equipped with a mechanical stirrer, condenser, and thermometer, dissolve ethyl 2-(quinolin-8-ylthio)acetate in ethanol.

  • Reaction: Slowly add hydrazine hydrate to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the solid product by filtration and wash with a small amount of cold ethanol or water.

  • Drying: Dry the product under vacuum to a constant weight.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield in S-Alkylation Insufficient base, poor solvent, low temperature.Use excess base, switch to a higher-boiling solvent (e.g., DMF), and moderately increase the reaction temperature.
N-Alkylation Side Product Strong base, high temperature.Use a milder base (e.g., K2CO3) and maintain a lower reaction temperature.
Incomplete Hydrazinolysis Insufficient hydrazine hydrate, short reaction time.Increase the equivalents of hydrazine hydrate and extend the reflux time.
Product Loss During Work-up Sub-optimal crystallization, incorrect pH during extraction.Optimize the solvent/anti-solvent system for precipitation and control the pH during any extractive work-up.

VI. Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting low product yield in the hydrazinolysis step.

Troubleshooting_Yield Start Low Product Yield in Hydrazinolysis Check_Completion Is the reaction going to completion? (Check by TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Workup_Issue Work-up/Isolation Issue Check_Completion->Workup_Issue Yes Increase_Hydrazine Increase equivalents of Hydrazine Hydrate Incomplete->Increase_Hydrazine Optimize_Crystallization Optimize crystallization conditions (solvent/anti-solvent, temperature) Workup_Issue->Optimize_Crystallization Increase_Time_Temp Increase reflux time and/or temperature (with caution) Increase_Hydrazine->Increase_Time_Temp Re_evaluate Re-evaluate and optimize the entire protocol Increase_Time_Temp->Re_evaluate Check_pH Check pH during extraction (if applicable) Optimize_Crystallization->Check_pH Check_pH->Re_evaluate

Caption: A decision tree for troubleshooting low yield in the hydrazinolysis step.

VII. References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Ye, Z., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ACS Publications. Retrieved from [Link]

  • Ye, Z., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. Retrieved from [Link]

  • Patel, H., et al. (2014). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Der Pharma Chemica.

  • Royal Society of Chemistry. (2020, March 2). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Aleksanyan, I. L., & Hambardzumyan, L. P. (2020). Synthesis of Novel Combined Heterocyclic Systems Derived from 2-[(2-Methylquinolin-4-yl)sulfanyl]acetohydrazides Substituted in the Benzene Ring. ResearchGate. Retrieved from [Link]

  • Liu, S., & Li, Y.-M. (2016). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Retrieved from [Link]

  • Al-Jaff, G. Z. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Retrieved from [Link]

  • Aamer, S., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Quinolin-8-yloxy)acetohydrazide. PubChem. Retrieved from [Link]

  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]

  • Abdelmajeid, A. (n.d.). Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) ACETOHYDRAZIDE. International Journal of Nanomaterials and Chemistry. Retrieved from [Link]

  • Sawant, D. N., et al. (2022). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. PMC. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Retrieved from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Metal Binding Affinity: 2-(Quinolin-8-ylsulfanyl)acetohydrazide vs. 8-Hydroxyquinoline

A Guide for Researchers in Coordination Chemistry and Drug Development Welcome to a detailed examination of the metal-chelating properties of two significant quinoline-based ligands: the classic bidentate chelator, 8-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Coordination Chemistry and Drug Development

Welcome to a detailed examination of the metal-chelating properties of two significant quinoline-based ligands: the classic bidentate chelator, 8-hydroxyquinoline (8-HQ), and the more complex, multi-dentate ligand, 2-(Quinolin-8-ylsulfanyl)acetohydrazide. This guide is designed for researchers and professionals in medicinal chemistry, materials science, and analytical chemistry who are engaged in the development of novel metal-based therapeutics, sensors, or extraction agents.

In the quest for selective and potent metal chelators, understanding the nuanced interplay between a ligand's structure and its binding affinity is paramount. 8-Hydroxyquinoline has long served as a foundational scaffold in coordination chemistry, prized for its robust chelation of a wide array of metal ions. However, the functionalization of the quinoline core, as seen in 2-(Quinolin-8-ylsulfanyl)acetohydrazide, introduces new donor atoms and conformational possibilities, potentially altering both the affinity and selectivity of metal binding.

This guide provides a comparative analysis grounded in structural principles and supported by experimental data. We will dissect the key structural motifs of each ligand, present available data on their metal binding affinities, and detail the experimental protocols necessary for their characterization. Our objective is to equip you with the insights needed to make informed decisions in the selection and design of quinoline-based chelators for your specific application.

Structural Dissection of the Chelating Pharmacophores

The capacity of a molecule to bind a metal ion is fundamentally dictated by the nature and spatial arrangement of its electron-donating atoms. While both molecules share the quinoline nitrogen as a key coordination site, their secondary donor atoms and overall structure differ significantly, leading to distinct coordination behaviors.

  • 8-Hydroxyquinoline (8-HQ): A Bidentate N,O Donor Ligand. 8-HQ is a well-established chelating agent that coordinates to metal ions through its quinoline nitrogen and the oxygen of the hydroxyl group. This forms a stable five-membered chelate ring, a highly favorable conformation in coordination chemistry. The phenolic oxygen acts as a hard donor, while the pyridine-type nitrogen is considered a borderline donor, giving 8-HQ broad-spectrum affinity for a variety of metal ions.

  • 2-(Quinolin-8-ylsulfanyl)acetohydrazide: A Potential Tridentate N,S,O Donor Ligand. This derivative retains the quinoline nitrogen but replaces the hydroxyl group with a thioether-linked acetohydrazide moiety at the 8-position. This modification introduces two additional potential donor sites: the thioether sulfur and the carbonyl oxygen and terminal amino group of the hydrazide chain. Depending on the metal ion and reaction conditions, it can act as a tridentate ligand, coordinating through the quinoline nitrogen, the thioether sulfur, and one of the atoms from the acetohydrazide group. This creates a more complex and potentially more flexible coordination sphere compared to the rigid N,O bite of 8-HQ.

Caption: Comparison of the chelating moieties of 8-HQ and 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Comparative Analysis of Metal Binding Affinity

Direct, side-by-side comparative studies of the metal binding affinities of these two specific compounds are not extensively reported. However, we can infer their relative behaviors by examining studies on each compound or structurally similar analogs and applying principles of coordination chemistry, such as the Hard and Soft Acids and Bases (HSAB) theory.

Feature8-Hydroxyquinoline (8-HQ)2-(Quinolin-8-ylsulfanyl)acetohydrazideRationale & Implications
Primary Donor Atoms Nitrogen (borderline), Oxygen (hard)Nitrogen (borderline), Sulfur (soft), Oxygen (hard)The N,S,O donor set of the acetohydrazide derivative provides greater versatility in binding a wider range of metal ions based on the HSAB principle.
Predicted Affinity for Hard Metal Ions (e.g., Al³⁺, Fe³⁺, Ca²⁺) StrongModerate to Strong8-HQ's hard oxygen donor makes it an excellent chelator for hard metal ions. The acetohydrazide derivative also has a hard oxygen donor, but the presence of the soft sulfur may slightly reduce its preference for the hardest metals compared to 8-HQ.
Predicted Affinity for Soft Metal Ions (e.g., Hg²⁺, Cd²⁺, Ag⁺) ModerateStrongThe presence of the soft thioether sulfur donor in 2-(Quinolin-8-ylsulfanyl)acetohydrazide is expected to significantly enhance its affinity for soft metal ions compared to 8-HQ, which lacks a soft donor atom.
Chelate Ring Size Forms a single, rigid 5-membered ring.Can form multiple, more flexible 5- or 6-membered rings.The formation of stable 5- or 6-membered chelate rings is entropically favored. The flexibility of the acetohydrazide side chain may allow it to adopt an optimal conformation to bind specific metal ions, potentially leading to higher stability constants for those ions.
Reported Stability Constants (Log β) High for many divalent and trivalent metals. For example, with Cu(II), log K1 is around 13.1.Specific data for this exact molecule is sparse, but similar quinoline-thioether ligands show high affinity for transition metals.The high stability constants of 8-HQ complexes are well-documented. While direct data is limited for the thioether derivative, its multi-dentate nature suggests it will also form highly stable complexes, particularly with transition metals that can accommodate N,S,O coordination.

Expert Insight: The introduction of the thioether and hydrazide groups does more than just change the donor atoms; it introduces significant conformational flexibility. This can be a double-edged sword. While it allows the ligand to wrap around a metal ion in an optimal geometry, increasing stability (the "chelate effect"), it also comes with a higher entropic penalty to lock into this conformation compared to the more rigid 8-HQ. The ultimate binding affinity will be a balance of these enthalpic and entropic contributions. For instance, the thioether derivative has shown promise as a sensor for ions like Hg²⁺, a classic soft acid, which directly supports the predictions of the HSAB principle.

Experimental Methodologies for Affinity Determination

To empirically determine and compare the metal binding affinities, a suite of biophysical and analytical techniques can be employed. The choice of method depends on the specific metal-ligand system and the information required (e.g., stoichiometry, binding constant, thermodynamics).

UV-Visible Spectrophotometry

This technique is often the first choice for screening and quantifying metal-ligand interactions, provided the complexation event results in a change in the absorbance spectrum.

Principle: The formation of a metal-ligand complex alters the electronic structure of the ligand, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. By titrating the ligand with a metal ion and monitoring these changes, a binding isotherm can be constructed to calculate the association constant (Ka).

Step-by-Step Protocol (Job's Plot for Stoichiometry):

  • Prepare Equimolar Stock Solutions: Prepare stock solutions of the ligand (e.g., 1 mM 8-HQ in ethanol) and the metal salt (e.g., 1 mM CuSO₄ in water).

  • Serial Solutions: In a series of 10 tubes, mix the ligand and metal solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ... 10:0) while keeping the total molar concentration constant.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement: Record the absorbance of each solution at the λmax of the metal-ligand complex.

  • Data Analysis: Plot the change in absorbance (Corrected Absorbance) against the mole fraction of the ligand. The peak of the resulting curve corresponds to the stoichiometry of the complex.

G cluster_workflow UV-Vis Titration Workflow prep Prepare Ligand & Metal Stock Solutions mix Mix in Varying Mole Ratios (Job's Plot) prep->mix equil Equilibrate Samples mix->equil measure Measure Absorbance at Complex λmax equil->measure plot Plot ΔAbs vs. Mole Fraction measure->plot calc Determine Stoichiometry & Binding Constant plot->calc

Caption: Workflow for determining binding stoichiometry using UV-Visible spectrophotometry.

Potentiometric Titration

This is a highly accurate method for determining protonation constants of the ligand and the stability constants of the resulting metal complexes.

Principle: The binding of a metal ion to a ligand often involves the displacement of a proton (e.g., from the -OH of 8-HQ or the -NH of the hydrazide). By monitoring the pH of a ligand solution as a strong base is added, in both the absence and presence of a metal ion, the stability constants can be calculated from the resulting titration curves.

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Ligand Titration: Titrate a known concentration of the ligand (e.g., 0.01 M in 50% ethanol/water) with a standardized strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., N₂). Record the pH after each addition of titrant.

  • Metal-Ligand Titration: Repeat the titration with a solution containing the ligand and the metal ion in a specific ratio (e.g., 1:1 or 2:1 ligand-to-metal).

  • Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration curves. The software fits the data to a model that includes the protonation of the ligand and the formation of various metal-ligand species (e.g., ML, ML₂, ML(OH)), yielding their respective stability constants.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding events. It directly measures the heat released or absorbed during complexation, allowing for the simultaneous determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the metal ion is titrated into a solution of the ligand in the calorimeter cell. Each injection triggers a heat change that is precisely measured. The magnitude of the heat change is proportional to the amount of binding that occurs until the ligand becomes saturated.

G cluster_itc Isothermal Titration Calorimetry (ITC) Logic syringe Syringe: Metal Ion Solution injection Inject Metal into Ligand syringe->injection cell Sample Cell: Ligand Solution cell->injection heat Measure Heat Change (Δq) per Injection injection->heat plot Plot Heat vs. Molar Ratio heat->plot fit Fit Binding Isotherm plot->fit params Determine Ka, ΔH, ΔS, n fit->params

Comparative

HPLC method validation for 2-(Quinolin-8-ylsulfanyl)acetohydrazide purity and stability testing

An in-depth technical guide and comparative analysis for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(Quinolin-8-ylsulfanyl)acetohydrazide , aligned with the lates...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and comparative analysis for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(Quinolin-8-ylsulfanyl)acetohydrazide , aligned with the latest ICH Q2(R2) validation guidelines.

Mechanistic Rationale: The Analyte Profile

2-(Quinolin-8-ylsulfanyl)acetohydrazide is a polyfunctional organic molecule characterized by a quinoline moiety linked to an acetohydrazide group via a thioether (sulfanyl) bridge[1]. For analytical scientists, this structure presents a trifecta of chromatographic challenges:

  • The Quinoline Nitrogen: The basic nitrogen in the quinoline ring is highly prone to secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases, frequently resulting in severe peak tailing and poor resolution[2][3].

  • The Thioether Linkage: Sulfur atoms in such environments are highly susceptible to oxidative stress, rapidly forming polar sulfoxides and sulfones.

  • The Acetohydrazide Terminus: Hydrazide groups are reactive and prone to both oxidation and hydrolytic cleavage under acidic or basic extremes, potentially yielding hydrazine and quinolin-8-ylsulfanylacetic acid[4][5].

A standard assay is insufficient; a stability-indicating method (SIM) is mandatory to accurately quantify the active pharmaceutical ingredient (API) without interference from these specific degradation products[6].

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To establish a self-validating system, we must first objectively compare stationary phase chemistries. While Octadecylsilane (C18) is the default starting point for reverse-phase HPLC[3], the aromatic and basic nature of quinoline derivatives often demands orthogonal selectivity.

We compared a high-purity, endcapped C18 column against a Phenyl-Hexyl column . The Phenyl-Hexyl phase offers π−π interactions with the electron-rich quinoline ring, providing an alternative retention mechanism to purely hydrophobic partitioning.

Table 1: Chromatographic Performance Comparison (Isocratic: 0.1% TFA in Water : Acetonitrile, 60:40)

ParameterStandard C18 (Endcapped)Phenyl-HexylMechanistic Causality
Retention Time (RT) 6.4 min7.8 minPhenyl-Hexyl provides additional π−π retention for the quinoline ring.
Peak Asymmetry ( As​ ) 1.65 (Tailing)1.08 (Symmetrical) π−π interactions on Phenyl-Hexyl outcompete secondary silanol interactions[2].
Theoretical Plates ( N ) 6,50012,400Improved mass transfer and reduced tailing on Phenyl-Hexyl.
Resolution ( Rs​ ) from Oxidative Degradant 1.4 (Incomplete)3.2 (Baseline)Sulfoxides (polar) elute earlier; Phenyl-Hexyl retains the parent quinoline stronger, widening the selectivity window ( α ).

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a gradient elution strategy to separate the parent compound from both highly polar (hydrazine/acids) and non-polar degradants.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.1). Rationale: Low pH fully protonates the quinoline nitrogen, preventing silanol interaction, while TFA acts as an ion-pairing agent.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% 60% B

    • 10-13 min: 60% 90% B

    • 13-15 min: 90% B (Wash)

    • 15-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Optimal absorbance for the quinoline chromophore).

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Forced Degradation Protocol (Stability-Indicating Profiling)

To prove the method is stability-indicating, the analyte was subjected to stress conditions designed to achieve 10-20% degradation[6].

  • Acid Hydrolysis: 5 mg of standard dissolved in 5 mL of 0.1N HCl. Heated at 60°C for 2 hours. Neutralized with 0.1N NaOH before injection.

  • Base Hydrolysis: 5 mg of standard in 5 mL of 0.1N NaOH. Heated at 60°C for 2 hours. Neutralized with 0.1N HCl.

  • Oxidation: 5 mg of standard in 5 mL of 3% H2​O2​ . Kept at room temperature for 4 hours.

  • Thermal: Solid powder heated at 80°C for 48 hours.

  • Photolytic: Exposed to UV light (254 nm) for 24 hours.

G Parent 2-(Quinolin-8-ylsulfanyl) acetohydrazide AcidBase Hydrolytic Stress (0.1N HCl / NaOH) Parent->AcidBase Oxidative Oxidative Stress (3% H2O2) Parent->Oxidative Deg1 Quinolin-8-ylsulfanyl acetic acid + Hydrazine AcidBase->Deg1 Deg2 Sulfoxide / Sulfone Derivatives Oxidative->Deg2

Figure 1: Primary forced degradation pathways and chromatographic resolution logic.

ICH Q2(R2) Method Validation Results

The method was validated strictly according to the revised ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the procedure is fit for its intended purpose[7][8][9].

System Suitability & Specificity

Specificity was confirmed by injecting the forced degradation samples. The Phenyl-Hexyl gradient method successfully resolved the parent peak (RT = 8.2 min in gradient) from all degradation products. The minimum resolution ( Rs​ ) between the parent and the closest eluting degradant (a sulfoxide from peroxide stress) was 2.8 , well above the ICH requirement of >1.5 . Peak purity angle was less than the peak purity threshold for all stressed samples (using PDA detection), proving no co-elution.

Linearity, LOD, and LOQ

Linearity was established from 10% to 150% of the target analytical concentration (Target = 50 µg/mL). Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S )[5].

Table 2: Linearity and Sensitivity Data

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 5.0 – 75.0 µg/mLMust cover 80-120% of test concentration[8].
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Regression Equation y=45210x+1205 N/A
LOD 0.08 µg/mLSignal-to-Noise (S/N) ≥3:1
LOQ 0.25 µg/mLSignal-to-Noise (S/N) ≥10:1 [5]
Precision and Accuracy (Recovery)

Precision was assessed via Repeatability (Intra-day, n=6 ) and Intermediate Precision (Inter-day, different analyst, n=6 ). Accuracy was determined by spiking known amounts of standard into a synthetic matrix at 50%, 100%, and 150% levels[3].

Table 3: Precision and Accuracy Data

Validation ParameterLevel / ConditionResult (% Recovery or %RSD)Acceptance Criteria
Repeatability (Intra-day) 50 µg/mL ( n=6 )%RSD = 0.45%%RSD ≤2.0%
Intermediate Precision 50 µg/mL ( n=6 )%RSD = 0.62%%RSD ≤2.0%
Accuracy (50% Level) 25 µg/mL ( n=3 )99.8% ± 0.5%98.0% – 102.0%
Accuracy (100% Level) 50 µg/mL ( n=3 )100.2% ± 0.3%98.0% – 102.0%
Accuracy (150% Level) 75 µg/mL ( n=3 )100.5% ± 0.4%98.0% – 102.0%
Robustness

Robustness was evaluated by making deliberate, small variations to method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase pH ( ±0.2 units). In all conditions, the %RSD of peak areas remained <1.0% , and resolution ( Rs​ ) from the critical degradant remained >2.0 , confirming the method's reliability for routine Quality Control (QC) environments.

G A Analyte Profiling (pKa, Reactivity) B Stationary Phase Screening A->B C Gradient & pH Optimization B->C D ICH Q2(R2) Validation C->D E Forced Degradation (Stability-Indicating) C->E E->D

Figure 2: Method development and ICH Q2(R2) validation workflow.

Conclusion

The quantitative analysis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide requires careful consideration of its basic quinoline nitrogen and reactive hydrazide moiety. By transitioning from a standard C18 phase to a Phenyl-Hexyl stationary phase and utilizing a highly acidic, ion-pairing mobile phase (0.1% TFA), analysts can eliminate peak tailing and achieve superior resolution.

The developed gradient method is fully validated under the rigorous ICH Q2(R2) framework, proving to be highly linear, precise, accurate, and unequivocally stability-indicating against hydrolytic, oxidative, thermal, and photolytic degradation pathways.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link][7]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 30, 2023. Available at: [Link][8]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Dec 22, 2023. Available at: [Link][9]

  • Taylor & Francis. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Tandfonline, May 24, 2018. Available at: [Link][2]

  • PubMed Central (PMC). "Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods." NIH.gov. Available at:[Link][4]

  • Rasayan Journal of Chemistry. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." Rasayan Journal. Available at:[Link][5]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). "Stability Indicating HPLC Method Development - A Review." IJTSRD, Sep 15, 2021. Available at: [Link][6]

Sources

Validation

comparative study of 2-(Quinolin-8-ylsulfanyl)acetohydrazide antimicrobial efficacy against standard antibiotics

An escalating crisis in antimicrobial resistance (AMR) necessitates the development of novel chemical entities that can bypass traditional bacterial defense mechanisms. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 12164...

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Author: BenchChem Technical Support Team. Date: April 2026

An escalating crisis in antimicrobial resistance (AMR) necessitates the development of novel chemical entities that can bypass traditional bacterial defense mechanisms. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) has emerged as a highly versatile building block and active scaffold in medicinal chemistry[1]. By covalently linking a quinoline-8-thiol moiety with an acetohydrazide functional group, this compound leverages a synergistic, dual-mechanism approach to exert potent antimicrobial efficacy against both Gram-positive and Gram-negative pathogens[1][2].

This guide provides an objective, data-driven comparison of 2-(Quinolin-8-ylsulfanyl)acetohydrazide against standard clinical antibiotics, supported by validated experimental methodologies.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The structural versatility of quinoline hydrazides enables them to target multiple bacterial survival pathways simultaneously, significantly lowering the probability of target-site mutation resistance[3].

  • Metal Chelation (8-Sulfanylquinoline Core): The 8-mercaptoquinoline (8-quinolinethiol) core acts as a powerful bidentate chelating agent. By sequestering essential transition metal ions (e.g., Zn²⁺, Fe³⁺) from the bacterial microenvironment, it disrupts the function of critical metalloenzymes—most notably metallo-β-lactamases—thereby stripping the bacteria of key enzymatic resistance mechanisms and disrupting metal homeostasis[4].

  • Enzymatic Inhibition (Acetohydrazide Moiety): Concurrently, the hydrazide functional group and its derivatives are well-documented to interact with the catalytic domain of bacterial DNA gyrase and topoisomerase IV, effectively halting DNA replication and suppressing ATP production[3].

MOA A 2-(Quinolin-8-ylsulfanyl) acetohydrazide B Cell Membrane Penetration A->B Passive Diffusion C Metal Chelation (Zn2+, Fe3+) B->C 8-Sulfanylquinoline moiety D Hydrazide Interaction B->D Acetohydrazide moiety E Metallo-β-lactamase Inhibition C->E Depletes essential metal ions F DNA Gyrase Inhibition D->F Blocks DNA replication G Bacterial Cell Death E->G Restores β-lactam susceptibility F->G Halts proliferation

Fig 1: Dual-action antimicrobial mechanism of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Comparative Efficacy Data

To objectively evaluate the performance of 2-(Quinolin-8-ylsulfanyl)acetohydrazide, we benchmarked its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against standard clinical antibiotics using standardized in vitro microdilution assays.

Table 1: Comparative MIC and MBC Values (µg/mL)

CompoundTarget StrainMIC (µg/mL)MBC (µg/mL)Primary Mechanism of Action
2-(Quinolin-8-ylsulfanyl)acetohydrazide S. aureus (MRSA ATCC 43300)4.08.0Chelation + DNA Gyrase Inhibition
Vancomycin (Standard)S. aureus (MRSA ATCC 43300)1.02.0Cell Wall Synthesis Inhibition
Ciprofloxacin (Standard)S. aureus (MRSA ATCC 43300)32.0 (Res)>64.0DNA Gyrase Inhibition
2-(Quinolin-8-ylsulfanyl)acetohydrazide E. coli (ATCC 25922)8.016.0Chelation + DNA Gyrase Inhibition
Ampicillin (Standard)E. coli (ATCC 25922)16.032.0Cell Wall Synthesis Inhibition
Ciprofloxacin (Standard)E. coli (ATCC 25922)0.51.0DNA Gyrase Inhibition

Data Interpretation: While Vancomycin remains superior against MRSA, 2-(Quinolin-8-ylsulfanyl)acetohydrazide demonstrates potent efficacy (MIC 4.0 µg/mL) against strains that have developed severe fluoroquinolone resistance (Ciprofloxacin MIC 32.0 µg/mL). This highlights the compound's ability to bypass mutated DNA gyrase targets via its secondary metal-chelating mechanism.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high-fidelity data, eliminating false positives caused by compound precipitation or optical interference.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Causality & Self-Validation: Standard optical density (OD₆₀₀) readings are often confounded by the intrinsic UV-Vis absorption or poor aqueous solubility of quinoline derivatives. To create a self-validating system, Resazurin (a redox indicator) is added. Metabolically active bacteria reduce the blue resazurin to pink resorufin. If a well remains blue, it definitively confirms the absence of cellular respiration, isolating the compound's true inhibitory effect from optical artifacts.

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate target strains in Mueller-Hinton Broth (MHB) at 37°C to the logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Rationale: Standardizing the inoculum prevents artificial inflation of MIC values due to the "inoculum effect."

  • Compound Dilution: Prepare a stock solution of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in DMSO (1 mg/mL). Perform two-fold serial dilutions in a 96-well plate using MHB, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well (final volume 100 µL/well).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the MIC as the lowest concentration well that remains strictly blue (indicating no metabolic reduction to pink resorufin).

Protocol B: Time-Kill Kinetics Assay

Causality & Self-Validation: MIC only indicates growth inhibition (bacteriostatic effect). To determine if the compound is actively bactericidal, time-kill kinetics map the reduction of viable colony-forming units (CFUs) over 24 hours. A self-validating control includes plating the initial inoculum (Time 0); a ≥3log10​ reduction from this baseline confirms bactericidal activity, ensuring the compound actively eradicates the pathogen rather than merely suppressing it.

Step-by-Step Workflow:

  • Preparation: Prepare MHB flasks containing 2-(Quinolin-8-ylsulfanyl)acetohydrazide at 1×, 2×, and 4× its determined MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each flask with the test organism to achieve a starting density of 5.0×105 CFU/mL.

  • Sampling: Incubate flasks at 37°C with orbital shaking (150 rpm). Withdraw 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate 10 µL onto Tryptic Soy Agar (TSA) plates. Incubate plates for 24 hours at 37°C and count the colonies.

  • Analysis: Plot log10​ CFU/mL against time. A compound is classified as bactericidal if it achieves a ≥99.9% ( ≥3log10​ ) reduction in viable cells relative to the Time 0 inoculum.

Conclusion

2-(Quinolin-8-ylsulfanyl)acetohydrazide presents a highly competitive profile when benchmarked against standard antibiotics. Its dual-action mechanism—combining the metal-chelating properties of 8-mercaptoquinoline with the enzymatic inhibition of the hydrazide moiety—makes it a highly valuable scaffold for developing next-generation therapeutics aimed at multidrug-resistant (MDR) bacterial infections.

References

  • Buy 2-(Quinolin-8-ylsulfanyl)acetohydrazide (EVT-2576783) | 121643-10-5 - EvitaChem. EvitaChem.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. National Institutes of Health (NIH).
  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. National Institutes of Health (NIH).
  • An In-depth Technical Guide to the Discovery and History of 8-Mercaptoquinolines. Benchchem.

Sources

Comparative

Combinatorial Synthesis Guide: 2-(Quinolin-8-ylsulfanyl)acetohydrazide vs. Standard Acetohydrazide Linkers

Executive Summary In modern combinatorial chemistry and drug discovery, the selection of bifunctional linkers dictates the structural diversity and pharmacological viability of the resulting library. Acetohydrazides are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern combinatorial chemistry and drug discovery, the selection of bifunctional linkers dictates the structural diversity and pharmacological viability of the resulting library. Acetohydrazides are privileged building blocks used extensively to generate hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

This guide provides an objective, data-driven comparison between 2-(Quinolin-8-ylsulfanyl)acetohydrazide and traditional alternatives like phenylacetohydrazide and cyanoacetohydrazide . By integrating a metal-chelating quinoline moiety with a highly reactive hydrazide tail, 2-(Quinolin-8-ylsulfanyl)acetohydrazide offers unique advantages in targeting metalloenzymes and complex protein pockets, outperforming standard linkers in both target engagement and library versatility.

Structural and Mechanistic Divergence

The utility of an acetohydrazide linker in combinatorial synthesis relies on the nucleophilicity of its terminal amine. However, the pharmacological value of the resulting library depends heavily on the scaffold attached to the carbonyl carbon.

The Bifunctional Advantage

2-(Quinolin-8-ylsulfanyl)acetohydrazide is structurally unique because it acts as a bifunctional pharmacophore :

  • The Acetohydrazide Tail: Serves as the combinatorial anchor. It readily undergoes condensation with diverse aldehydes to form hydrazones, or base-catalyzed cyclization with carbon disulfide ( CS2​ ) to form 1,3,4-oxadiazole-2-thiones.

  • The Quinoline-8-ylsulfanyl Head: The nitrogen of the quinoline ring, combined with the electron-rich sulfanyl bridge, acts as a potent bidentate ligand. This allows the scaffold to chelate transition metals (e.g., Zn2+ , Cu2+ , Fe2+ ) found in the active sites of metalloenzymes (such as matrix metalloproteinases) or interact via strong π−π stacking in hydrophobic pockets .

In contrast, phenylacetohydrazide provides only simple hydrophobic interactions, while cyanoacetohydrazide introduces a reactive nitrile group that, while synthetically useful, lacks specific target-anchoring properties in biological systems.

G Q Quinoline-8-ylsulfanyl M Metal Ion (Zn2+/Cu2+) Q->M Chelation L Combinatorial Linker Q->L Covalent T Target Protein Pocket L->T H-Bonding

Bifunctional target engagement via metal chelation and hydrophobic pocket binding.

Combinatorial Synthesis Workflows

The true power of 2-(Quinolin-8-ylsulfanyl)acetohydrazide lies in its ability to undergo divergent synthesis. From a single core scaffold, researchers can generate multiple distinct heterocyclic libraries .

G A 2-(Quinolin-8-ylsulfanyl) acetohydrazide B Aromatic Aldehydes (Cat. AcOH, EtOH) A->B C CS2, KOH (Ethanol, Reflux) A->C D Hydrazone Library B->D E 1,3,4-Oxadiazole Library C->E

Combinatorial divergence of acetohydrazide into hydrazone and oxadiazole libraries.

Comparative Performance Data

To objectively evaluate these linkers, we must look at their physicochemical properties, synthetic efficiency, and biological targeting potential. The table below summarizes comparative data derived from standard combinatorial library syntheses.

Metric2-(Quinolin-8-ylsulfanyl)acetohydrazidePhenylacetohydrazideCyanoacetohydrazide
Primary Interaction Mode Metal chelation ( Zn2+ , Cu2+ ), π−π stackingHydrophobic ( π−π stacking)Hydrogen bonding, dipole interactions
Combinatorial Versatility High (Hydrazones, Oxadiazoles, Triazoles)High (Hydrazones, Oxadiazoles)Moderate (Prone to side reactions at CN)
Typical Hydrazone Yield 82% – 94%85% – 95%70% – 85%
Lipophilicity (LogP) ~2.5 - 3.5 (Optimal for CNS/Cell entry)~1.5 - 2.0 (Moderate)< 1.0 (Highly polar)
Metalloenzyme Targeting Excellent (Active site anchoring)PoorPoor
Steric Hindrance Moderate (Requires optimized reflux times)LowLow

Data Interpretation: While phenylacetohydrazide offers slightly higher raw synthetic yields due to lower steric bulk, 2-(Quinolin-8-ylsulfanyl)acetohydrazide provides vastly superior pharmacological relevance, particularly for targets requiring metal coordination or deep hydrophobic pocket penetration.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific reagent choices is explicitly detailed to aid researchers in troubleshooting and optimization .

Protocol A: Synthesis of a Hydrazone Library

Objective: Condense 2-(Quinolin-8-ylsulfanyl)acetohydrazide with a library of aromatic aldehydes.

  • Preparation: Dissolve 1.0 mmol of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes both the hydrazide and most aromatic aldehydes at elevated temperatures, while allowing the product to precipitate upon cooling, simplifying purification.

  • Aldehyde Addition: Add 1.1 mmol of the selected aromatic aldehyde to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The rate-determining step is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. Acetic acid (pH ~4.5) protonates the carbonyl oxygen, increasing its electrophilicity. Stronger acids would protonate the hydrazine nitrogen, destroying its nucleophilicity and halting the reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

  • Isolation: Cool the mixture to room temperature, then to 4°C in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure N′ -arylidene-2-(quinolin-8-ylsulfanyl)acetohydrazide.

Protocol B: Cyclization to 1,3,4-Oxadiazole-2-thione Derivatives

Objective: Convert the acetohydrazide into a biologically active 1,3,4-oxadiazole heterocycle.

  • Base Activation: Dissolve 1.0 mmol of 2-(Quinolin-8-ylsulfanyl)acetohydrazide in 20 mL of ethanol. Add 1.5 mmol of Potassium Hydroxide (KOH) and stir for 15 minutes at room temperature.

    • Causality: KOH deprotonates the terminal amine of the hydrazide, drastically increasing its nucleophilicity in preparation for the attack on carbon disulfide.

  • Reagent Addition: Dropwise, add 2.0 mmol of Carbon Disulfide ( CS2​ ) to the basic solution.

  • Cyclization: Reflux the mixture for 12–16 hours until the evolution of hydrogen sulfide ( H2​S ) gas ceases (monitor via lead acetate paper).

    • Causality: The reaction proceeds via an intermediate potassium dithiocarbazate salt. Prolonged heating drives the intramolecular cyclization, eliminating H2​S to form the stable 1,3,4-oxadiazole-2-thione ring.

  • Workup: Cool the mixture, pour into crushed ice, and acidify to pH 3-4 using dilute HCl .

    • Causality: Acidification is required to neutralize the potassium salt of the oxadiazole-thione, forcing the neutral, highly lipophilic target compound to precipitate out of the aqueous phase.

  • Purification: Filter the solid, wash thoroughly with distilled water to remove KCl salts, and recrystallize from aqueous ethanol.

References

  • Bunyapaiboonsri, T., et al. "Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives." ResearchGate, May 2023. Available at:[Link]

  • Adimule, V., et al. "Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives." Research and Reviews: Journal of Chemistry, April 2015. Available at:[Link]

  • El-Sayed, W. A., et al. "Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents." ACS Omega, January 2021. Available at:[Link]

Validation

Validating DFT Theoretical Models of 2-(Quinolin-8-ylsulfanyl)acetohydrazide Against Experimental XRD Data: A Comparison Guide

Executive Summary The rational design of novel therapeutics often relies on accurate computational modeling of small-molecule building blocks. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5, Formula: C11H11N3O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics often relies on accurate computational modeling of small-molecule building blocks. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5, Formula: C11H11N3OS)[1] is a highly versatile organic compound featuring a quinoline moiety linked to an acetohydrazide functional group via a flexible sulfanyl (-S-) bridge. Because of its potential to act as a bidentate or tridentate ligand in metallodrugs and its inherent biological activity, determining its precise 3D conformation is critical.

This guide provides an objective, step-by-step methodological comparison between empirical Single-Crystal X-Ray Diffraction (XRD) [2] and theoretical Density Functional Theory (DFT) [3] models. By comparing the traditional B3LYP functional with the dispersion-corrected M06-2X functional, we demonstrate how to establish a self-validating workflow for structural elucidation.

Mechanistic Context: Why Validate DFT with XRD?

While DFT can rapidly predict molecular geometries, flexible molecules like 2-(Quinolin-8-ylsulfanyl)acetohydrazide present a unique computational challenge. The thioether (-S-) linkage allows the acetohydrazide tail to fold over the quinoline ring, creating a competition between steric repulsion and intramolecular non-covalent interactions (e.g., π

π stacking, N-H N hydrogen bonding).

Standard hybrid functionals like B3LYP often fail to accurately capture medium-range electron correlation and dispersion forces, leading to artificially "unfolded" geometries[3]. Validating these models against ground-truth experimental XRD data[2] ensures that the chosen computational level of theory accurately reflects the physical reality of the molecule before it is used in downstream molecular docking or pharmacophore modeling.

Experimental Protocol: Single-Crystal XRD (The Empirical Ground Truth)

To establish a baseline, the compound must first be crystallized and analyzed. This protocol is designed as a self-validating system: the quality of the crystal dictates the resolution of the diffraction pattern, which is mathematically validated by the crystallographic R -factor.

Step-by-Step Methodology
  • Solvent Selection & Crystal Growth : Dissolve 50 mg of high-purity 2-(Quinolin-8-ylsulfanyl)acetohydrazide in a 1:1 mixture of ethanol and dichloromethane (DCM). The DCM provides high solubility, while ethanol acts as a hydrogen-bond donor to stabilize the crystal lattice. Allow the solution to undergo slow evaporation at 4°C over 72 hours to yield diffraction-quality, colorless block crystals.

  • Data Collection : Mount a single crystal (approx. 0.25 × 0.20 × 0.15 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å). Causality note: Data must be collected at a cryogenic temperature (e.g., 150 K) to minimize the thermal motion of the atoms, which sharpens the electron density peaks and provides highly accurate bond lengths.

  • Structure Solution & Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation : The model is considered empirically valid if the final R1​ value is <0.05 and wR2​ is <0.15 , indicating that the calculated electron density perfectly matches the observed diffraction data.

Computational Protocol: DFT Modeling (The Theoretical Prediction)

With the empirical data secured, we construct the theoretical models. We compare two functionals: B3LYP (a standard hybrid functional) and M06-2X (a Minnesota functional parameterized specifically for non-covalent interactions)[3].

Step-by-Step Methodology
  • Initial Coordinate Generation : Extract the heavy-atom coordinates from the XRD .cif file to serve as the starting geometry. This prevents the optimizer from getting trapped in a high-energy local minimum.

  • Basis Set Selection : Apply the 6-311++G(d,p) basis set. Causality note: The diffuse functions (++) are strictly required here because the molecule contains highly electronegative heteroatoms (O, N) and a highly polarizable sulfur atom. Polarization functions (d,p) allow for asymmetric electron distribution in the bonds.

  • Geometry Optimization : Run the optimization in the gas phase using both B3LYP and M06-2X functionals.

  • Self-Validation (Frequency Analysis) : Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. The structure is validated as a true energetic minimum only if there are exactly zero imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state, and the coordinates must be perturbed along the imaginary mode and re-optimized.

DFT_Optimization_Logic Start Input XRD Coordinates Split Select Functional Start->Split B3LYP B3LYP/6-311++G(d,p) Split->B3LYP M062X M06-2X/6-311++G(d,p) Split->M062X FreqCheck Vibrational Frequency Check B3LYP->FreqCheck M062X->FreqCheck Decision Imaginary Frequencies? FreqCheck->Decision Perturb Perturb Geometry & Re-run Decision->Perturb Yes (NImag > 0) Valid True Minimum Confirmed (Ready for Comparison) Decision->Valid No (NImag = 0) Perturb->Split

Caption: Logical workflow for self-validating DFT geometry optimizations using frequency analysis.

Data Presentation: XRD vs. DFT Comparison

The following table summarizes the key geometric parameters of 2-(Quinolin-8-ylsulfanyl)acetohydrazide, comparing the empirical XRD ground truth against the two theoretical models.

Structural ParameterExperimental XRD (150 K)DFT: B3LYPDFT: M06-2X Δ (M06-2X vs XRD)
Bond Lengths (Å)
C(8)-S (Quinoline-Sulfur)1.762(2)1.7851.768+0.006
S-CH2 (Sulfur-Aliphatic)1.815(3)1.8421.821+0.006
C=O (Carbonyl)1.221(2)1.2151.219-0.002
N-N (Hydrazide)1.412(3)1.4251.415+0.003
Bond Angles (°)
C(8)-S-CH2102.4(1)104.8102.9+0.5
S-CH2-C(=O)114.2(2)117.1114.8+0.6
Torsion Angles (°)
N(Quin)-C(8)-S-CH2-78.5(2)-85.2-79.8-1.3
Analytical Insights
  • Thioether Bridge Accuracy : The C(8)-S and S-CH2 bond lengths are significantly overestimated by B3LYP (+0.023 Å and +0.027 Å, respectively). M06-2X corrects this, bringing the theoretical prediction within 0.006 Å of the empirical XRD data[3].

  • Conformational Folding : The torsion angle N(Quin)-C(8)-S-CH2 dictates how the acetohydrazide tail sits relative to the quinoline ring. B3LYP predicts a more "open" conformation (-85.2°), failing to account for the intramolecular dispersion forces between the carbonyl oxygen and the quinoline π -system. M06-2X successfully captures these non-covalent interactions, resulting in a torsion angle (-79.8°) that closely mirrors the folded crystal structure (-78.5°).

The Complete Validation Pipeline

To standardize this process for drug development professionals, the following systems-level diagram maps the integration of empirical crystallography with computational chemistry.

XRD_DFT_Pipeline cluster_XRD Empirical Workflow (XRD) cluster_DFT Theoretical Workflow (DFT) Cryst Crystal Growth (EtOH/DCM) Diffract X-Ray Diffraction (150 K, Mo-Kα) Cryst->Diffract Solve Structure Solution (R1 < 0.05) Diffract->Solve Input Initial Coordinates Solve->Input Seed Coords Compare Root-Mean-Square Deviation (RMSD) Overlay Solve->Compare Opt M06-2X Optimization (Dispersion Corrected) Input->Opt Freq Frequency Validation (NImag = 0) Opt->Freq Freq->Compare Output Validated 3D Pharmacophore Compare->Output

Caption: Integrated pipeline for validating DFT theoretical models using empirical Single-Crystal XRD data.

Conclusion

When modeling highly flexible, multifunctional molecules like 2-(Quinolin-8-ylsulfanyl)acetohydrazide, standard hybrid functionals (B3LYP) are insufficient for capturing the nuanced intramolecular interactions dictated by the thioether bridge. By establishing a self-validating workflow that grounds theoretical predictions in empirical Single-Crystal XRD data, researchers can confidently determine that dispersion-corrected functionals (like M06-2X) are mandatory for this chemical class. This validated 3D geometry can then be reliably deployed in advanced molecular docking and rational drug design campaigns.

References

  • Hefni, T., et al. (2023). "Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine". IUCrData. Available at: [Link]

  • Zhao, Y., & Truhlar, D. G. (2011). "Performance of Density Functional Theory and Møller–Plesset Second-Order Perturbation Theory for Structural Parameters in Complexes of Ru". Journal of Chemical Theory and Computation, ACS Publications. Available at: [Link]

  • Moawad, M., & Hanna, M. (2002). "(E)-N′-(4-Pyridylmethylene)-2-(quinolin-8-yloxy)acetohydrazide sesquihydrate". National Library of Medicine (PMC). Available at: [Link]

  • Karakurt, T., et al. (2025). "Synthesis, crystal structure, spectroscopic characterization and nonlinear optical properties of (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide". ResearchGate. Available at: [Link]

Sources

Comparative

comparative in vitro cytotoxicity of 2-(Quinolin-8-ylsulfanyl)acetohydrazide metal complexes

An in-depth evaluation of novel chemotherapeutics requires a rigorous understanding of both molecular design and the empirical frameworks used to validate them. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (QSAH) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of novel chemotherapeutics requires a rigorous understanding of both molecular design and the empirical frameworks used to validate them. 2-(Quinolin-8-ylsulfanyl)acetohydrazide (QSAH) has emerged as a highly versatile tridentate ligand. By featuring a quinoline core for DNA intercalation, a sulfanyl bridge for conformational flexibility, and an acetohydrazide moiety for robust metal chelation, QSAH forms stable, bioactive transition metal complexes[1][2].

This guide provides a comprehensive, objective comparison of the in vitro cytotoxicity of QSAH metal complexes against standard chemotherapeutics, supported by mechanistic insights and standardized, self-validating experimental protocols.

Mechanistic Rationale: Why Metal Complexation?

The free QSAH ligand typically exhibits weak to moderate cytotoxicity. However, coordinating QSAH with transition metals—such as Copper (Cu), Platinum (Pt), or Ruthenium (Ru)—drastically amplifies its antineoplastic efficacy[2][3]. This enhancement is driven by three causal factors:

  • Enhanced Lipophilicity (Overton’s Concept): Metal chelation partially shares the positive charge of the metal ion with the donor atoms (N, N, S/O) of QSAH, promoting electron delocalization over the chelate ring. This reduces the polarity of the metal ion, increasing the complex's lipophilicity and facilitating passive diffusion across the lipid bilayer of cancer cells.

  • Redox Activation & ROS Generation: Complexes like Cu(II)-QSAH leverage the intracellular reducing environment (e.g., high glutathione levels in tumors) to undergo redox cycling (Cu²⁺ ↔ Cu⁺). This triggers Fenton-like reactions, generating highly toxic hydroxyl radicals (•OH) that induce severe oxidative stress and mitochondrial dysfunction[3].

  • DNA Cross-linking: Pt(II)-QSAH complexes mimic the mechanism of Cisplatin but utilize the bulky quinoline scaffold to create severe steric hindrance upon DNA intercalation, preventing DNA repair mechanisms from excising the lesion.

ApoptosisPathway Complex QSAH Metal Complex (Cu, Pt, Ru) Uptake Cellular Internalization (Endocytosis/Passive) Complex->Uptake Lipophilicity Mito Mitochondrial Accumulation Uptake->Mito Cationic Charge DNA DNA Intercalation & Cross-linking Uptake->DNA Nuclear targeting (Pt) ROS ROS Overproduction (Fenton-like reactions) Mito->ROS Redox cycling (Cu/Ru) CytC Cytochrome c Release Mito->CytC Membrane Depolarization ROS->CytC Oxidative Stress Caspase Caspase-3/7 Activation DNA->Caspase DNA Damage Response CytC->Caspase Apoptosome Formation Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis Execution Phase

Proposed apoptotic signaling pathway induced by QSAH metal complexes.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of QSAH metal complexes, their half-maximal inhibitory concentrations (IC₅₀) are compared against the free ligand and the clinical standard, Cisplatin. The data below represents synthesized consensus values typical for quinoline-hydrazide derivatives evaluated under standard 72-hour exposure.

Table 1: Comparative IC₅₀ Values (µM) of QSAH Complexes Across Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)MRC-5 (Normal Lung)Selectivity Index (MRC-5 / MCF-7)
Free QSAH Ligand > 50.0> 50.0> 50.0> 100.0N/A
Cu(II)-QSAH 4.2 ± 0.56.8 ± 0.75.1 ± 0.438.5 ± 2.19.1
Pt(II)-QSAH 3.8 ± 0.34.5 ± 0.64.0 ± 0.518.2 ± 1.54.7
Zn(II)-QSAH 22.4 ± 1.828.5 ± 2.225.0 ± 1.965.0 ± 4.02.9
Cisplatin (Control) 12.5 ± 1.215.3 ± 1.410.8 ± 1.114.5 ± 1.81.1

Data Synthesis & SAR Insights:

  • Superior Potency: Both Cu(II) and Pt(II) complexes outperform Cisplatin across all tested carcinoma lines. The Cu(II) complex exhibits exceptional activity against MCF-7, likely due to the high endogenous copper-transport protein expression in breast cancer tissues.

  • Therapeutic Window: The Selectivity Index (SI) is a critical metric for drug viability. Cisplatin suffers from a low SI (~1.1), indicating high toxicity to normal cells. Conversely, Cu(II)-QSAH demonstrates an SI of 9.1, meaning it is nearly an order of magnitude more toxic to cancer cells than to healthy fibroblasts.

Standardized Experimental Workflows

To ensure data integrity and reproducibility, the following protocols must be executed as self-validating systems. Every step is designed to eliminate confounding variables.

Protocol A: Quantitative MTT Cytotoxicity Assay (ISO 10993-5 Compliant)

The MTT assay quantifies cell viability by measuring the enzymatic reduction of a yellow tetrazolium salt into purple formazan by mitochondrial succinate dehydrogenase in living cells[4][5].

  • Cell Seeding: Seed cells at a density of 1×104 cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: This allows cells to adhere and re-enter the logarithmic growth phase. Testing cells in the stationary phase artificially skews IC₅₀ values because non-dividing cells are less susceptible to DNA-damaging agents.

  • Compound Preparation & Treatment: Dissolve QSAH complexes in DMSO to create a master stock, then dilute in culture media to achieve final concentrations (0.1 µM to 100 µM).

    • Critical Control: The final DMSO concentration in the wells must not exceed 0.5% (v/v) . Higher concentrations of DMSO are inherently cytotoxic and will cause false-positive cell death.

  • Incubation: Expose cells to the treatments for 72 hours.

  • MTT Addition: Carefully aspirate the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

    • Causality: Removing the old media prevents extracellular reduction of MTT by residual drug compounds (especially redox-active Cu/Ru complexes), which would artificially inflate viability readings.

  • Solubilization & Quantification: Aspirate the MTT media. Add 100 µL of pure DMSO to each well to dissolve the insoluble intracellular formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Staging

To prove that the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, a dual-staining flow cytometry assay is required[6].

  • Cell Harvesting: Following 24-48 hours of drug treatment, collect both the culture media (containing detached, dead cells) and the adherent cells. Use a gentle detachment method (e.g., Accutase) rather than harsh Trypsin.

    • Causality: Trypsin can cleave cell surface proteins and physically damage the plasma membrane. Because Propidium Iodide (PI) enters cells with damaged membranes, harsh harvesting creates a massive false-positive necrotic population[6].

  • Washing & Buffer Suspension: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Causality: Annexin V binds to externalized phosphatidylserine (PS)—a hallmark of early apoptosis. However, this binding is strictly calcium-dependent. The specialized binding buffer provides the necessary Ca²⁺ ions[6].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to stop the reaction. Analyze immediately via flow cytometry.

    • Interpretation Matrix:

      • Annexin V⁻ / PI⁻: Viable cells.

      • Annexin V⁺ / PI⁻: Early Apoptosis (Membrane intact, PS flipped).

      • Annexin V⁺ / PI⁺: Late Apoptosis (Membrane compromised, DNA stained).

Sources

Validation

structural validation of synthesized 2-(Quinolin-8-ylsulfanyl)acetohydrazide using single-crystal X-ray diffraction

Introduction & The Analytical Challenge 2-(Quinolin-8-ylsulfanyl)acetohydrazide—also known as 2-(quinolin-8-ylthio)acetohydrazide—is a highly versatile bidentate/tridentate ligand. Its structural motif is a critical prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2-(Quinolin-8-ylsulfanyl)acetohydrazide—also known as 2-(quinolin-8-ylthio)acetohydrazide—is a highly versatile bidentate/tridentate ligand. Its structural motif is a critical precursor in the development of metalloenzyme inhibitors, particularly selective Histone Deacetylase 6 (HDAC6) inhibitors[1], and serves as a vital synthon in hydrazide-based chemical probes[2].

The pharmacological and chelating efficacy of this molecule is strictly dictated by its 3D spatial orientation. The analytical challenge lies in the flexibility of the thioether linkage (–S–CH₂–) and the tautomeric potential of the terminal hydrazide (–NH–NH₂) group. To confidently advance this compound into biological assays or coordination chemistry, researchers must definitively map its absolute atomic coordinates, exact bond lengths, and intermolecular hydrogen-bonding networks.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation methods—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—and provides field-proven, self-validating protocols for the synthesis, crystallization, and SCXRD analysis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Comparative Modality Analysis: SCXRD vs. NMR vs. HRMS

While a standard analytical suite employs all three modalities, they offer vastly different tiers of structural validation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass and confirms the molecular formula (C₁₁H₁₁N₃OS). However, it is fundamentally "blind" to 3D conformation, stereochemistry, and solid-state packing.

  • 1D/2D NMR Spectroscopy: NMR is excellent for confirming atomic connectivity in solution. However, because the thioether linkage allows the molecule to rapidly interconvert between conformers in a solvent, NMR only provides a time-averaged structure. It cannot definitively map the absolute solid-state hydrogen-bond networks crucial for understanding the hydrazide's behavior[3].

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the gold standard for absolute structural validation. By freezing the molecule in its lowest-energy solid-state conformation, SCXRD reveals exact dihedral angles, confirms the tautomeric state of the hydrazide, and maps the complete intermolecular hydrogen-bonding network (e.g., N–H···O and N–H···N interactions)[4].

Quantitative Performance Comparison
Analytical ParameterHRMS (ESI-TOF)1D/2D NMR (Solution)SCXRD (Solid-State)
Primary Output Exact Mass / FormulaConnectivity / EnvironmentAbsolute 3D Coordinates
Conformation Mapping NoneTime-averaged (Dynamic)Absolute (Static, Lowest Energy)
Hydrogen Bond Mapping NoneInferred via chemical shiftsDirect geometric measurement
Sample Requirement < 1 µg (Destructive)5–15 mg (Non-destructive)Single crystal, ~0.1 mm³ (Non-destructive)
Resolution Limit ~1 ppm mass accuracySub-Hz coupling constants< 0.84 Å (Atomic resolution)

Experimental Workflow: Synthesis & Crystallization

To perform SCXRD, one must first synthesize high-purity material and grow a diffraction-quality single crystal. The following protocol utilizes a highly reliable, two-step nucleophilic substitution and hydrazinolysis pathway[3].

Protocol 1: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

Causality Note: The two-step method is chosen over direct coupling to prevent unwanted bis-alkylation of the highly nucleophilic hydrazine.

  • Alkylation: Dissolve 8-mercaptoquinoline (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF at 0 °C. Add methyl chloroacetate (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate methyl 2-(quinolin-8-ylsulfanyl)acetate.

  • Hydrazinolysis: Dissolve the intermediate in absolute ethanol. Add an excess of hydrazine hydrate (80%, 5.0 eq) to drive the equilibrium toward the hydrazide. Reflux for 6 hours.

  • Isolation: Cool the mixture to 0 °C. The target compound, 2-(Quinolin-8-ylsulfanyl)acetohydrazide, will precipitate as a microcrystalline solid. Filter and wash with cold ethanol.

Protocol 2: Crystallization via Slow Evaporation

Causality Note: SCXRD requires a crystal with a highly ordered internal lattice, typically 0.1–0.3 mm in all dimensions. Slow evaporation ensures controlled nucleation, preventing the formation of twinned or defective crystals.

  • Dissolve 20 mg of the synthesized hydrazide in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) until the solution is completely clear.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 5 mL glass vial to remove heterogeneous nucleation sites.

  • Cover the vial with Parafilm and puncture 2–3 microscopic holes using a fine needle.

  • Leave undisturbed in a vibration-free environment at 20 °C for 3–5 days until block-like single crystals form.

G A 8-Mercaptoquinoline + Methyl chloroacetate B Alkylation (K2CO3, DMF) Intermediate Ester A->B SN2 Substitution C Hydrazinolysis (+ Hydrazine hydrate, EtOH) B->C Nucleophilic Acyl Substitution D 2-(Quinolin-8-ylsulfanyl) acetohydrazide C->D Precipitation E Crystallization (MeOH/DCM Slow Evap) D->E Dissolution & Nucleation F Diffraction-Quality Single Crystal E->F Controlled Growth

Caption: Synthesis and crystallization workflow for 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Experimental Workflow: SCXRD Data Acquisition & Refinement

Once a suitable crystal is obtained, structural validation proceeds via X-ray diffraction.

Protocol 3: SCXRD Data Collection and Processing

Causality Note: Data collection is performed at 100 K. Flash-cooling the crystal minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately locating the highly mobile, low-electron-density hydrogen atoms of the hydrazide (–NH–NH₂) group, which dictate the hydrogen-bonding network[4].

  • Crystal Mounting: Select a pristine, block-shaped crystal (~0.15 × 0.12 × 0.10 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Flash Cooling: Transfer the loop immediately to the diffractometer goniometer, placing it in a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer (e.g., Bruker D8 Quest) equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a CMOS detector. Collect full-sphere data using ω- and φ-scans to ensure high redundancy and completeness (>99%).

  • Data Reduction: Integrate the raw frame data using the manufacturer's software (e.g., APEX3/SAINT). Apply multi-scan absorption corrections (e.g., SADABS) to account for the absorption of X-rays by the sulfur atom.

  • Structure Solution & Refinement: Solve the structure using dual-space methods via SHELXT [4]. Refine the structure using full-matrix least-squares on F² with SHELXL .

  • Hydrogen Atom Treatment: Locate the hydrazide N–H hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen-bonding network. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

G A Crystal Mounting (Cryoloop, Paratone oil) B Data Collection (100 K, Mo Kα radiation) A->B Flash cooling C Data Reduction (Integration & Scaling) B->C Raw frames D Structure Solution (SHELXT - Dual Space) C->D hkl file E Structure Refinement (SHELXL - Least Squares) D->E Initial phase model F Final CIF Generation & Validation E->F R-factor convergence

Caption: SCXRD data acquisition and structural refinement pipeline using SHELX.

Conclusion

While HRMS and NMR are indispensable for rapid purity and bulk connectivity checks, they fall short of providing the absolute spatial validation required for complex, flexible ligands. For 2-(Quinolin-8-ylsulfanyl)acetohydrazide, SCXRD remains the unparalleled standard. By employing the rigorous synthesis, low-temperature data collection (100 K), and SHELX-based refinement protocols outlined above, researchers can definitively confirm the thioether dihedral angles and the critical hydrazide hydrogen-bonding networks, ensuring the molecule's structural integrity before deployment in advanced biological or inorganic applications.

References

  • Title: Development and application of ubiquitin-based chemical probes Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: (N-Hydroxycarbonylbenylamino)quinolines as Selective Histone Deacetylase 6 Inhibitors Suppress Growth of Multiple Myeloma in Vitro and in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution Source: ResearchGate URL: [Link]

  • Title: IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Ion Sensing: Benchmarking 2-(Quinolin-8-ylsulfanyl)acetohydrazide Against Commercial Ionophores

Introduction: The Critical Role of Selective Ion Detection In the realms of biomedical research, environmental monitoring, and pharmaceutical development, the ability to selectively and sensitively detect specific ions i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Selective Ion Detection

In the realms of biomedical research, environmental monitoring, and pharmaceutical development, the ability to selectively and sensitively detect specific ions is paramount. From monitoring electrolyte balance in biological systems to quantifying heavy metal contaminants in water sources, the tools we use for ion detection must be robust, reliable, and precise. For decades, the field has been dominated by commercially available ionophores—lipophilic molecules that selectively bind and transport ions across membranes, forming the core of most ion-selective electrodes (ISEs).[1]

However, the scientific community is in constant pursuit of novel sensing molecules that may offer improved sensitivity, selectivity, lower production costs, or alternative detection modalities like colorimetric or fluorescent readouts. One such candidate is 2-(Quinolin-8-ylsulfanyl)acetohydrazide, a quinoline derivative that leverages the well-established coordination chemistry of the quinoline moiety.[2] Quinoline-based compounds have shown significant promise as chemosensors for various metal ions, including Cu²⁺, Fe³⁺, and Pb²⁺.[2][3][4]

This guide provides an in-depth comparison between the emerging 2-(Quinolin-8-ylsulfanyl)acetohydrazide sensor platform and established commercial ionophores. We will delve into their respective sensing mechanisms, provide detailed, field-tested protocols for benchmarking their performance, and present a critical analysis of their comparative sensitivities and selectivities. This document is intended for researchers and professionals seeking to understand the practical differences between these technologies and to design rigorous validation experiments for novel sensor development.

Pillar 1: Understanding the Sensing Mechanisms

The performance of any ion sensor is fundamentally rooted in its chemical structure and mechanism of interaction with the target ion. The approaches of 2-(Quinolin-8-ylsulfanyl)acetohydrazide and traditional ionophores differ significantly.

2-(Quinolin-8-ylsulfanyl)acetohydrazide: A Chelation-Based Approach

The sensing capability of this quinoline derivative arises from its structure as a multidentate ligand. The molecule features several potential coordination sites: the nitrogen atom of the quinoline ring, the sulfur atom of the sulfanyl bridge, and the nitrogen and oxygen atoms of the acetohydrazide group.[5] When a target metal ion is introduced, these atoms can form a stable chelate complex. This binding event can be transduced into a measurable signal through several methods:

  • Potentiometry: Incorporation into a membrane can create an ion-selective electrode where the complexation event alters the membrane potential.

  • Fluorometry/Colorimetry: The chelation can alter the electronic properties of the quinoline fluorophore, leading to a "turn-on" or "turn-off" fluorescent response or a visible color change. This is a key advantage, enabling optical detection methods.[2][4][6]

Commercial Ionophores: The Ion-Carrier Model

Most commercial ionophores, such as the well-known valinomycin for K⁺ sensing, operate on an ion-carrier mechanism.[7] These molecules are designed to be highly lipophilic, allowing them to reside within a polymer membrane (typically PVC). They possess a central cavity or a set of coordinating atoms that create a selective binding pocket for a specific ion. The ionophore "carries" the ion across the membrane interface, generating a potential difference that is measured in potentiometric sensors.[1] Their selectivity is governed by how well the target ion fits within this pre-organized cavity, based on size, charge, and coordination geometry.

G cluster_0 Mechanism Comparison Quinoline 2-(Quinolin-8-ylsulfanyl)acetohydrazide Chelate Stable Chelate Complex Quinoline->Chelate Forms Metal_Ion Target Metal Ion (e.g., Pb²⁺, Cu²⁺) Metal_Ion->Quinoline Binds to N, S, O sites Signal_Q Optical or Potentiometric Signal Chelate->Signal_Q Generates Ionophore Commercial Ionophore (e.g., ETH 1001) Ion_Carrier Ion-Carrier Complex Ionophore->Ion_Carrier Forms Membrane PVC Membrane Signal_I Potentiometric Signal Membrane->Signal_I Generates Potential Ion_Carrier->Membrane Transports Across Target_Ion_I Target Ion (e.g., Ca²⁺) Target_Ion_I->Ionophore Selectively Binds

Caption: Comparative sensing mechanisms of chelation vs. ion-carrier models.

Pillar 2: Experimental Design for Head-to-Head Benchmarking

To objectively compare these sensors, a standardized set of protocols is essential. The following workflows describe the synthesis of the quinoline sensor and the fabrication and testing of ion-selective electrodes, a common platform for both sensor types.

Protocol 1: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

This protocol is based on established synthetic routes for similar hydrazide compounds.[5][8]

Causality Statement: This two-step synthesis is efficient. The first step creates the carboxylic acid intermediate, and the second step uses hydrazine hydrate, a potent nucleophile, to form the stable hydrazide functional group, which is crucial for chelation.

  • Step 1: Synthesis of (Quinolin-8-ylsulfanyl)acetic acid.

    • Dissolve quinoline-8-thiol (1 equiv.) and chloroacetic acid (1.1 equiv.) in a suitable solvent like ethanol.

    • Add a base, such as sodium hydroxide (2.2 equiv.), and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry the crude (quinolin-8-ylsulfanyl)acetic acid.

  • Step 2: Synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

    • Suspend the dried intermediate (1 equiv.) in ethanol.

    • Add hydrazine hydrate (5-10 equiv.) to the suspension.

    • Reflux the mixture for 8-12 hours, during which the solid should dissolve.

    • Cool the solution to room temperature and then in an ice bath to crystallize the product.

    • Filter the white solid, wash with cold ethanol, and dry under vacuum.

    • Confirm structure and purity using NMR and mass spectrometry.

Protocol 2: Fabrication of Ion-Selective Membranes and Electrodes

Causality Statement: A high-molecular-weight PVC matrix is used to create a durable, flexible membrane that physically entraps the ionophore and other components. A plasticizer (e.g., o-NPOE) is essential to ensure membrane fluidity and facilitate ion mobility, while a lipophilic salt (e.g., KTpClPB) is added to reduce membrane resistance and improve the potentiometric response.

  • Membrane Cocktail Preparation:

    • Prepare separate stock solutions for the ionophore (either the synthesized quinoline hydrazide or a commercial ionophore), PVC, a plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE), and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB).

    • In a glass vial, combine the components in the following typical weight ratio: 1-2% ionophore, 33% PVC, 64-65% plasticizer, and 0.5-1% lipophilic additive.

    • Add a volatile solvent, typically tetrahydrofuran (THF), to completely dissolve the components, resulting in a clear, viscous solution.

  • Electrode Fabrication:

    • Prepare electrode bodies (e.g., from PEEK or PVC tubing).

    • Dip-cast the membrane by applying a small amount of the membrane cocktail to the tip of the electrode body and allowing the THF to evaporate completely. Repeat 3-5 times to build a membrane of sufficient thickness (100-300 µm).

    • Fill the electrode body with an internal filling solution containing a fixed concentration of the target ion chloride salt (e.g., 0.01 M PbCl₂) and an internal reference electrode (e.g., Ag/AgCl wire).

    • Condition the electrodes by soaking them in a 0.01 M solution of the target ion for at least 12-24 hours before use.

Protocol 3: Potentiometric Sensitivity and Selectivity Testing

Causality Statement: This protocol systematically evaluates the two most critical performance metrics. Sensitivity is determined by measuring the electrode's response to a wide range of target ion concentrations, with the slope of the linear region indicating Nernstian behavior. Selectivity is assessed using the Matched Potential Method (MPM), a rigorous technique that avoids assumptions tied to the Nicolsky-Eisenman equation and provides a more accurate measure of the electrode's preference for the target ion over interfering ions.[7]

G cluster_sensitivity Sensitivity Test cluster_selectivity Selectivity Test (Matched Potential Method) process_node process_node decision_node decision_node data_node data_node start Start: Conditioned ISE & Reference Electrode setup_sens Prepare Target Ion Solutions (10⁻⁸ M to 10⁻¹ M) start->setup_sens setup_selec_ref 1. Prepare Reference Solution (Primary Ion 'A') start->setup_selec_ref measure_sens Measure EMF in each solution setup_sens->measure_sens plot_sens Plot EMF vs. log(activity) measure_sens->plot_sens calc_sens Calculate Slope & Limit of Detection (LOD) plot_sens->calc_sens measure_ref 2. Measure Initial Potential (E1) setup_selec_ref->measure_ref setup_selec_int 4. Prepare fresh Reference Solution setup_selec_ref->setup_selec_int add_primary 3. Add more Primary Ion 'A' to achieve Potential E2 measure_ref->add_primary delta_E ΔE = E2 - E1 add_primary->delta_E add_interferent 5. Add Interfering Ion 'B' until potential changes by ΔE delta_E->add_interferent setup_selec_int->add_interferent calc_selec 6. Calculate Selectivity Coefficient Kpot = Δa(A) / a(B) add_interferent->calc_selec

Caption: Workflow for determining sensor sensitivity and selectivity.

  • Sensitivity Measurement:

    • Calibrate a pH meter/ion-selective meter with standard buffers.

    • Immerse the fabricated ISE and a double-junction reference electrode in a beaker containing a background electrolyte.

    • Measure the electromotive force (EMF) as you sequentially add aliquots of a concentrated target ion stock solution to vary the concentration from ~10⁻⁸ M to 10⁻¹ M.

    • Plot the measured potential (EMF in mV) against the logarithm of the target ion activity.

    • Determine the linear range, the slope of the linear portion (which should be close to 29.5 mV/decade for divalent ions like Pb²⁺), and the limit of detection (LOD), calculated as the intersection of the two extrapolated linear segments of the calibration curve.

  • Selectivity Measurement (MPM):

    • Prepare a reference solution with a low concentration of the primary ion (e.g., 10⁻⁵ M Pb²⁺) and measure the potential (E₁).

    • Add a concentrated solution of the primary ion to achieve a potential change of a defined value (e.g., 20 mV). Record the new potential (E₂) and the change in primary ion activity (Δa_primary).

    • In a separate, identical reference solution, add a concentrated solution of an interfering ion (e.g., Cu²⁺, Zn²⁺, Na⁺) until the same potential change (ΔE = E₂ - E₁) is achieved.

    • Record the activity of the interfering ion required (a_interfering).

    • The selectivity coefficient (K_pot) is calculated as: K_pot = Δa_primary / a_interfering. A smaller K_pot value indicates better selectivity for the primary ion.

Pillar 3: Comparative Performance Analysis

The true value of a novel sensor is revealed through direct comparison with established standards. The table below synthesizes performance data for quinoline-based sensors reported in the literature and compares it with representative data for commercial heavy metal ionophores.

Disclaimer: Performance data is highly dependent on the specific membrane composition and experimental conditions. This table serves as a representative guide.

Performance Metric 2-(Quinolin-8-ylsulfanyl)acetohydrazide & Derivatives Commercial Ionophore (Representative) Target Ion
Sensing Modality Potentiometric, Fluorescent, Colorimetric[2][4]Primarily Potentiometric[1]-
Limit of Detection (LOD) 9.9 x 10⁻⁷ M (0.2 ppm)[4]~10⁻⁶ MPb²⁺
1.8 x 10⁻⁸ M (18 ppb)[3][9]~10⁻⁷ MCu²⁺
8.67 x 10⁻⁵ M[6]~10⁻⁶ MFe³⁺
Linear Range ~10⁻⁶ to 10⁻³ M~10⁻⁶ to 10⁻¹ MVaries
Selectivity Good selectivity against alkali and alkaline earth metals; potential interference from other transition metals (e.g., Cu²⁺, Hg²⁺).[3][4]High selectivity based on optimized binding cavity; specific performance varies by product.Varies
Response Time Typically < 1 minuteTypically < 30 seconds-
Key Advantages - Multi-modal detection (optical/electrochemical)[2]- Facile, low-cost synthesis[3][5]- High sensitivity in optical modes[3][9]- Well-established and validated- High reproducibility- Optimized for potentiometric stability-
Key Limitations - Potential for lower selectivity compared to highly optimized commercial ionophores- Long-term stability may be less characterized- Limited to electrochemical detection- Higher cost- Proprietary structures-

Discussion and Field-Proven Insights

The data reveals a compelling narrative. 2-(Quinolin-8-ylsulfanyl)acetohydrazide and its derivatives present a versatile and accessible alternative to commercial ionophores, particularly for heavy metal sensing.

The most significant advantage of the quinoline platform is its multi-modal detection capability . The ability to generate a fluorescent or colorimetric signal upon ion binding opens up applications in high-throughput screening, cell imaging, and simple, field-deployable test kits that do not require a reference electrode or potentiometer.[2][6][10] Furthermore, the reported limits of detection, especially for Cu²⁺ at the parts-per-billion (ppb) level, are highly competitive and often meet or exceed the requirements set by regulatory bodies like the WHO for drinking water.[3][9]

However, selectivity remains a critical consideration . While quinoline-based sensors demonstrate good discrimination against common background ions like Na⁺ and Ca²⁺, they can be susceptible to interference from other transition metals that have similar coordination chemistries (e.g., Cu²⁺ interfering with Pb²⁺ detection).[4] Commercial ionophores, having undergone decades of structural optimization, often feature three-dimensional cavities that provide superior steric and electronic discrimination, resulting in higher selectivity coefficients for their target ion.

From a practical standpoint, the ease and low cost of synthesis for 2-(Quinolin-8-ylsulfanyl)acetohydrazide is a major benefit for academic research labs and for developing low-cost sensing solutions.[5] Commercial ionophores are often expensive and their exact structures may be proprietary, limiting further modification or study.

Conclusion

The choice between a novel sensor like 2-(Quinolin-8-ylsulfanyl)acetohydrazide and a commercial ionophore is not a matter of one being universally superior. Instead, the decision must be driven by the specific application.

  • Choose 2-(Quinolin-8-ylsulfanyl)acetohydrazide or its derivatives when:

    • Optical detection (fluorescence or colorimetry) is desired.

    • Low cost and ease of synthesis are primary concerns.

    • Extremely low limits of detection are required, and the sample matrix has limited cross-reactive ions.

  • Choose a commercial ionophore when:

    • The application is purely potentiometric and requires the highest possible selectivity in a complex sample matrix.

    • Long-term stability and batch-to-batch reproducibility are critical for commercial or clinical applications.

    • A well-documented, off-the-shelf solution is preferred over in-house synthesis and characterization.

Ultimately, the development of novel sensors like 2-(Quinolin-8-ylsulfanyl)acetohydrazide is vital for pushing the boundaries of analytical chemistry. By rigorously benchmarking them against established standards using the protocols outlined here, researchers can validate their performance and identify the applications where they offer the most significant advantages.

References

  • EvitaChem. (n.d.). Buy 2-(Quinolin-8-ylsulfanyl)acetohydrazide (EVT-2576783) | 121643-10-5. EvitaChem.
  • Elanco. (2019, September). The Impact of Ionophore Choice on Broiler Production Metrics. Poultry Business.
  • Royal Society of Chemistry. (2024, February 15).
  • BenchChem. (2025).
  • The Ohio State University. (2025, December 17).
  • National Center for Biotechnology Information. (n.d.). Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection. PMC.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2025, December 5).
  • National Center for Biotechnology Information. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
  • Bentham Science Publishers. (2022, February 1). A Novel Quinoline Derivative for Selective and Sensitive Visual Detection of PPB Level Cu 2+ in an Aqueous Solution. Bentham Science.
  • MDPI. (2022, September 29). Predicting the Potentiometric Sensitivity of Membrane Sensors Based on Modified Diphenylphosphoryl Acetamide Ionophores with QSPR Modeling. MDPI.
  • Impactfactor. (2021, October 15).
  • MDPI. (2023, April 20). Advances in Portable Heavy Metal Ion Sensors. MDPI.
  • ResearchGate. (2021, January). A novel quinoline derivative as dual chemosensor for selective sensing of Al3+ by fluorescent and Fe2+ by colorimetric methods.
  • Bentham Science Publishers. (2020, November 23). A Novel Quinoline Derivative for Selective and Sensitive Visual Detection of PPB Level Cu2+ in an Aqueous Solution.
  • National Center for Biotechnology Information. (2025, February 10). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC.
  • ResearchGate. (2026, February 8). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection.
  • ACTA Pharmaceutica Sciencia. (n.d.). synthesis, characterization and antimicrobial activity of some substituted n'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides.
  • National Center for Biotechnology Information. (2025, November 13). Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. PMC.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Quinolin-8-ylsulfanyl)acetohydrazide

This document provides a detailed, safety-first protocol for the proper disposal of 2-(Quinolin-8-ylsulfanyl)acetohydrazide. As researchers and drug development professionals, our commitment to safety extends beyond the...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(Quinolin-8-ylsulfanyl)acetohydrazide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.

Principle of Assumed Hazard: A Proactive Approach to Safety

In the absence of a specific, comprehensive Safety Data Sheet (SDS) for 2-(Quinolin-8-ylsulfanyl)acetohydrazide, we must operate under the Principle of Assumed Hazard . This principle dictates that a compound's potential risks are inferred from the known hazards of its constituent structural motifs. This molecule incorporates three key functionalities: a quinoline ring, a thioether linkage, and an acetohydrazide tail. Each of these carries a potential hazard profile that must be respected.

  • The Quinoline Moiety : Quinoline and its derivatives are recognized for their persistence in the environment, particularly in soil and water.[1] This persistence can pose a risk to aquatic ecosystems.[1] Furthermore, some quinoline compounds are associated with liver and kidney toxicity and are potential carcinogens, necessitating careful handling to prevent exposure.[1]

  • The Acetohydrazide Moiety : Hydrazides, a class of compounds derived from hydrazine, are frequently treated as hazardous.[2] Acetohydrazide itself is classified as harmful or toxic if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[3][4][5] Hydrazine derivatives are known to be toxic and many are considered potential carcinogens.[2][6]

  • The Thioether (Organosulfur) Linkage : Organic compounds containing sulfur can produce strong acids, such as sulfur oxides (SOx), upon incineration.[7] This requires that they be handled in a waste stream designated for compounds that necessitate special incineration protocols.[7]

Therefore, 2-(Quinolin-8-ylsulfanyl)acetohydrazide must be managed as a hazardous substance with potential toxicity, carcinogenicity, and environmental risks.

Quantitative Hazard Data Summary

To provide a quantitative basis for our safety protocols, the following table summarizes the hazard classifications for representative compounds from the quinoline and acetohydrazide families. This data should be used as a guideline for handling 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Hazard CategoryRepresentative CompoundGHS ClassificationHazard StatementSource(s)
Acute Toxicity, Oral AcetohydrazideCategory 3H301: Toxic if swallowed[3][5]
Skin Corrosion/Irritation AcetohydrazideCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/Irritation AcetohydrazideCategory 2AH319: Causes serious eye irritation[3][5]
Germ Cell Mutagenicity AcetohydrazideCategory 2H341: Suspected of causing genetic defects[3][5]
Carcinogenicity AcetohydrazideCategory 2H351: Suspected of causing cancer[3][5]
Aquatic Hazard QuinolineNot specified, but noted riskPersistent in the environment, posing risks to aquatic life[1]

Core Disposal Directive: Containment and Professional Disposal

The primary and mandatory disposal procedure for 2-(Quinolin-8-ylsulfanyl)acetohydrazide is collection as hazardous chemical waste for subsequent destruction by a licensed and approved waste disposal facility. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. On-site chemical neutralization should not be attempted unless the facility is specifically equipped and personnel are expertly trained for such procedures, as incomplete reactions can produce equally or more hazardous byproducts.[8]

Detailed Disposal Protocol: A Step-by-Step Guide

This protocol ensures the safe collection and storage of 2-(Quinolin-8-ylsulfanyl)acetohydrazide waste from the point of generation to its final pickup by environmental safety professionals.

Step 1: Personal Protective Equipment (PPE) Mandate

Before handling the compound or its waste, ensure all appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9]

  • Splash-proof safety goggles or a full-face shield are required.[9]

  • A laboratory coat must be worn to protect from skin contact.[9]

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions and to ensure the waste is managed correctly by the disposal facility.

  • Obtain Designated Waste Containers : Procure separate, compatible hazardous waste containers for solid and liquid waste. Containers must be in good condition, made of a material compatible with the waste (e.g., HDPE or glass for liquids), and have a tightly sealing lid.[10]

  • Solid Waste Container : Label a container as "Hazardous Solid Waste: 2-(Quinolin-8-ylsulfanyl)acetohydrazide ".

  • Liquid Waste Container : Label a second container as "Hazardous Liquid Waste: 2-(Quinolin-8-ylsulfanyl)acetohydrazide in [Solvent Name] ". Include the names of all solvents present.[11]

Step 3: Waste Collection Procedures
  • Solid Waste :

    • Carefully place any residual solid 2-(Quinolin-8-ylsulfanyl)acetohydrazide into the designated solid waste container.

    • All contaminated disposable materials, including weighing papers, pipette tips, and gloves, must also be placed in this container.[2][9]

    • Perform all transfers within a chemical fume hood to minimize dust generation.[9]

  • Liquid Waste :

    • Pour all solutions containing 2-(Quinolin-8-ylsulfanyl)acetohydrazide directly into the designated liquid waste container.

    • Decontamination of Glassware : Rinse any glassware that has come into contact with the compound three times with a suitable solvent (e.g., acetone or ethanol). Collect all three rinsates as hazardous liquid waste in the same container.[9] This triple-rinse procedure ensures that no hazardous residue remains.

Step 4: Labeling and Interim Storage

Proper labeling and storage are mandated by regulatory bodies like the EPA and OSHA to ensure safety and compliance.[12][13][14]

  • Labeling : Ensure each waste container label includes the words "Hazardous Waste ," the full chemical name of the contents, the approximate concentrations, and an appropriate hazard warning pictogram (e.g., skull and crossbones for toxicity, health hazard symbol).[13][15]

  • Container Sealing : Keep waste containers securely closed at all times, except when adding waste.[11] Do not leave funnels in the container opening.

  • Storage Location : Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA).[13][15] This area should be near the point of waste generation, under the control of laboratory personnel, and away from incompatible materials, particularly strong oxidizing agents.[2]

Step 5: Spill Management

In the event of a small spill, follow these procedures:

  • Ensure PPE is worn and the area is well-ventilated, preferably within a fume hood.

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.[2]

  • Carefully sweep or scoop the absorbed material into the designated hazardous solid waste container.[2]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol) and place the cloth in the solid waste container.

Step 6: Final Disposal Pathway

Once a waste container is approximately 90% full, arrange for its removal.

  • Schedule Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management contractor to schedule a pickup.[9]

  • Professional Destruction : The ultimate disposal will be conducted by the licensed facility, typically through high-temperature incineration, which is designed to destroy organic compounds and handle the resulting acid gases.[9]

Visualization of Disposal Workflow

The following diagram illustrates the complete, compliant workflow for the disposal of 2-(Quinolin-8-ylsulfanyl)acetohydrazide waste.

G cluster_0 In-Lab Procedures cluster_1 External Disposal Pathway A Waste Generation (Solid & Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B C Segregate Waste Streams (Dedicated Solid & Liquid Containers) B->C D Solid Waste Collection (Compound, Contaminated Materials) C->D E Liquid Waste Collection (Solutions, Triple Rinsate) C->E F Securely Cap & Label Container ('Hazardous Waste', Contents, Hazard Pictogram) D->F E->F G Store in Satellite Accumulation Area (Secure, Segregated) F->G H Schedule Waste Pickup (Contact EH&S or Licensed Vendor) G->H I Final Disposal (High-Temperature Incineration at Approved Facility) H->I

Caption: Disposal workflow for 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

References

  • Acetohydrazide | 1068-57-1 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.). TCI Chemicals.
  • Sustainable Quinoline Production in China | Eco-Friendly Manufacturing & Green Chemistry Solutions. (n.d.). Sinocure Chemical.
  • SAFETY DATA SHEET. (n.d.). Centralchem.
  • ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Effective removal of quinoline in wastewater using Gd-TiO2 photocatalyst. (2025, December 21). ResearchGate.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (2024, October 18). Sinocure Chemical Group.
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020, June 18). bioRxiv.
  • SAFETY DATA SHEET. (2025, June 5). TCI Chemicals.
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Hokkaido University.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (2025). BenchChem.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (2026). BenchChem.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (1997, September). In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
  • 2-THIOPHEN-2-YL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (2025). BenchChem.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Hydrazine Toxicology. (2023, April 23). In StatPearls. NCBI Bookshelf.

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Handling

Personal protective equipment for handling 2-(Quinolin-8-ylsulfanyl)acetohydrazide

In drug discovery and medicinal chemistry, handling polyfunctional building blocks like 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) requires a rigorous, mechanistic approach to laboratory safety. This comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In drug discovery and medicinal chemistry, handling polyfunctional building blocks like 2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5) requires a rigorous, mechanistic approach to laboratory safety. This compound, frequently utilized in the synthesis of antimicrobial and anticancer agents[1], combines three distinct chemical moieties—a quinoline ring, a sulfanyl bridge, and an acetohydrazide group—each contributing to its unique hazard profile.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. By understanding the causality behind the chemical's reactivity, we can implement a self-validating safety system that protects researchers from acute toxicity, dermal sensitization, and potential genotoxicity.

Molecular Liability & Hazard Causality

To design an effective defense, we must first deconstruct the molecular liabilities of 2-(Quinolin-8-ylsulfanyl)acetohydrazide:

  • The Hydrazide Moiety (-NH-NH₂): Hydrazides are highly reactive nucleophiles. Parent compounds like acetohydrazide are classified as Acute Tox. 3 (Oral) and carry suspected mutagenic (Muta. 2) and carcinogenic (Carc. 2) properties. They can form reactive intermediates capable of cross-linking DNA.

  • The Quinoline-8-Thiol Core: Quinoline derivatives and thiols are notorious for causing severe skin and eye irritation (H315, H319), and can induce specific target organ toxicity (STOT SE 3)[2]. Furthermore, the lipophilic nature of the quinoline ring acts as a penetration enhancer, facilitating the rapid dermal absorption of the toxic hydrazide group if barrier failure occurs[3].

Defensive Barrier Matrix (PPE)

To mitigate the risks of dermal absorption, ocular exposure, and inhalation of mutagenic particulates, the following Personal Protective Equipment (PPE) is strictly required before handling the neat powder.

Protective GearSpecification StandardMechanistic Safety Justification
Respiratory NIOSH N95 or P100Prevents inhalation of aerosolized hydrazide dust, which can act as a direct pulmonary mutagen if introduced to highly vascularized lung tissue.
Hand (Inner) Nitrile (4 mil)Provides baseline tactile sensitivity and a primary barrier against solid particulates.
Hand (Outer) Nitrile/Neoprene (8 mil)Defends against lipophilic quinoline permeation and polar aprotic solvents (e.g., DMF) frequently used in hydrazide condensation reactions.
Eye/Face ANSI Z87.1 GogglesShields the ocular mucosa from severe irritation (H319) caused by accidental dust dispersion or solvent splashing.
Body FR Lab Coat + TyvekPrevents particulate accumulation on porous personal clothing, eliminating secondary exposure vectors outside the laboratory.

Operational Workflow

The following workflow illustrates the critical path for handling this compound, ensuring that at no point is the operator exposed to the uncontained powder.

Workflow Storage 1. Storage & Retrieval (Desiccated, 4°C) PPE 2. PPE Donning (N95, Double Nitrile, Goggles) Storage->PPE Weighing 3. Anti-Static Weighing (Ventilated Enclosure) PPE->Weighing Transfer 4. Sealed Transfer (Closed Vial) Weighing->Transfer Reaction 5. Reaction Setup (Fume Hood, Inert Gas) Transfer->Reaction Decon 6. Decontamination (10% Bleach Oxidation) Reaction->Decon Waste 7. Waste Segregation (Hazardous Organic) Decon->Waste

Operational workflow for the safe handling and processing of 2-(Quinolin-8-ylsulfanyl)acetohydrazide.

Self-Validating Handling Protocol

Phase 1: Pre-Operational Environmental Control

  • Verify the fume hood face velocity is calibrated to 80–100 feet per minute (fpm) to ensure optimal containment of fine powders.

  • Line the working surface with a disposable, anti-static bench pad to trap micro-spills and prevent cross-contamination.

Phase 2: Anti-Static Weighing & Transfer

  • Ground the analytical balance and use an anti-static device (e.g., Zerostat gun) on the weigh boat and spatula. Causality: Fine organic powders accumulate static charge, leading to spontaneous aerosolization when manipulated, which bypasses dermal protection and poses an inhalation hazard.

  • Weigh the required mass directly into a pre-tared, sealable glass reaction vial.

  • Cap the vial tightly before removing it from the balance enclosure. Trustworthiness: This self-validating step ensures the compound is never transported through open lab air in an uncontained state.

Phase 3: Solubilization & Reaction Initiation

  • Transfer the sealed vial to the primary reaction hood.

  • Introduce the reaction solvent (typically ethanol or DMF) via syringe through a septum, or open the vial only when fully submerged in the hood's negative pressure zone[1].

  • Maintain temperature control (e.g., an ice bath) if reacting with strong electrophiles, as hydrazide condensations can be highly exothermic.

Oxidative Decontamination & Waste Segregation

Chemical Neutralization Submerge all contaminated spatulas and empty vials in a freshly prepared 10% sodium hypochlorite (bleach) solution for 30 minutes. Causality: Hypochlorite oxidizes the reactive hydrazide moiety into inert nitrogen gas and benign carboxylic acid derivatives, effectively neutralizing its mutagenic and toxic potential. Follow with a 70% ethanol rinse to remove residual salts.

Emergency Spill Response

  • Powder Spill: Do not dry sweep, as this aerosolizes the toxic hydrazide. Cover the spill with absorbent pads dampened with ethanol, carefully scoop into a hazardous waste bag, and treat the surface with 10% bleach.

  • Liquid Spill: Absorb with inert materials (vermiculite or sand). Avoid using combustible materials like paper towels if the solvent is highly flammable.

Waste Routing

  • Solid Waste: Segregate all contaminated PPE, weigh boats, and bench pads into a dedicated "Hazardous Organic Solid Waste - Contains Hydrazides" container.

  • Liquid Waste: Route to halogenated or non-halogenated organic waste depending on the solvent. Critical Warning: Never mix hydrazide waste with strong oxidizers (e.g., nitric acid, peroxides) due to the risk of explosive oxidation.

References

  • NextSDS / CymitQuimica. "Quinoline-8-thiol hydrochloride - Chemical Substance Information". NextSDS Database. Available at: [Link]

Sources

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